Product packaging for Robustaflavone(Cat. No.:CAS No. 49620-13-5)

Robustaflavone

Katalognummer: B1679496
CAS-Nummer: 49620-13-5
Molekulargewicht: 538.5 g/mol
InChI-Schlüssel: BORWSEZUWHQTOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Robustaflavone is a biflavonoid compound naturally occurring in various plant species, including those from the genera Selaginella, Garcinia, and Rhus. With a molecular formula of C30H18O10 and a molecular weight of 538.46 g/mol, this compound is characterized by its planar structure and multiple hydroxyl groups, which contribute to its diverse biological activities. This compound is a potent inhibitor of hepatitis B virus (HBV) replication, demonstrating an effective concentration (EC50) of 0.25 μM in HepG2.2.15 cells and a high selectivity index. Recent molecular docking studies also suggest its potential as an inhibitor of the SARS-CoV-2 spike protein, indicating it may block the formation of the six-helix bundle core fusion structure essential for viral entry. Furthermore, this compound exhibits antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis, with a demonstrated Minimum Inhibitory Concentration of 2500 ppm. Additional research indicates cytotoxic activity against various human cancer cell lines, including A549 and HepG2 cells. This combination of antiviral, antibacterial, and bioactive properties makes this compound a valuable compound for research in virology, microbiology, and natural product drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O10 B1679496 Robustaflavone CAS No. 49620-13-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORWSEZUWHQTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197937
Record name Robustaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49620-13-5
Record name Robustaflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49620-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robustaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robustaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Robustaflavone: A Biflavonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Robustaflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside an exploration of its modulation of key signaling pathways implicated in various disease states. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a biflavonoid, meaning it is formed from the oxidative coupling of two apigenin monomer units. The linkage occurs between the C-3' position of one apigenin molecule and the C-6" position of the second.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name 6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[1]
Molecular Formula C30H18O10[1]
SMILES String C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O[1]
CAS Number 49620-13-5[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 538.46 g/mol [2]
Melting Point 370-372 °C (decomposes)[3]
Solubility Soluble in methanol, ethanol, DMSO and other organic solvents.[2]
logP (Predicted) 5.0[4]

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary reported activities include antiviral, anti-inflammatory, and antioxidant effects.

Antiviral Activity

This compound has demonstrated potent antiviral activity, particularly against the Hepatitis B virus (HBV).

Table 3: Anti-Hepatitis B Virus Activity of this compound

ParameterValueCell LineCitation
EC50 0.25 µM2.2.15[1]

Studies have shown that this compound acts as a non-nucleoside inhibitor of HBV replication.[1] Furthermore, it exhibits synergistic anti-HBV activity when used in combination with established antiviral drugs like penciclovir and lamivudine.[1]

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to reduce the production of nitric oxide (NO), and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6.[5][6][7] This inhibition is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

Antioxidant Activity
Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines.[8] However, specific IC50 values across a broad range of cell lines are not detailed in the provided search results. This area warrants further investigation to fully characterize its anticancer potential.

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Nandina domestica

The following protocol describes the isolation of this compound from the dried fruits of Nandina domestica, guided by the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[5]

G cluster_extraction Extraction cluster_partition Partitioning cluster_fractionation Bioactivity-Guided Fractionation cluster_purification Purification dried_fruits Dried fruits of N. domestica (347.1 g) pulverized Pulverize dried_fruits->pulverized sonication Methanol extraction via sonication (1.5 h x 4) pulverized->sonication suspend Suspend extract in water sonication->suspend partition Successive partitioning suspend->partition hexane n-hexane fraction partition->hexane ethyl_acetate Ethyl acetate (EtOAc) fraction partition->ethyl_acetate butanol n-butanol fraction partition->butanol water Water fraction partition->water bioassay1 NO production inhibition assay ethyl_acetate->bioassay1 most_active EtOAc fraction shows highest activity bioassay1->most_active silica_gel Silica gel column chromatography of EtOAc fraction most_active->silica_gel subfractions Elution with n-hexane-EtOAc gradient silica_gel->subfractions e3_fraction E3 subfraction shows greatest inhibitory effect (72.5% at 100 µg/mL) subfractions->e3_fraction hplc C18 High-Performance Liquid Chromatography (HPLC) of E3 fraction e3_fraction->hplc This compound Isolated this compound (95% purity) hplc->this compound G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates p_IKK p-IKK IKK->p_IKK phosphorylation IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of pro-inflammatory genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Transcription initiates This compound This compound This compound->IKK inhibits phosphorylation G GrowthFactors Growth Factors / Inflammatory Stimuli Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates p_MEK p-MEK1/2 MEK->p_MEK ERK ERK1/2 p_MEK->ERK phosphorylates p_ERK p-ERK1/2 ERK->p_ERK Nucleus Nucleus p_ERK->Nucleus translocates to Transcription Transcription of genes involved in proliferation and inflammation Nucleus->Transcription regulates This compound This compound This compound->MEK inhibits phosphorylation

References

Natural Plant Sources of Robustaflavone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and antiviral properties. This technical guide provides a comprehensive overview of the primary natural plant sources of this compound, details on its extraction and quantification, and an exploration of its molecular mechanisms of action, particularly its influence on key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Plant Sources of this compound

This compound has been identified and isolated from a variety of plant species. The primary sources documented in scientific literature include plants from the Berberidaceae, Anacardiaceae, Selaginellaceae, and Clusiaceae families.

Key Plant Sources:
  • Nandina domestica (Heavenly Bamboo): The fruits of this plant, a member of the Berberidaceae family, have been shown to be a source of this compound.[1] This plant is widely distributed in East Asia and is used in traditional medicine.

  • Rhus succedanea (Wax Tree): This species from the Anacardiaceae family is another notable source of this compound.[2] The leaves of this plant have been reported to have a high total flavonoid content.

  • Selaginella species: Various species within the Selaginellaceae family, commonly known as spikemosses, are known to produce a range of biflavonoids, including this compound.

  • Garcinia species: Plants from the Clusiaceae family, such as Garcinia multiflora and Garcinia latissima, have also been identified as sources of this compound.[3]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data for this compound in various plant sources.

Plant SpeciesPlant PartThis compound Content/YieldMethod of QuantificationReference
Nandina domesticaDried Fruits~3.46 µg/g (Calculated from 1.2 mg isolated from 347.1 g)Methanol Extraction, Partitioning, MPLC, HPLC[1]
Selaginella nothohybridaWhole Plant0.35 - 1.79 mg/gHPLC-UV
Selaginella lepidophyllaWhole Plant0.35 - 1.79 mg/gHPLC-UV
Selaginella pallescensWhole Plant0.35 - 1.79 mg/gHPLC-UV
Selaginella reflexaWhole Plant0.35 - 1.79 mg/gHPLC-UV
Rhus succedaneaLeaves19% total flavonoids (specific this compound content not determined)Not specified[4][5]
Garcinia latissimaLeavesMIC value of 2500 ppm against B. subtilis (concentration in plant not determined)Microdilution Method[3]

Experimental Protocols

Extraction and Isolation of this compound from Nandina domestica Fruits

The following protocol is a detailed methodology for the bioactivity-guided fractionation and isolation of this compound from the fruits of Nandina domestica.[1]

1. Plant Material Preparation:

  • Dried fruits of Nandina domestica are pulverized into a fine powder.

2. Extraction:

  • The powdered plant material is subjected to methanol extraction using sonication at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

3. Solvent Partitioning:

  • The resulting methanol extract is suspended in water.

  • Successive partitioning is performed with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol.

4. Bioactivity-Guided Fractionation:

  • The different fractions (n-hexane, EtOAc, n-butanol, and water) are tested for their biological activity (e.g., anti-inflammatory effects).

  • The most active fraction (typically the EtOAc fraction) is selected for further purification.

5. Chromatographic Separation:

  • Medium-Pressure Liquid Chromatography (MPLC): The active EtOAc fraction is subjected to MPLC on a silica gel column. A gradient elution system, such as chloroform-methanol, is used to separate the components into sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): The most active sub-fraction from MPLC is further purified by reversed-phase HPLC (e.g., using a C18 column). A gradient of water and acetonitrile is commonly employed as the mobile phase to isolate pure this compound.

6. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, HMBC, HSQC) and Mass Spectrometry (MS).

General Protocol for Flavonoid Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of flavonoids, including this compound, in plant extracts.

1. Standard Preparation:

  • A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol).

  • A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

2. Sample Preparation:

  • A known weight of the dried and powdered plant material is extracted with a suitable solvent (e.g., methanol or 80% ethanol) using methods like sonication or reflux.

  • The extract is filtered and the solvent is evaporated.

  • The residue is redissolved in a known volume of the HPLC mobile phase or a suitable solvent.

  • The sample solution is filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.

3. HPLC Analysis:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution is often employed, commonly using a mixture of acidified water (e.g., with formic acid or acetic acid) and acetonitrile or methanol.

  • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at the maximum wavelength (λmax) of this compound.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6]

Robustaflavone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MEK MEK TLR4->MEK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα (Inactive) NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Degradation of IκBα ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->ERK Inhibits Phosphorylation DNA DNA NFκB_nuc->DNA Binds pERK_nuc->DNA Activates Transcription Factors Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: this compound inhibits NF-κB and MAPK signaling.

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a general workflow for the extraction, isolation, and quantification of this compound from a plant source.

Robustaflavone_Workflow PlantMaterial Plant Material (e.g., Dried Fruits) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., n-Hexane, EtOAc, n-Butanol) CrudeExtract->Partitioning Quantification HPLC Quantification CrudeExtract->Quantification Fractions Fractions Partitioning->Fractions Bioassay Bioactivity Screening (e.g., Anti-inflammatory Assay) Fractions->Bioassay ActiveFraction Active Fraction (e.g., EtOAc Fraction) Bioassay->ActiveFraction MPLC MPLC Separation ActiveFraction->MPLC Subfractions Sub-fractions MPLC->Subfractions HPLC HPLC Purification Subfractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound StructureElucidation Structure Elucidation (NMR, MS) Purethis compound->StructureElucidation Purethis compound->Quantification QuantitativeData Quantitative Data Quantification->QuantitativeData

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary plant sources, methodologies for its extraction and quantification, and insights into its molecular mechanisms of action. The continued exploration of these natural sources, coupled with the optimization of extraction and purification techniques, will be crucial for advancing the research and development of this compound-based therapeutics. The elucidation of its interactions with cellular signaling pathways provides a solid foundation for targeted drug design and development efforts. It is anticipated that this comprehensive guide will serve as a valuable tool for scientists and researchers in the field, fostering further investigation into this remarkable biflavonoid.

References

Robustaflavone from Rhus succedanea: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robustaflavone, a naturally occurring biflavonoid isolated from the plant Rhus succedanea, has demonstrated significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a comprehensive summary of its antiviral and cytotoxic activities. Furthermore, this document explores the potential signaling pathways modulated by this compound, offering insights into its mechanism of action. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Rhus succedanea, a member of the Anacardiaceae family, has a history of use in traditional medicine.[1][2] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds, with a particular focus on a class of biflavonoids. Among these, this compound has emerged as a compound of significant scientific interest due to its potent biological activities. This guide focuses on the technical aspects of this compound research, from its initial discovery in Rhus succedanea to the elucidation of its potential therapeutic applications.

Discovery and Biological Activity of this compound

This compound was identified as a constituent of Rhus succedanea and has since been the subject of numerous studies to evaluate its pharmacological properties.[3] Research has primarily focused on its antiviral and cytotoxic effects.

Antiviral Activity

This compound has demonstrated notable inhibitory effects against several viruses, including Hepatitis B Virus (HBV) and influenza viruses.

In vitro studies have shown that this compound is a potent inhibitor of HBV replication.[3][4] It effectively reduces the production of viral components in cell culture models. The antiviral efficacy of this compound against HBV is summarized in Table 1.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound

CompoundCell LineParameterValueSelectivity Index (SI)Reference
This compound2.2.15EC500.25 µM153[3]
This compound hexaacetate2.2.15EC500.73 µM>1370[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.

This compound has also been evaluated for its activity against influenza A and B viruses. The results, as detailed in another study, indicate a strong inhibitory effect.

Cytotoxic Activity

In addition to its antiviral properties, this compound has been investigated for its potential as a cytotoxic agent against various cancer cell lines.

Isolation and Characterization of this compound

The isolation of this compound from Rhus succedanea involves a multi-step process of extraction and chromatographic purification. The structural elucidation is then confirmed using spectroscopic techniques.

Experimental Protocol: Extraction and Isolation

This protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Rhus succedanea, based on common phytochemical practices for flavonoids.[5][6][7]

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Fresh leaves of Rhus succedanea are collected and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.

  • Methanol Extraction: The powdered plant material is subjected to extraction with methanol. This can be achieved by soaking the powder in methanol (e.g., 10 g of powder in 200 mL of 80% aqueous methanol) for several days with intermittent shaking, or by using an ultrasonic cleaner at room temperature for a shorter duration (e.g., three days).[5][6]

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

3.1.2. Chromatographic Purification

  • Initial Fractionation (Optional): The crude methanol extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to obtain fractions enriched with compounds of similar polarity.

  • Column Chromatography: The crude extract or the flavonoid-rich fraction is subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel is commonly used as the primary stationary phase.

    • Mobile Phase: A gradient solvent system, such as hexane-ethyl acetate or chloroform-methanol, is typically employed to elute the compounds based on their polarity.

  • Size-Exclusion Chromatography: Sephadex LH-20 is a crucial tool for the final purification of flavonoids.[7][8]

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol is a common eluent for separating flavonoid compounds using Sephadex LH-20.[7] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried, powdered Rhus succedanea leaves Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fraction_Collection Fraction Collection & TLC Analysis Silica_Gel_CC->Fraction_Collection Sephadex_LH20 Sephadex LH-20 Chromatography Fraction_Collection->Sephadex_LH20 Purity_Analysis Purity Analysis (HPLC) Sephadex_LH20->Purity_Analysis This compound Purified this compound Purity_Analysis->this compound

Figure 1. Experimental workflow for the isolation of this compound.
Structural Characterization

The identity and structure of the isolated this compound are confirmed through various spectroscopic methods.

3.2.1. Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound.

Table 2: Mass Spectrometry Data for this compound

Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
Negative ESI-MS537519, 375, 309

m/z: mass-to-charge ratio

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound, confirming the connectivity of the atoms within the molecule.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its antiviral effects are still under investigation. However, based on studies of this compound and other related flavonoids, several potential signaling pathways can be proposed.

Inhibition of HBV Replication

This compound's potent inhibition of HBV replication suggests interference with key steps in the viral life cycle.[3][4] While the exact target is not fully elucidated, flavonoids have been shown to affect various stages of HBV infection, from viral entry to replication and protein expression. Some antiviral compounds have been reported to interfere with the NF-κB signaling pathway, which can be exploited by HBV for its replication.[4]

G cluster_cell Hepatocyte HBV Hepatitis B Virus Receptor Cellular Receptor HBV->Receptor Entry Viral Entry Receptor->Entry Replication Viral Replication & Transcription Entry->Replication Assembly Virion Assembly & Release Replication->Assembly This compound This compound This compound->Replication Inhibition

Figure 2. Proposed mechanism of anti-HBV action of this compound.
Inhibition of Influenza Virus

The anti-influenza activity of flavonoids is often attributed to their ability to interfere with viral entry and replication. Some flavonoids have been shown to inhibit the activity of protein kinase C (PKC) and its dependent pathways, which can be crucial for the influenza virus life cycle.

G cluster_pathway Host Cell Signaling Influenza_Virus Influenza Virus PKC Protein Kinase C (PKC) Influenza_Virus->PKC Activation Downstream_Pathways Downstream Signaling PKC->Downstream_Pathways Viral_Replication Viral Replication Downstream_Pathways->Viral_Replication This compound This compound This compound->PKC Inhibition

Figure 3. Potential inhibition of influenza virus via PKC pathway.

Future Perspectives

This compound from Rhus succedanea presents a promising scaffold for the development of novel antiviral and potentially anticancer therapeutics. Further research is warranted to fully elucidate its mechanisms of action, including the specific host and viral targets. In vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The synergistic effects of this compound with existing antiviral drugs also represent an exciting avenue for future investigation.[3]

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and biological activity of this compound from Rhus succedanea. The detailed experimental protocols, summarized quantitative data, and visual representations of workflows and potential signaling pathways offer a valuable resource for researchers in the fields of natural product chemistry, virology, and drug development. The potent antiviral properties of this compound underscore its potential as a lead compound for the development of new therapeutic interventions.

References

Robustaflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

ROBUSTAFLAVONE

CAS Number: 49620-13-5

Molecular Formula: C30H18O10

This technical guide provides an in-depth overview of this compound, a biflavonoid with noteworthy biological activities. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and visual representations of its mechanistic pathways.

Quantitative Bioactivity Data

This compound has demonstrated a range of biological effects, including anti-inflammatory, antiviral, and cytotoxic activities. The following table summarizes key quantitative data from various studies.

Biological ActivityCell Line / TargetMeasurementValue
Cytotoxicity[1]A549 (Human lung carcinoma)IC5021.38 μM
Cytotoxicity[1]Calu-1 (Human lung carcinoma)IC50> 100 μM
Anti-Hepatitis B Virus (HBV) Activity[2]2.2.15 cells (HepG2-derived)EC500.25 μM
Anti-inflammatory Activity[3]RAW 264.7 (Mouse macrophage)NO Production InhibitionConcentration-dependent (1-10 μM)

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data table are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the anti-inflammatory effects of this compound[3].

Objective: To assess the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • This compound of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.05 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 × 10^5 cells/well.

  • Incubate the cells for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

  • Add MTT solution to each well and incubate at 37°C for 4 hours.

  • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol is based on the methodology used to evaluate the anti-inflammatory properties of this compound[3].

Objective: To measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS) (1 µg/mL)

  • Griess reagent (equal volumes of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid and 0.1% (w/v) naphthylethylene diamine dihydrochloride)

  • Serum-free culture medium

  • Microplate reader

Procedure:

  • Incubate RAW 264.7 cells (1 × 10^5 cells/well) with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 550 nm using a microplate reader. Use serum-free culture medium as a control for nitrite measurement.

Cytokine Level Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines as performed in the study by Jo et al. (2019)[3].

Objective: To quantify the levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound.

Materials:

  • Supernatant from cultured RAW 264.7 cells (as prepared in the NO production assay)

  • Commercially available ELISA kits for IL-1β and IL-6

  • Microplate reader

Procedure:

  • Harvest the supernatant from the cell cultures of LPS-stimulated RAW 264.7 cells treated with and without this compound.

  • Perform the ELISA for IL-1β and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Measure the absorbance at the specified wavelength using a microplate reader to determine the concentration of each cytokine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its isolation.

Robustaflavone_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (MEK/ERK) TLR4->MAPK_cascade This compound This compound This compound->IKK Inhibits This compound->MAPK_cascade Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_nucleus->Proinflammatory_genes Upregulates pERK pERK1/2 MAPK_cascade->pERK Phosphorylates pERK->NFkB_nucleus Activates Inflammation Inflammatory Response Proinflammatory_genes->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Bioactivity_Guided_Fractionation Plant_Material Plant Material (e.g., Nandina domestica fruits) Extraction Methanol Extraction Plant_Material->Extraction Partition Solvent Partitioning (n-hexane, EtOAc, n-butanol, water) Extraction->Partition Fractions Fractions Partition->Fractions Bioassay Bioactivity Assay (e.g., NO Production Inhibition) Fractions->Bioassay Active_Fraction Active Fraction (e.g., EtOAc fraction) Bioassay->Active_Fraction Identifies Chromatography1 Medium Pressure Liquid Chromatography (MPLC) Active_Fraction->Chromatography1 Subfractions Sub-fractions Chromatography1->Subfractions Bioassay2 Bioactivity Assay Subfractions->Bioassay2 Active_Subfraction Active Sub-fraction Bioassay2->Active_Subfraction Identifies Chromatography2 High-Performance Liquid Chromatography (HPLC) Active_Subfraction->Chromatography2 Isolated_Compound Isolated this compound Chromatography2->Isolated_Compound

Caption: Bioactivity-guided isolation of this compound.

References

Robustaflavone: A Deep Dive into Bioavailability and ADMET Properties for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid found in plants such as Selaginella doederleinii and Rhus succedanea, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have highlighted its potential as an anti-inflammatory, cytotoxic, and anti-hepatitis B agent.[1] However, the translation of these promising in vitro findings into viable therapeutic applications hinges on a thorough understanding of its bioavailability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and ADMET properties of this compound, integrating available quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to aid researchers in drug development.

Physicochemical Properties and Solubility

A fundamental determinant of oral bioavailability is the aqueous solubility of a compound. This compound, like many flavonoids, exhibits poor water solubility, which can significantly limit its absorption in the gastrointestinal tract.

Table 1: Solubility of this compound

Solvent SystemSolubilityMethodReference
Water15.37 ± 4.61 µg/mLExperimental[2]
Amorphous Solid Dispersion (with PVP K-30) in Water> 268 µg/mL (>17.47-fold increase)Formulation[2]
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, EthanolSolubleGeneral Observation

The poor aqueous solubility of this compound presents a significant challenge for oral drug delivery. However, formulation strategies such as the creation of amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP) K-30 have been shown to dramatically enhance its solubility, thereby potentially improving its oral bioavailability.[2]

Absorption and Permeability

Experimental Protocol: Caco-2 Permeability Assay

The following is a generalized protocol for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.

experimental_workflow_for_caco_2_permeability_assay start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture_cells Culture for 21 days to form monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity prepare_solutions Prepare this compound dosing solution check_integrity->prepare_solutions transport_experiment Perform bidirectional transport experiment (A-B, B-A) prepare_solutions->transport_experiment collect_samples Collect samples from apical and basolateral compartments transport_experiment->collect_samples analyze_samples Analyze this compound concentration by LC-MS collect_samples->analyze_samples calculate_papp Calculate Papp values analyze_samples->calculate_papp calculate_efflux_ratio Calculate Efflux Ratio calculate_papp->calculate_efflux_ratio end End calculate_efflux_ratio->end

Metabolism and Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. While specific experimental data for this compound is lacking, it is known that flavonoids are generally subject to extensive phase I and phase II metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines the general procedure for determining the metabolic stability of a compound like this compound using liver microsomes.

in_vitro_metabolic_stability_workflow start Start prepare_reaction Prepare reaction mixture (this compound, liver microsomes, buffer) start->prepare_reaction initiate_reaction Initiate reaction with NADPH at 37°C prepare_reaction->initiate_reaction collect_samples Collect aliquots at different time points initiate_reaction->collect_samples quench_reaction Quench reaction with cold organic solvent collect_samples->quench_reaction analyze_samples Analyze remaining this compound by LC-MS quench_reaction->analyze_samples determine_parameters Determine t1/2 and intrinsic clearance (Clint) analyze_samples->determine_parameters end End determine_parameters->end

Drug-Metabolizing Enzyme Interactions

Flavonoids are known to interact with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. Assessing the inhibitory potential of this compound against major CYP isoforms is crucial for its development as a safe therapeutic agent. Currently, there is a lack of specific IC50 values for this compound against individual CYP isoforms.

Toxicity Profile

Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. This property is being explored for its potential as an anticancer agent. The mechanism of its cytotoxicity appears to involve the modulation of key signaling pathways.

Table 2: Cytotoxicity of this compound

Cell LineIC50AssayReference
A549 (Human Lung Carcinoma)21.38 µMMTT assay
Calu-1 (Human Lung Carcinoma)> 100 µMNot specified[3]
Raji (Human Burkitt's Lymphoma)Not specified (Significant suppression by derivatives)Not specified[3]

One of the proposed mechanisms for the cytotoxic action of this compound and its derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_pathway_inhibition_by_this compound This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Genotoxicity

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of a compound. While direct Ames test results for this compound have not been reported, a study evaluating the mutagenicity of 61 flavonoids found that two tested bisflavonyl derivatives were not mutagenic.[4] This finding suggests that this compound may also lack mutagenic properties, but dedicated testing is required for confirmation.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The following protocol provides a general outline for conducting an Ames test.

ames_test_workflow start Start prepare_strains Prepare Salmonella tester strains start->prepare_strains prepare_test_substance Prepare this compound concentrations prepare_strains->prepare_test_substance mix_components Mix bacteria, this compound, and S9 mix (or buffer) prepare_test_substance->mix_components plate_mixture Plate on minimal glucose agar mix_components->plate_mixture incubate_plates Incubate at 37°C plate_mixture->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies analyze_results Analyze for mutagenicity count_colonies->analyze_results end End analyze_results->end

Cardiotoxicity (hERG Liability)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development due to its association with potentially fatal cardiac arrhythmias. There is currently no publicly available data on the hERG inhibition potential of this compound. A patch-clamp assay is the gold standard for assessing a compound's hERG liability.

Experimental Protocol: hERG Patch-Clamp Assay

This protocol describes the general steps involved in evaluating a compound's effect on the hERG channel.

herg_patch_clamp_assay_workflow start Start culture_cells Culture hERG-expressing cell line start->culture_cells prepare_cells Prepare single-cell suspension culture_cells->prepare_cells patch_clamp Perform whole-cell patch-clamp prepare_cells->patch_clamp record_baseline Record baseline hERG currents patch_clamp->record_baseline apply_this compound Apply this compound at various concentrations record_baseline->apply_this compound record_inhibition Record current inhibition apply_this compound->record_inhibition determine_ic50 Determine IC50 value record_inhibition->determine_ic50 end End determine_ic50->end

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models are essential for understanding the in vivo disposition of a drug candidate. While pharmacokinetic data for a total biflavonoid extract from Selaginella doederleinii (which contains this compound) in rats suggests poor oral bioavailability of the biflavonoids within the extract, specific in vivo pharmacokinetic parameters for isolated this compound are not yet available.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with various cellular signaling pathways. A comprehensive understanding of these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Anti-inflammatory Signaling

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. It downregulates the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

anti_inflammatory_signaling_of_this compound lps LPS mapk MAPK Pathway lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits inflammatory_mediators iNOS, COX-2 mapk->inflammatory_mediators Upregulates nfkb->inflammatory_mediators Upregulates inflammation Inflammation inflammatory_mediators->inflammation Leads to

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and cytotoxic activities. However, its poor aqueous solubility and the current lack of comprehensive ADMET data present significant hurdles for its development as a therapeutic agent. Future research should focus on several key areas:

  • Quantitative ADMET Profiling: Systematic in vitro studies are urgently needed to determine the Caco-2 permeability, metabolic stability, CYP450 inhibition profile, hERG liability, and mutagenic potential of pure this compound.

  • In Vivo Pharmacokinetics: Pharmacokinetic studies in relevant animal models using pure this compound are essential to understand its absorption, distribution, metabolism, and excretion, and to determine its oral bioavailability.

  • Formulation Development: Continued research into advanced formulation strategies, such as amorphous solid dispersions, nanoparticles, and other drug delivery systems, is critical to overcome the solubility and bioavailability challenges.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying its various pharmacological activities will aid in identifying potential therapeutic targets and biomarkers for its efficacy.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its successful translation from a promising natural compound to a clinically valuable drug.

References

Robustaflavone: A Biflavonoid with Potent Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antiviral, anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Antiviral Activity

This compound has demonstrated significant antiviral effects against a range of viruses, most notably Hepatitis B virus (HBV) and influenza viruses.

Anti-Hepatitis B Virus (HBV) Activity

In vitro studies have shown that this compound is a potent inhibitor of HBV replication. In the HepG2 2.2.15 cell line, which constitutively expresses HBV, this compound exhibited a half-maximal effective concentration (EC50) of 0.25 µM, with a selectivity index (SI) of 153.[1] Furthermore, its derivative, this compound hexaacetate, also inhibited HBV replication with an EC50 of 0.73 µM and showed no cytotoxicity at concentrations up to 1000 µM.[1] Synergistic effects were observed when this compound was combined with the anti-HBV drugs penciclovir and lamivudine, significantly increasing the selectivity index and suggesting its potential use in combination therapy.[1]

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound and its Combinations

Compound/CombinationCell LineEC50 (µM)Selectivity Index (SI)
This compoundHepG2 2.2.150.25153
This compound hexaacetateHepG2 2.2.150.73>1370
This compound + Penciclovir (1:1)HepG2 2.2.150.11684
This compound + Lamivudine (10:1)HepG2 2.2.150.054894
Anti-Influenza Virus Activity

This compound has also been identified as a strong inhibitor of influenza A and B viruses. The EC50 values for this compound against influenza A and B were found to be 2.0 µg/mL and 0.2 µg/mL, respectively, with corresponding selectivity indices of 16 and 454.

Table 2: Anti-Influenza Virus Activity of this compound

VirusEC50 (µg/mL)Selectivity Index (SI)
Influenza A2.016
Influenza B0.2454

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Inhibition of Inflammatory Mediators

In LPS-stimulated RAW 264.7 cells, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition is crucial in mitigating the inflammatory cascade.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been observed to inhibit the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and the MAPK proteins ERK, JNK, and p38. By inhibiting these pathways, this compound effectively suppresses the expression of pro-inflammatory genes.

This compound Anti-inflammatory Signaling Pathway This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates NFkB_pathway NF-κB Pathway (IκB, p65) TLR4->NFkB_pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Cytokines induces iNOS_COX2 iNOS, COX-2 MAPK_pathway->iNOS_COX2 induces NFkB_pathway->Pro_inflammatory_Cytokines induces NFkB_pathway->iNOS_COX2 induces This compound This compound This compound->MAPK_pathway inhibits This compound->NFkB_pathway inhibits Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation iNOS_COX2->Inflammation HBV_Assay_Workflow Workflow for Anti-HBV Activity Assay start Start seed_cells Seed HepG2 2.2.15 cells in 96-well plates start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for a defined period (e.g., 8 days) add_compound->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Quantify HBV DNA by real-time PCR or HBsAg/HBeAg by ELISA collect_supernatant->elisa calculate_ec50 Calculate EC50 value elisa->calculate_ec50 end End calculate_ec50->end NO_Assay_Workflow Workflow for Nitric Oxide (NO) Inhibition Assay start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells pretreat Pre-treat cells with This compound for 1 hour seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Pharmacological Potential of Robustaflavone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the therapeutic potential of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a mechanistic understanding of their modes of action.

Pharmacological Activities

This compound and its synthetic and semi-synthetic derivatives have demonstrated significant potential in various therapeutic areas. The core biflavonoid structure serves as a versatile scaffold for chemical modifications, leading to the generation of analogues with enhanced potency and selectivity.

Anticancer Activity

This compound derivatives have shown notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

One of the primary targets of this compound derivatives in cancer cells is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in various cancers.[1][2] Inhibition of this pathway by this compound derivatives can lead to the suppression of downstream signaling cascades that promote cell growth and survival.[1][2][3] For instance, this compound 7,4',7''-trimethyl ether (RTE) has been shown to have a strong affinity for the PI3K receptor, suggesting its potential as a PI3K inhibitor.[1]

Table 1: Anticancer Activity of this compound and Its Derivatives

CompoundCancer Cell LineAssayIC50/EC50Reference
This compound 4'-methyl etherRaji (Burkitt's lymphoma)Cytotoxicity AssaySignificant suppression[4]
This compound 4'-methyl etherCalu-1 (Lung cancer)Cytotoxicity AssaySignificant suppression[4]
2",3"-dihydrothis compound 7,4',-dimethyl etherRaji (Burkitt's lymphoma)Cytotoxicity AssaySignificant suppression[4]
2",3"-dihydrothis compound 7,4',-dimethyl etherCalu-1 (Lung cancer)Cytotoxicity AssaySignificant suppression[4]
3'-Amino-4'-methoxyflavoneANN-1 (Abelson murine leukaemia virus transformed fibroblasts)Cytotoxicity AssayIC50 = 1.6 µM[5]
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety5637 (Bladder cancer)MTT AssayIC50 = 2.97 µM[6]
Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moietyHT-1376 (Bladder cancer)MTT AssayIC50 = 5.89 µM[6]
Azaflavanone derivativeDU145 (Prostate cancer)Cytotoxicity AssayIC50 = 0.4 µM[7]
Furan-containing flavanone derivativeMCF7 (Breast adenocarcinoma)Sulforhodamine B AssayIC50 = 7.3 µg/ml[8]
Furan-containing flavanone derivativeHT29 (Colon adenocarcinoma)Sulforhodamine B AssayIC50 = 4.9 µg/ml[8]
Furan-containing flavanone derivativeA498 (Kidney adenocarcinoma)Sulforhodamine B AssayIC50 = 5.7 µg/ml[8]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. This compound and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] By inhibiting the NF-κB pathway, this compound derivatives can effectively reduce the production of inflammatory mediators.[9][11][12]

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

CompoundCell Line/ModelAssayIC50/EC50Reference
This compoundLPS-stimulated RAW 264.7 macrophagesNitric Oxide ProductionReduces NO production[9]
2'-carboxy-5,7-dimethoxy-flavanone (4F)LPS-induced RAW 264.7 macrophagesGriess Test (NO production)IC50 = 0.906 µg/mL[13][14]
Flavanone (4G)LPS-induced RAW 264.7 macrophagesGriess Test (NO production)IC50 = 0.603 µg/mL[13][14]
4'-bromo-5,7-dimethoxy-flavanone (4D)LPS-induced RAW 264.7 macrophagesGriess Test (NO production)IC50 = 1.030 µg/mL[13][14]
2'-carboxyflavanone (4J)LPS-induced RAW 264.7 macrophagesGriess Test (NO production)IC50 = 1.830 µg/mL[13][14]
3',4'-dihydroxyflavoneLPS-induced RAW 264.7 macrophagesNitric Oxide ProductionIC50 = 9.61 ± 1.36 µM[15][16]
LuteolinLPS-induced RAW 264.7 macrophagesNitric Oxide ProductionIC50 = 16.90 ± 0.74 µM[15][16]
Flavanone derivative (2c)TPA-induced mouse ear edemaIn vivo anti-inflammatory98.62 ± 1.92% inhibition[17]
Flavanone derivative (1d)TPA-induced mouse ear edemaIn vivo anti-inflammatory96.27 ± 1.93% inhibition[18]
Antiviral Activity

Several this compound derivatives have exhibited significant antiviral activity against a variety of viruses. Their mechanisms of action can involve inhibiting viral entry, replication, or the activity of viral enzymes.

This compound itself has been identified as a potent inhibitor of the hepatitis B virus (HBV) replication.[19] Furthermore, its derivative, this compound hexaacetate, also demonstrates significant anti-HBV activity with low cytotoxicity.[19]

Table 3: Antiviral Activity of this compound and Its Derivatives

CompoundVirusCell LineAssayEC50Reference
This compoundHepatitis B Virus (HBV)2.2.15 cellsHBV Replication Inhibition0.25 µM[19]
This compound hexaacetateHepatitis B Virus (HBV)2.2.15 cellsHBV Replication Inhibition0.73 µM[19]
Thioflavone derivative (7f)Coxsackievirus B3 (CVB3)Antiviral AssayIC50 = 0.62 µM[20]
Thioflavone derivative (7f)Coxsackievirus B6 (CVB6)Antiviral AssayIC50 = 0.87 µM[20]
Flavonoid derivative (9b)Enterovirus 71 (EV71)Antiviral AssayIC50 = 5.48 µM[20]

Signaling Pathways

The pharmacological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound derivatives can inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis inhibits This compound This compound Derivatives This compound->PI3K inhibits Survival Cell Survival, Growth, Proliferation Downstream->Survival

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives can inhibit this pathway, thereby reducing inflammation.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus translocates This compound This compound Derivatives This compound->IKK inhibits Genes Pro-inflammatory Gene Expression MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with This compound Derivatives Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

Robustaflavone: A Comprehensive Technical Review of its Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Primarily isolated from plants such as Nandina domestica, Rhus succedanea, and Selaginella delicatula, this compound has demonstrated promising anti-inflammatory, antiviral, and cytotoxic properties.[1][2][3][4] This in-depth technical guide serves as a comprehensive literature review of this compound research, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate further investigation and drug development efforts.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological effects, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.

Anti-inflammatory Activity

This compound has been shown to be a potent anti-inflammatory agent. Its mechanism primarily involves the downregulation of key inflammatory mediators.[1][5] Studies have demonstrated its ability to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][5] Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Antiviral Activity

Significant research has focused on the antiviral properties of this compound, particularly against Hepatitis B virus (HBV) and influenza viruses. It has been identified as a potent inhibitor of HBV replication in in vitro models.[2][6] Combination studies have shown that this compound acts synergistically with established antiviral drugs like penciclovir and lamivudine, enhancing their efficacy.[2] Additionally, this compound has displayed strong inhibitory effects against influenza A and influenza B viruses.[3]

Cytotoxic Activity

This compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. While research is ongoing, initial studies suggest that certain derivatives of this compound can significantly suppress the growth of specific tumor cell lines, indicating its potential as an antineoplastic agent.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound's bioactivity.

Table 1: Antiviral Activity of this compound

VirusCell LineParameterValueSelectivity Index (SI)Reference
Hepatitis B Virus (HBV)2.2.15EC500.25 µM153[2]
Hepatitis B Virus (HBV) (in combination with Penciclovir 1:1)2.2.15EC500.11 µM684[2]
Hepatitis B Virus (HBV) (in combination with Lamivudine 10:1)2.2.15EC500.054 µM894[2]
Influenza A VirusNot SpecifiedEC502.0 µg/mL16[3]
Influenza B VirusNot SpecifiedEC500.2 µg/mL454[3]
Herpes Simplex Virus-1 (HSV-1)Not SpecifiedEC508.6 µg/mL>11.6[3]
Herpes Simplex Virus-2 (HSV-2)Not SpecifiedEC508.5 µg/mL>11.8[3]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantParameterValueReference
Nitric Oxide (NO) ProductionRAW 264.7LPSInhibitionConcentration-dependent[1]
Interleukin-1β (IL-1β) ProductionRAW 264.7LPSInhibitionNot Quantified (IC50)[5]
Interleukin-6 (IL-6) ProductionRAW 264.7LPSInhibitionNot Quantified (IC50)[5]
Interleukin-8 (IL-8) ReleaseHT-29LPSInhibitionNot Quantified (IC50)[1]

Table 3: Cytotoxicity of this compound and its Derivatives

CompoundCell LineParameterValueReference
This compound 4'-methyl etherRaji, Calu-1Growth SuppressionSignificant[4]
2",3"-dihydrothis compound 7,4',-dimethyl etherRaji, Calu-1Growth SuppressionSignificant[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in this compound research.

Bioactivity-Guided Fractionation and Isolation of this compound from Nandina domestica

This protocol describes the isolation of this compound based on its anti-inflammatory activity.[1]

  • Extraction: Pulverized dried fruits of Nandina domestica (347.1 g) are extracted with methanol by sonication at room temperature.[1]

  • Partitioning: The methanol extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol.[1]

  • Bioactivity Screening: The resulting fractions are screened for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. The most active fraction (EtOAc) is selected for further purification.[1]

  • Chromatography: The active EtOAc fraction is subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica gel column, followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1H-NMR, 13C-NMR, and HMBC analysis.[1]

In Vitro Anti-Hepatitis B Virus (HBV) Replication Assay

This assay is used to determine the efficacy of this compound in inhibiting HBV replication.[2]

  • Cell Culture: The 2.2.15 cell line, a human hepatoma cell line that constitutively expresses HBV, is cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period.

  • DNA Extraction: Extracellular HBV DNA is extracted from the culture supernatant.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified using qPCR.

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed, is calculated.

  • Cytotoxicity Assay: A concurrent cytotoxicity assay (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Western Blot Analysis for NF-κB and MAPK/ERK Pathway Activation

This protocol is used to investigate the effect of this compound on key proteins in inflammatory signaling pathways.[1]

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with this compound before stimulation with LPS.

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, NF-κB p65, phospho-ERK1/2, total ERK1/2).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK/ERK signaling pathways, which are central to the inflammatory response.

  • NF-κB Pathway: In response to LPS, the transcription factor NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. This compound has been shown to inhibit the LPS-induced activation of NF-κB.[1]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade in inflammation. This compound has been observed to suppress the phosphorylation of extracellular signal-regulated kinases (ERK1/2), thereby inhibiting this pathway.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MEKK MEKK TLR4->MEKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) Nucleus_NFkB->Pro_inflammatory_Genes MEK MEK MEKK->MEK ERK p-ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 AP1->Pro_inflammatory_Genes This compound This compound This compound->IKK This compound->MEK

This compound's anti-inflammatory mechanism.
Cytotoxicity Signaling Pathway

The cytotoxic effects of this compound and its derivatives appear to be linked to the modulation of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.[7] While the direct interaction of this compound with this pathway is still under investigation, studies on its derivatives suggest a potential mechanism.[7]

cytotoxic_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival This compound This compound Derivatives This compound->PI3K

Proposed cytotoxic mechanism of this compound.
Antiviral Signaling Pathway

The precise signaling pathways involved in this compound's antiviral activity are not yet fully elucidated. However, it is hypothesized that its mechanism may involve the modulation of host cell signaling pathways that are essential for viral replication or through direct interaction with viral components. Further research is required to delineate the exact molecular targets.

Conclusion and Future Directions

This compound is a biflavonoid with significant therapeutic potential, demonstrating robust anti-inflammatory, antiviral, and cytotoxic activities in preclinical studies. The modulation of key signaling pathways such as NF-κB, MAPK/ERK, and potentially PI3K/Akt underpins its pharmacological effects. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on:

  • Conducting comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

  • Elucidating the precise molecular targets and mechanisms of action, particularly for its antiviral and cytotoxic activities.

  • Synthesizing and evaluating novel this compound derivatives with improved potency, selectivity, and drug-like properties.

  • Exploring the potential of this compound as an adjunct therapy in combination with existing drugs to enhance efficacy and overcome resistance.

Through continued and focused research, this compound holds the promise of being developed into a novel therapeutic agent for a range of diseases.

References

Robustaflavone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of robustaflavone, a biflavonoid with recognized therapeutic potential. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document compiles existing information on its solubility characteristics in dimethyl sulfoxide (DMSO) and other organic solvents, drawing comparisons with structurally related flavonoids. Furthermore, it details standardized experimental protocols for solubility determination and outlines key signaling pathways potentially modulated by this class of compounds.

This compound: An Overview

This compound is a naturally occurring biflavonoid found in plants such as Selaginella doederleinii. Biflavonoids are complex structures formed by the dimerization of flavonoid monomers, in this case, apigenin. This structural complexity influences their physicochemical properties, including solubility, which is a critical parameter for in vitro biological assays and formulation development.

Solubility of this compound and Related Flavonoids

To provide a comparative context, the following table summarizes the solubility of other structurally related flavonoids in various organic solvents. These data can offer insights into the potential solubility behavior of this compound.

Table 1: Solubility of Selected Flavonoids in Organic Solvents

FlavonoidSolventTemperature (°C)Solubility (mmol/L)
QuercetinAcetone5080.08 ± 1.00[2]
QuercetinAcetonitrile505.40 ± 0.79[2]
HesperetinAcetonitrile5085[3]
NaringeninAcetonitrile5077[3]
RutinAcetonitrile500.50[3]
DelphinidinMethanol2558.61
DelphinidinEthanol255.73
DelphinidinAcetone250.0055

Data presented is for comparative purposes and may not be directly representative of this compound solubility.

The solubility of flavonoids is influenced by several factors, including the molecular structure (e.g., glycosylation), the nature of the solvent, and the temperature. For instance, glycosylated flavonoids like rutin tend to exhibit lower solubility in less polar organic solvents compared to their aglycone counterparts[3][4]. As a biflavonoid, this compound's larger and more complex structure likely results in different solubility profiles compared to monomeric flavonoids.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The following is a detailed protocol based on this method.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvent (e.g., DMSO, ethanol, methanol)

  • Volumetric flasks

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a known volume of the solvent in a sealed flask. The amount of compound should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Place the flask in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed to let the undissolved solids settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the calibration curve of the analytical method.

HPLC Analysis for Flavonoid Quantification

Instrumentation:

  • HPLC system with a C18 reversed-phase column.

  • Mobile phase: A gradient of methanol and water is commonly used for flavonoid separation[5].

  • Detector: UV-Vis detector set at a wavelength appropriate for the analyte (e.g., around 370 nm for many flavonols)[5].

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the test compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered sample from the solubility experiment into the HPLC system.

  • Concentration Determination: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

Visualization of Methodologies and Potential Biological Interactions

The following diagrams illustrate the experimental workflow for solubility determination and a representative signaling pathway that flavonoids are known to modulate.

G cluster_workflow Experimental Workflow for Shake-Flask Solubility start Start step1 Add excess compound to solvent start->step1 step2 Equilibrate on shaker at constant temperature step1->step2 step3 Allow solids to settle step2->step3 step4 Filter supernatant step3->step4 step5 Analyze concentration by HPLC step4->step5 end_node Determine Solubility step5->end_node

Shake-Flask Solubility Workflow

Flavonoids are known to interact with various cellular signaling pathways, influencing processes such as cell proliferation, inflammation, and apoptosis. While the specific pathways modulated by this compound are still under investigation, it is plausible that it interacts with pathways commonly affected by other flavonoids, such as the MAPK/ERK pathway.

G cluster_pathway Representative Flavonoid-Modulated Signaling Pathway (MAPK/ERK) Flavonoid Flavonoid (e.g., this compound) RAF RAF Flavonoid->RAF Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse

Potential this compound Signaling Interaction

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While specific quantitative data for this compound is an area requiring further investigation, the information on related flavonoids and the detailed experimental protocols presented here offer a strong starting point for any research involving this promising biflavonoid. The elucidation of its precise solubility in a range of pharmaceutically relevant solvents will be crucial for advancing its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Biological Roles of Robustaflavone as a Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, has emerged as a metabolite of significant interest within the scientific community. As a dimeric apigenin, its unique chemical structure underpins a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological roles of this compound, with a focus on its quantitative bioactivities, the experimental methodologies used to determine these roles, and the molecular signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, including antiviral, anti-inflammatory, and antiproliferative activities. The following sections detail these roles, presenting quantitative data and the experimental contexts in which they were observed.

Antiviral Activity: Hepatitis B Virus (HBV) Inhibition

This compound has demonstrated potent inhibitory effects against the Hepatitis B virus. In vitro studies using the 2.2.15 cell line, which contains the complete HBV genome, have been instrumental in quantifying this activity.

Quantitative Data: Anti-Hepatitis B Virus Activity

CompoundCell LineParameterValueSelectivity Index (SI)Reference
This compound2.2.15EC500.25 µM153[1]
This compound hexaacetate2.2.15EC500.73 µM>1370[1]
This compound + Penciclovir (1:1)2.2.15EC500.11 µM684[1]
This compound + Lamivudine (10:1)2.2.15EC500.054 µM894[1]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.

Experimental Protocol: Anti-HBV Assay in 2.2.15 Cells

The antiviral activity of this compound against HBV is typically assessed by measuring the reduction in viral DNA replication and antigen secretion in the supernatant of cultured 2.2.15 cells.

  • Cell Culture: 2.2.15 cells are seeded in 24-well plates and cultured until confluent.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, often in combination with other antiviral agents, for a period of 8 days. The culture medium containing the test compounds is replaced every 2 days.

  • DNA Extraction and Analysis: After the treatment period, the supernatant is collected, and HBV DNA is extracted. The amount of HBV DNA is quantified using a slot blot hybridization assay with a 32P-labeled HBV DNA probe.

  • Antigen Analysis: The levels of HBsAg and HBeAg in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

Antiproliferative Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. This cytotoxic effect is a key area of investigation for its potential as an anticancer agent.

Quantitative Data: Antiproliferative Activity

Cell LineCancer TypeParameterValue (µg/mL)Reference
HT-29Colon CancerIC5019.3[2]
HeLaCervical CancerIC5011.2[2]
A549Lung CancerIC5015.4[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, HeLa, A549) are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to downregulate the production of pro-inflammatory mediators.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is used to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65, key events in the NF-κB signaling pathway.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted from the cells.

  • Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B for nuclear fraction). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride (FeCl3) solution.

  • Reaction: this compound solution is mixed with the FRAP reagent and incubated at 37°C.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate.

Signaling Pathway Modulation

This compound exerts its biological effects by interacting with and modulating specific intracellular signaling pathways. The NF-κB and ERK1/2 pathways are two key cascades that have been identified as targets of this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK Phosphorylation IkBa_p50_p65 IκBα-p50-p65 (Inactive Complex) p_IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα p50_p65 p50-p65 (Active Dimer) IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating cell proliferation, differentiation, and survival. Some flavonoids have been reported to modulate this pathway, often by inhibiting the phosphorylation of MEK, the upstream kinase of ERK1/2. While direct evidence for this compound's action on this pathway is still emerging, it is a plausible mechanism for its observed antiproliferative effects.

ERK12_Modulation_by_this compound cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates p_MEK p-MEK1/2 ERK ERK1/2 p_MEK->ERK Phosphorylates p_ERK p-ERK1/2 Nucleus Nucleus p_ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Promotes This compound This compound This compound->MEK Inhibits (Proposed)

Caption: Proposed modulation of the ERK1/2 pathway by this compound.

Conclusion

This compound is a biflavonoid with a compelling profile of biological activities that warrant further investigation. Its potent anti-HBV and antiproliferative effects, coupled with its anti-inflammatory properties, position it as a promising candidate for drug development. The detailed experimental protocols and an understanding of its modulation of key signaling pathways provided in this guide offer a solid foundation for future research. Further studies are needed to elucidate the precise molecular targets of this compound and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The continued exploration of this natural metabolite holds the potential to yield novel therapeutic agents for a range of human diseases.

References

Robustaflavone: A Biflavonoid with Potent Antioxidant and Antineoplastic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Robustaflavone, a naturally occurring biflavonoid, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realms of antioxidant and antineoplastic activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its quantitative biological activities, the experimental protocols used to elucidate these properties, and the underlying molecular mechanisms of action.

Antioxidant Properties of this compound

This compound exhibits significant free radical scavenging activity, a key component of its antioxidant potential. The primary mechanism of action is believed to be hydrogen atom donation to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound has been evaluated using various in vitro assays.

Quantitative Antioxidant Data
AssayParameterTypical Values for FlavonoidsReference Compound
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayIC50 (µg/mL or µM)5 - 100Ascorbic Acid, Trolox
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging AssayIC50 (µg/mL or µM)10 - 150Ascorbic Acid, Trolox

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the DPPH radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the various concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Diagram of DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control in 96-well plate DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antineoplastic Properties of this compound

This compound has demonstrated promising antineoplastic activity against various cancer cell lines. Its anticancer effects are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Quantitative Antineoplastic Data

Specific IC50 values for this compound against a wide range of cancer cell lines are still being actively researched. The table below provides a template for summarizing such data as it becomes available.

Cell LineCancer TypeIC50 (µM)Reference
RajiBurkitt's lymphomaData not available
Calu-1Lung carcinomaData not available
Example: MCF-7Breast Cancere.g., 25.5
Example: HeLaCervical Cancere.g., 32.1
Example: A549Lung Cancere.g., 45.8
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. This protocol details the steps to determine the cytotoxic effects of this compound on cancer cells. [1][2] Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C. [3]2. Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the this compound stock solution in a complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. [1]5. Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. [3]6. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows:

    Where:

    • Absorbance_sample is the absorbance of the cells treated with this compound.

    • Absorbance_control is the absorbance of the cells treated with the vehicle control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and calculating the concentration that causes a 50% reduction in cell viability.

Diagram of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Treat Treat with this compound Dilutions Seed->Treat Incubate_Compound Incubate (24-72h) Treat->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate % Cell Viability Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Molecular Mechanisms of Antineoplastic Action

This compound exerts its antineoplastic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Modulation of PI3K/Akt Signaling Pathway

Molecular docking studies have suggested that this compound derivatives can interact with the PI3K (Phosphatidylinositol 3-kinase) protein target. [4]The PI3K/Akt pathway is a crucial cell survival pathway that is often hyperactivated in cancer. [4]By inhibiting this pathway, this compound can promote apoptosis and inhibit cancer cell proliferation. The proposed mechanism involves the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This leads to a downstream cascade of events, including the dephosphorylation of Akt, a key downstream effector of PI3K. [4]In its active, phosphorylated state, Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. [4]Inhibition of Akt by this compound would therefore lead to the activation of these pro-apoptotic proteins and the induction of apoptosis.

Diagram of this compound's Effect on the PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway, leading to apoptosis.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the modulation of key apoptosis-related proteins. This is typically investigated using Western blot analysis to detect changes in the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), as well as the activation of caspases (e.g., caspase-3, -8, -9). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by causing cell cycle arrest, often at the G2/M phase. This is typically analyzed by flow cytometry, where the DNA content of the cells is stained with a fluorescent dye like propidium iodide (PI), and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Cell_Cycle_Analysis cluster_workflow Flow Cytometry Workflow cluster_output Output Cells Cancer Cells Treatment Treat with this compound Cells->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Histogram DNA Content Histogram Analyze->Histogram Phases Quantify G0/G1, S, G2/M Phases Histogram->Phases

References

Methodological & Application

Application Notes and Protocols for Bioactivity-Guided Fractionation of Robustaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactivity-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the targeted isolation of bioactive compounds from complex mixtures. This application note provides a detailed protocol for the isolation of robustaflavone, a biflavonoid with significant anti-inflammatory properties, from Nandina domestica fruits. The process is guided by the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound has been shown to downregulate key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines by inhibiting the NF-κB and MAPK signaling pathways.[1][2]

Bioactivities of this compound

This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development. Its primary bioactivity explored in this protocol is its anti-inflammatory effect, demonstrated by the reduction of inflammatory markers.[1][2] Beyond its anti-inflammatory potential, this compound has also been investigated for other properties, although this note focuses on the anti-inflammatory-guided isolation.

Experimental Workflow for this compound Isolation

The following diagram outlines the systematic approach for the bioactivity-guided fractionation of this compound from Nandina domestica.

Workflow Start Nandina domestica Fruits Extraction Methanol Extraction Start->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Bioassay1 NO Production Assay (LPS-stimulated RAW 264.7 cells) CrudeExtract->Bioassay1 Partition Solvent Partitioning CrudeExtract->Partition Fractions n-Hexane | Ethyl Acetate (EtOAc) | n-Butanol | Water Fractions Partition->Fractions Bioassay2 NO Production Assay on all fractions Fractions->Bioassay2 ActiveFraction Most Active Fraction (EtOAc) Bioassay2->ActiveFraction ColumnChromatography Column Chromatography on EtOAc Fraction ActiveFraction->ColumnChromatography Subfractions Subfractions (E1-E5) ColumnChromatography->Subfractions Bioassay3 NO Production Assay on subfractions Subfractions->Bioassay3 ActiveSubfraction Most Active Subfraction (E3) Bioassay3->ActiveSubfraction HPLC Preparative HPLC of E3 ActiveSubfraction->HPLC PureCompound This compound (Purity >95%) HPLC->PureCompound

Caption: Bioactivity-guided isolation workflow for this compound.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the quantitative data obtained during the bioactivity-guided fractionation process, demonstrating the progressive enrichment of the active compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Different Fractions of Nandina domestica Extract

FractionConcentration (µg/mL)NO Production (% of LPS Control)
Crude Extract10045.0%[2]
n-Hexane100No significant inhibition[2]
Ethyl Acetate (EtOAc) 100 55.3% [1][2]
n-Butanol100Moderate inhibition
Water100Low inhibition

Table 2: Inhibition of Nitric Oxide (NO) Production by Subfractions of the Ethyl Acetate (EtOAc) Fraction

SubfractionConcentration (µg/mL)NO Production (% of LPS Control)
E1100Moderate inhibition
E2100Moderate inhibition
E3 100 72.5% [1]
E4100Moderate inhibition
E5100Low inhibition

Table 3: Effect of Isolated this compound on NO Production and Cell Viability

TreatmentConcentration (µM)NO Production (% of LPS Control)Cell Viability (% of Control)
This compound1Significant reduction[1]No significant effect[1]
This compound10Dose-dependent reduction[1]No significant effect[1]

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried fruits of Nandina domestica.

  • Extraction Solvent: Methanol.

  • Protocol:

    • Grind the dried fruits of Nandina domestica to a coarse powder.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Solvent Partitioning (Fractionation)
  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol, and Water.

  • Protocol:

    • Suspend the crude methanol extract in water.

    • Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.

    • Collect the respective solvent layers and the final aqueous layer.

    • Evaporate the solvents from each fraction to obtain the n-hexane, ethyl acetate, n-butanol, and water fractions.

Bioassay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to guide the fractionation process by identifying the most active fractions and subfractions.

  • Cell Line: RAW 264.7 murine macrophages.

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Sodium nitrite (for standard curve)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]

    • Pre-treat the cells with various concentrations of the plant extracts, fractions, or isolated compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

    • After incubation, collect 100 µL of the cell culture medium.

    • Add 100 µL of Griess reagent to the collected medium.[4]

    • Incubate at room temperature for 10 minutes.[4]

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing with a sodium nitrite standard curve.

Cytotoxicity Assay: MTT Assay

This assay is performed to ensure that the observed inhibition of NO production is not due to cellular toxicity.

  • Reagents:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or a suitable solubilization solution.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate as described for the NO assay.

    • Treat the cells with various concentrations of the samples for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Chromatographic Isolation
  • Column Chromatography:

    • The most active fraction (EtOAc) is subjected to column chromatography over silica gel or Sephadex LH-20.[5][6]

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to obtain several subfractions (e.g., E1-E5).

  • High-Performance Liquid Chromatography (HPLC):

    • The most active subfraction (E3) is further purified by preparative reversed-phase HPLC.[1]

    • Column: C18 column (e.g., 250 x 10 mm).[2]

    • Mobile Phase: A gradient of water and acetonitrile (e.g., starting from 95:5 water:acetonitrile to 100% acetonitrile).[2]

    • Flow Rate: Approximately 2 mL/min.[2]

    • Detection: UV detector at a suitable wavelength for flavonoids (e.g., 280 nm or 340 nm).

    • Collect the peak corresponding to this compound. The purity of the isolated compound should be confirmed by analytical HPLC-DAD analysis to be >95%.[1]

Structural Elucidation

The structure of the isolated compound is confirmed as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, and MS) with published values.[1]

Mechanism of Action: this compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK ERK MAPK_pathway->ERK IKK IKK NFkB_pathway->IKK pERK p-ERK ERK->pERK Phosphorylation IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα NFkB NF-κB (p65/p50) pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pIkB->NFkB Releases pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation GeneExpression Gene Transcription pNFkB_nuc->GeneExpression ProInflammatory iNOS, COX-2, IL-1β, IL-6 GeneExpression->ProInflammatory This compound This compound This compound->pERK This compound->pNFkB

Caption: this compound's inhibition of inflammatory pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the bioactivity-guided isolation of this compound. By following these methodologies, researchers can efficiently isolate this promising anti-inflammatory compound for further pharmacological studies and potential drug development. The provided data and diagrams offer a clear understanding of the workflow and the compound's mechanism of action.

References

Using robustaflavone in anti-inflammatory assays with LPS-stimulated macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing robustaflavone, a biflavonoid with notable anti-inflammatory properties, in assays involving lipopolysaccharide (LPS)-stimulated macrophages. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of the involved signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process. When stimulated by bacterial endotoxins like lipopolysaccharide (LPS), macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The production of these mediators is largely regulated by the activation of intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been identified as a potent inhibitor of these inflammatory processes. It effectively reduces the production of inflammatory mediators by downregulating the expression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the suppression of the NF-κB and MAPK signaling cascades. These notes provide the necessary protocols and expected outcomes for researchers investigating the anti-inflammatory potential of this compound.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)NO Production (% of LPS Control)
0 (LPS only)100%
1Reduced
5Significantly Reduced
10Strongly Reduced

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineThis compound Concentration (µM)Cytokine Level (% of LPS Control)
IL-1β10Reduced
IL-610Reduced

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

ProteinThis compound Concentration (µM)Protein Expression Level (% of LPS Control)
iNOS10Suppressed
COX-210Suppressed

Table 4: Effect of this compound on Signaling Pathway Activation

Signaling MoleculeThis compound Concentration (µM)Phosphorylation Level (% of LPS Control)
NF-κB p6510Downregulated
pERK1/210Downregulated

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like IL-6 and TNF-α in the culture supernatant.

  • Principle: A specific capture antibody binds the cytokine of interest, which is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate, leading to a colorimetric reaction.

  • Procedure:

    • Use commercially available ELISA kits for mouse IL-6 and TNF-α.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples (culture supernatants), incubation with detection antibody and streptavidin-HRP, and addition of the substrate solution.

    • Measure the absorbance at the recommended wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression of specific proteins such as iNOS, COX-2, and phosphorylated signaling proteins.

  • Procedure:

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, etc., overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflow.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Cells adhesion 24h Adhesion seed_cells->adhesion pretreat Pre-treat with this compound adhesion->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate mtt MTT Assay (Cell Viability) stimulate->mtt 24h griess Griess Assay (NO Production) stimulate->griess 24h elisa ELISA (Cytokine Levels) stimulate->elisa 24h wb Western Blot (Protein Expression) stimulate->wb Variable Time

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, p38, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 Phosphorylation iNOS iNOS AP1->iNOS Gene Expression COX2 COX2 AP1->COX2 Gene Expression Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines Gene Expression IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Degradation & Release NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->iNOS Gene Expression NFκB_nucleus->COX2 Gene Expression NFκB_nucleus->Cytokines Gene Expression This compound This compound This compound->MAPKs Inhibits This compound->IKK Inhibits NO NO iNOS->NO Produces Prostaglandins Prostaglandins COX2->Prostaglandins Produces

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Application Notes and Protocols: Testing Robustaflavone's Antiviral Activity Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health concern, necessitating the development of novel antiviral therapies. Robustaflavone, a naturally occurring biflavonoid, has demonstrated potential as a potent inhibitor of HBV replication.[1] These application notes provide a comprehensive protocol for evaluating the in vitro antiviral activity of this compound against HBV, detailing experimental procedures, data analysis, and visualization of key pathways and workflows.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound and its derivatives can be quantified and summarized for comparative analysis. The following table presents key parameters derived from in vitro studies.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Cell LineReference
This compound0.25>38.3>153HepG2.2.15[1]
This compound Hexaacetate0.73>1000>1370HepG2.2.15[1]

Note: The EC₅₀ (50% effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. The CC₅₀ (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI) is a crucial parameter indicating the therapeutic window of a compound.

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the HBV genome and is a widely used model for screening anti-HBV compounds.[2]

  • Cell Line: HepG2.2.15

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain HBV plasmid selection.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be subcultured every 3-4 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on the host cells to establish a therapeutic window.

  • Materials:

    • HepG2.2.15 cells

    • 96-well microplates

    • This compound stock solution (dissolved in DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a cell-free blank.

    • Incubate the plate for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC₅₀ value by plotting the percentage of cell viability against the this compound concentration.

Antiviral Activity Assay

This assay evaluates the ability of this compound to inhibit HBV replication.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate as described for the cytotoxicity assay.

    • Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay). Include a positive control (e.g., Lamivudine) and a negative control (vehicle).

    • Incubate the plate for 6-8 days, changing the medium with freshly prepared this compound every 2 days.

    • After the incubation period, collect the cell culture supernatant for quantification of HBV DNA, HBsAg, and HBeAg.

Quantification of Viral Markers
  • Procedure:

    • Extract viral DNA from the collected cell culture supernatants using a commercial viral DNA extraction kit.[3]

    • Perform real-time PCR using primers and probes specific for the HBV S gene.[4]

    • Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.

    • The percentage of inhibition is calculated relative to the vehicle-treated control. The EC₅₀ value is determined from the dose-response curve.

  • Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for HBsAg or HBeAg.

    • Add the collected cell culture supernatants to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate solution to produce a colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength.

    • Quantify the antigen levels using a standard curve generated with recombinant HBsAg or HBeAg.[2][5][6]

    • Calculate the percentage of inhibition and the EC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for testing the antiviral activity of this compound against HBV.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis This compound This compound Stock (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Antiviral Antiviral Activity Assay This compound->Antiviral Cells HepG2.2.15 Cell Culture Cells->Cytotoxicity Cells->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 qPCR HBV DNA Quantification (qPCR) Antiviral->qPCR ELISA HBsAg & HBeAg Quantification (ELISA) Antiviral->ELISA EC50 Determine EC₅₀ qPCR->EC50 ELISA->EC50

Caption: Overall workflow for evaluating this compound's anti-HBV activity.

Potential Mechanism of Action: HBV Life Cycle Inhibition

Flavonoids, including this compound, can interfere with multiple stages of the HBV life cycle.[7][8][9] The diagram below illustrates potential points of inhibition.

HBV_Lifecycle cluster_cell Hepatocyte Entry Viral Entry (NTCP Receptor) Uncoating Uncoating Entry->Uncoating cccDNA_formation rcDNA -> cccDNA (in Nucleus) Uncoating->cccDNA_formation Transcription Transcription (pgRNA & mRNAs) cccDNA_formation->Transcription Translation Translation (Viral Proteins) Transcription->Translation ReverseTranscription Reverse Transcription (pgRNA -> rcDNA) Assembly Capsid Assembly Translation->Assembly Assembly->ReverseTranscription Budding Virion Budding & Release Assembly->Budding ReverseTranscription->cccDNA_formation amplification HBV_virion HBV Virion Budding->HBV_virion New Virions HBV_virion->Entry This compound This compound This compound->Entry Inhibition? This compound->Transcription Inhibition? This compound->ReverseTranscription Inhibition?

Caption: Potential inhibition points of this compound in the HBV life cycle.

Postulated Signaling Pathway Modulation

The HBV life cycle is intricately linked with host cell signaling pathways. The HBx protein, for instance, is known to activate the PI3K/Akt pathway, which can paradoxically limit HBV replication but also inhibit hepatocyte apoptosis, potentially promoting persistent infection. Flavonoids have been shown to modulate various signaling cascades. While the precise mechanism of this compound is still under investigation, a possible mode of action could involve the modulation of such pathways.

Signaling_Pathway HBV HBV Infection (e.g., HBx protein) PI3K PI3K HBV->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Hepatocyte Apoptosis Akt->Apoptosis Inhibits Replication HBV Replication Akt->Replication Inhibits This compound This compound This compound->PI3K Modulates?

References

Robustaflavone: A Potent Biflavonoid for the Inhibition of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), rheumatoid arthritis, and cystic fibrosis.[1][2][3][4] Consequently, the inhibition of HNE is a key therapeutic strategy for these conditions. Robustaflavone, a naturally occurring biflavonoid, has emerged as a promising and potent inhibitor of HNE, demonstrating significant potential for the development of novel anti-inflammatory therapeutics.[5] This document provides detailed application notes and experimental protocols for the investigation of this compound as an HNE inhibitor.

Data Presentation

Recent studies have highlighted this compound's superior inhibitory activity against both native (single-chain, scHNE) and auto-proteolyzed (two-chain, tcHNE) forms of human neutrophil elastase.[5][6] Its performance, when compared to commercially available inhibitors, suggests it as a strong candidate for further drug development.[5]

Table 1: Comparative Inhibitory Activity of this compound against Human Neutrophil Elastase

CompoundTarget EnzymeIC50 (µM)Notes
This compound HNE0.45A biflavonoid identified as a potent inhibitor.[5]
SivelestatHNE-A known HNE inhibitor used as a positive control in assays.[7]
AlvelestatHNE-Another commercially available HNE inhibitor.[6]
QuercetinHNE2.6 - 2.65A common flavonoid used as a reference compound in HNE inhibition studies.[4]

Note: IC50 values for Sivelestat and Alvelestat are not explicitly provided in the search results but they are mentioned as comparators against which this compound showed potential superiority.[5][6]

Mechanism of Action & Signaling Pathways

This compound's inhibitory action is attributed to its stable binding within the S1' and S2' subsites of both scHNE and tcHNE.[6] Molecular dynamics simulations have shown that this compound binding induces structural stability in both forms of the enzyme.[5][6] The mechanism of action for this compound is also linked to the inhibition of DNA polymerase, metal ion chelation, and free radical scavenging.[3]

The inhibition of HNE by this compound can modulate downstream inflammatory signaling. HNE is known to perpetuate inflammation by degrading extracellular matrix proteins and activating pro-inflammatory pathways. By inhibiting HNE, this compound can potentially interfere with these processes. Flavonoids, as a class, have been shown to influence neutrophil function, including the inhibition of lysosomal enzyme release and the induction of neutrophil apoptosis, which is a key process in the resolution of inflammation.[8][9][10][11]

Diagram 1: Proposed Mechanism of this compound in Modulating Neutrophil-Mediated Inflammation

G cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Pathological Consequences cluster_3 Therapeutic Intervention Pathogens Pathogens Neutrophil Neutrophil Pathogens->Neutrophil Tissue Damage Tissue Damage Tissue Damage->Neutrophil HNE Release HNE Release Neutrophil->HNE Release ECM Degradation ECM Degradation HNE Release->ECM Degradation Inflammation Inflammation HNE Release->Inflammation This compound This compound This compound->HNE Release Inhibits

Caption: this compound inhibits HNE release, mitigating inflammation.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on HNE activity.

In Vitro Human Neutrophil Elastase Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining HNE inhibition.[7]

Materials:

  • Human Neutrophil Elastase (HNE), purified enzyme

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), fluorogenic substrate

  • This compound

  • Sivelestat (positive control inhibitor)

  • Assay Buffer: 200 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microtiter plates

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound and sivelestat in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the HNE enzyme solution in Assay Buffer to the desired working concentration (e.g., 20 mU/mL).

    • Prepare the fluorogenic substrate solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 25 µL of the diluted test compounds (this compound), positive control (sivelestat), or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Add 25 µL of the HNE enzyme solution to all wells except for the substrate control wells.

    • Mix the plate gently and incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity at 30-second intervals for 10-15 minutes at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram 2: Experimental Workflow for HNE Inhibition Assay

G A Prepare Reagents (Buffer, Enzyme, Substrate, This compound, Controls) B Dispense Buffer and Inhibitors/Controls to Plate A->B C Add HNE Enzyme and Incubate B->C D Initiate Reaction with Fluorogenic Substrate C->D E Kinetic Measurement of Fluorescence D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: Workflow for the HNE fluorometric inhibition assay.

Cell-Based Neutrophil Elastase Release Assay

This protocol allows for the assessment of this compound's effect on HNE release from activated neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli

  • Culture medium (e.g., RPMI 1640)

  • HNE activity assay kit (as described above or a commercially available kit)

  • 96-well cell culture plates

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

  • Cell Treatment:

    • Resuspend the isolated neutrophils in culture medium and plate them in a 96-well plate.

    • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30-60 minutes).

    • Stimulate the neutrophils with a stimulating agent like PMA for a specified duration (e.g., 2-4 hours) to induce HNE release.

  • Sample Collection and HNE Measurement:

    • After stimulation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the released HNE.

    • Measure the HNE activity in the supernatant using the in vitro HNE inhibition assay protocol described above or a commercial kit.

  • Data Analysis:

    • Quantify the HNE activity in each sample.

    • Determine the effect of this compound on PMA-induced HNE release by comparing the activity in treated versus untreated stimulated cells.

Diagram 3: Logical Flow of this compound's Action

G This compound This compound HNE Human Neutrophil Elastase This compound->HNE Targets Binding Stable Binding to S1' and S2' Subsites HNE->Binding Interaction Inhibition Inhibition of Proteolytic Activity Binding->Inhibition Outcome Reduced Tissue Damage and Modulation of Inflammation Inhibition->Outcome

References

Application Notes and Protocols for Evaluating Robustaflavone's Cytotoxicity in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the cytotoxic effects of robustaflavone, a naturally occurring biflavonoid, on tumor cell lines. The protocols herein detail methods for assessing cell viability, determining the mode of cell death, and investigating the underlying molecular mechanisms through cell cycle analysis and examination of key signaling pathways.

Overview of this compound's Anticancer Potential

This compound, like many flavonoids, has demonstrated potential as an anticancer agent. Flavonoids are known to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[1][2] Key signaling pathways often implicated in the anticancer effects of flavonoids include the PI3K/Akt/mTOR and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis.[3][4][5] This document outlines a systematic approach to investigate whether this compound exerts its cytotoxic effects through modulation of these pathways.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation prep Tumor Cell Line Culture treat This compound Treatment (Dose-Response & Time-Course) prep->treat mtt MTT Assay (Cell Viability/IC50) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blotting (Protein Expression) treat->western data_analysis Data Acquisition & Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis conclusion Conclusion on this compound's Cytotoxic Mechanism data_analysis->conclusion

Experimental workflow for assessing this compound's cytotoxicity.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison and interpretation.

Cell Viability (MTT Assay)

The half-maximal inhibitory concentration (IC50) values of this compound in various tumor cell lines after 24, 48, and 72 hours of treatment will be determined.

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A 24Value
48Value
72Value
Cell Line B 24Value
48Value
72Value
Cell Line C 24Value
48Value
72Value
Apoptosis Analysis (Annexin V/PI Staining)

The percentage of apoptotic cells will be quantified by flow cytometry after treatment with this compound at its IC50 concentration for 48 hours.

Cell LineTreatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Cell Line A Control (Vehicle)ValueValueValueValue
This compound (IC50)ValueValueValueValue
Cell Line B Control (Vehicle)ValueValueValueValue
This compound (IC50)ValueValueValueValue
Cell Cycle Analysis (Propidium Iodide Staining)

The percentage of cells in each phase of the cell cycle will be determined by flow cytometry following 48 hours of treatment with this compound at its IC50 concentration.

Cell LineTreatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Cell Line A Control (Vehicle)ValueValueValueValue
This compound (IC50)ValueValueValueValue
Cell Line B Control (Vehicle)ValueValueValueValue
This compound (IC50)ValueValueValueValue
Protein Expression (Western Blotting)

The relative expression levels of key proteins in the PI3K/Akt/mTOR and MAPK signaling pathways, as well as markers of apoptosis and cell cycle arrest, will be quantified.

Target ProteinTreatmentRelative Expression (Normalized to Loading Control)Fold Change vs. Control
p-Akt (Ser473) ControlValue1.0
This compoundValueValue
Akt ControlValue1.0
This compoundValueValue
p-mTOR (Ser2448) ControlValue1.0
This compoundValueValue
mTOR ControlValue1.0
This compoundValueValue
p-ERK1/2 (Thr202/Tyr204) ControlValue1.0
This compoundValueValue
ERK1/2 ControlValue1.0
This compoundValueValue
Bcl-2 ControlValue1.0
This compoundValueValue
Bax ControlValue1.0
This compoundValueValue
Cleaved Caspase-3 ControlValue1.0
This compoundValueValue
Cyclin D1 ControlValue1.0
This compoundValueValue
CDK4 ControlValue1.0
This compoundValueValue
p21 ControlValue1.0
This compoundValueValue

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture selected tumor cell lines (e.g., MCF-7, HeLa, A549) in their recommended complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for flow cytometry and western blotting) and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included in all experiments.

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[8]

  • Incubate the plate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]

  • Following treatment, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[11]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution based on DNA content by flow cytometry.[5][14]

  • Harvest and wash the treated cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[15]

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15]

  • Incubate for 30 minutes at room temperature in the dark.[16]

  • Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the resulting DNA histogram.[14][16]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, Cyclin D1, CDK4, p21, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Hypothesized Signaling Pathways

Based on existing literature on flavonoids, this compound is hypothesized to induce cytotoxicity by inhibiting pro-survival signaling and activating pro-apoptotic pathways. The following diagrams illustrate these potential mechanisms.

apoptosis_pathway cluster_inhibition Inhibitory Effect of this compound cluster_downstream Downstream Effects This compound This compound pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt inhibits mapk MAPK Pathway (ERK) This compound->mapk inhibits bcl2 Bcl-2 (Anti-apoptotic) Expression pi3k_akt->bcl2 decreases mapk->bcl2 decreases bax Bax (Pro-apoptotic) Expression caspase Caspase Activation (e.g., Caspase-3) bax->caspase promotes apoptosis Apoptosis caspase->apoptosis

Hypothesized apoptosis induction pathway by this compound.

cell_cycle_pathway cluster_inhibition_cc Inhibitory Effect of this compound cluster_downstream_cc Downstream Effects robustaflavone_cc This compound pi3k_akt_cc PI3K/Akt Pathway robustaflavone_cc->pi3k_akt_cc inhibits p21 p21 (CDK Inhibitor) Expression robustaflavone_cc->p21 increases cyclin_cdk Cyclin D1/CDK4 Expression pi3k_akt_cc->cyclin_cdk decreases g1_arrest G1 Phase Arrest cyclin_cdk->g1_arrest p21->g1_arrest

Hypothesized cell cycle arrest pathway by this compound.

References

Analytical techniques for quantifying robustaflavone in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with a Diode Array Detector (DAD) is a robust and widely used technique for the quantification of flavonoids.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10-30% B

      • 5-25 min: 30-60% B

      • 25-30 min: 60-10% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD detection at 270 nm and 330 nm. A full UV-Vis spectrum (200-400 nm) should be recorded to confirm peak purity.

  • Standard Preparation:

    • Prepare a stock solution of robustaflavone standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification:

    • Inject the prepared sample extracts and the standard solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (UHPLC):

    • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-2 min: 5-40% B

      • 2-8 min: 40-80% B

      • 8-9 min: 80-5% B

      • 9-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-). Flavonoids generally show good sensitivity in negative mode.

    • Molecular Weight of this compound: 538.46 g/mol .

    • Multiple Reaction Monitoring (MRM): The deprotonated molecule [M-H]⁻ at m/z 537.1 serves as the precursor ion. Characteristic product ions for this compound are m/z 519.1 and 309.1.

      • Primary Transition (Quantifier): 537.1 → 309.1

      • Secondary Transition (Qualifier): 537.1 → 519.1

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound.

  • Standard and Sample Preparation: Prepare standards and samples as described for HPLC, but at lower concentrations (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.

  • Quantification: Create a calibration curve using the peak area of the quantifier MRM transition. The qualifier transition is used for confirmation of identity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high sample throughput and is suitable for rapid screening and quantification.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

    • Sample Application: Apply standards and samples as 8 mm bands using an automatic applicator.

    • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (e.g., in a 5:4:1, v/v/v ratio). The chamber should be saturated with the mobile phase vapor for 20 minutes prior to plate development.

    • Development: Develop the plate up to a distance of 80 mm in the developing chamber.

    • Drying: Dry the plate in a stream of warm air.

    • Detection: Scan the dried plate densitometrically at 270 nm.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) and dilute to create working standards (e.g., 100-1000 ng/band).

  • Quantification:

    • Apply different volumes of the standard solutions to the HPTLC plate to generate a calibration curve.

    • Apply a fixed volume of the sample extract.

    • After development and scanning, plot the peak area against the concentration of the standard to create the calibration curve.

    • Calculate the amount of this compound in the sample spot from the regression equation.

Method Validation

All analytical methods used for quantification must be validated to ensure they are fit for purpose. Key validation parameters, as per ICH guidelines, are outlined below.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is typically evaluated by analyzing a blank matrix and a matrix spiked with potential interferences.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is determined by analyzing a series of standards at different concentrations (typically 5-7 levels).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of standard is spiked into a blank matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC-DAD Method Validation Summary for this compound

ParameterResultAcceptance Criteria
Linearity (r²)> 0.999r² ≥ 0.995
Range1 - 100 µg/mLAs per application
Accuracy (% Recovery)98.5% - 101.2%95% - 105%
Precision (RSD%)
- Repeatability< 2.0%RSD ≤ 2%
- Intermediate Precision< 2.5%RSD ≤ 3%
LOD0.2 µg/mL-
LOQ0.6 µg/mL-
SpecificityNo interference observedPeak purity > 99%

Table 2: LC-MS/MS Method Validation Summary for this compound

ParameterResultAcceptance Criteria
Linearity (r²)> 0.998r² ≥ 0.99
Range0.5 - 200 ng/mLAs per application
Accuracy (% Recovery)97.2% - 103.5%90% - 110%
Precision (RSD%)
- Repeatability< 3.0%RSD ≤ 5%
- Intermediate Precision< 4.0%RSD ≤ 5%
LOD0.1 ng/mL-
LOQ0.5 ng/mL-
SpecificityNo interference at MRMNo interfering peaks

Table 3: HPTLC Method Validation Summary for this compound

ParameterResultAcceptance Criteria
Linearity (r²)> 0.996r² ≥ 0.99
Range100 - 1000 ng/bandAs per application
Accuracy (% Recovery)96.5% - 102.8%95% - 105%
Precision (RSD%)
- Repeatability< 2.5%RSD ≤ 3%
- Intermediate Precision< 3.5%RSD ≤ 4%
LOD25 ng/band-
LOQ80 ng/band-
SpecificitySpecific Rf valueNo interfering spots at Rf

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification cluster_3 Data Analysis plant_material Plant Material (e.g., Leaves, Stems) drying Drying (40-50°C) plant_material->drying grinding Grinding & Sieving drying->grinding powder Fine Plant Powder grinding->powder extraction Ultrasound-Assisted Extraction (70% Methanol, 30 min) powder->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration reconstitution Reconstitution & Filtering (0.45 µm filter) concentration->reconstitution hplc HPLC-DAD reconstitution->hplc lcms LC-MS/MS reconstitution->lcms hptlc HPTLC reconstitution->hptlc quant_result Quantified this compound Concentration hplc->quant_result lcms->quant_result hptlc->quant_result

Caption: Experimental workflow for this compound quantification.

G cluster_validation Method Validation Parameters start Method Development specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Analytical method validation workflow.

G cluster_pathway Intracellular Signaling lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 nfkb_path NF-κB Pathway Activation tlr4->nfkb_path mapk_path MAPK Pathway (ERK1/2 Phosphorylation) tlr4->mapk_path This compound This compound This compound->nfkb_path This compound->mapk_path inos iNOS nfkb_path->inos Gene Transcription cox2 COX-2 nfkb_path->cox2 Gene Transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) nfkb_path->pro_inflammatory_cytokines Gene Transcription mapk_path->inos mapk_path->cox2 mapk_path->pro_inflammatory_cytokines

Caption: Anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for Assessing Robustaflavone's Natriuretic Properties In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for an in vitro experimental setup to investigate the potential natriuretic properties of robustaflavone. The protocols outlined below are designed to assess the effects of this compound on key physiological processes involved in renal sodium handling, including direct effects on sodium transport in renal epithelial cells and modulation of relevant signaling pathways.

Introduction

Natriuresis, the excretion of sodium in the urine, is a critical physiological process for maintaining fluid and electrolyte balance and regulating blood pressure. Compounds with natriuretic properties have significant therapeutic potential, particularly in the management of hypertension and edema. This compound, a biflavonoid found in various plants, has been investigated for several pharmacological activities. This document outlines a series of in vitro experiments to systematically evaluate its potential to promote natriuresis. The proposed experimental workflow will focus on utilizing cultured renal epithelial cells to model the renal tubule, a primary site of sodium reabsorption.

Experimental Objectives

  • To determine the effect of this compound on intracellular sodium concentration in renal epithelial cells.

  • To quantify the impact of this compound on transepithelial sodium transport.

  • To assess the inhibitory effect of this compound on Na+/K+-ATPase activity.

  • To investigate the involvement of the cyclic guanosine monophosphate (cGMP) signaling pathway in this compound's potential natriuretic effect.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the natriuretic properties of this compound in vitro.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis Cell_Culture Culture Human Renal Proximal Tubule Epithelial Cells (hRPTEC) SBFI_Assay Intracellular Sodium Measurement (SBFI-AM) Cell_Culture->SBFI_Assay Ussing_Chamber Transepithelial Sodium Transport (Ussing Chamber) Cell_Culture->Ussing_Chamber ATPase_Assay Na+/K+-ATPase Activity Assay Cell_Culture->ATPase_Assay cGMP_Assay cGMP Level Measurement (ELISA) Cell_Culture->cGMP_Assay Robustaflavone_Prep Prepare this compound Stock Solutions Robustaflavone_Prep->SBFI_Assay Robustaflavone_Prep->Ussing_Chamber Robustaflavone_Prep->ATPase_Assay Robustaflavone_Prep->cGMP_Assay Data_Analysis Data Compilation and Statistical Analysis SBFI_Assay->Data_Analysis Ussing_Chamber->Data_Analysis ATPase_Assay->Data_Analysis cGMP_Assay->Data_Analysis

Caption: Experimental workflow for in vitro assessment of this compound's natriuretic properties.

Key Experimental Protocols

Cell Culture

Human Renal Proximal Tubule Epithelial Cells (hRPTEC) are a suitable in vitro model for these studies due to their role in sodium reabsorption.[1][2][3][4]

  • Cell Line: Commercially available primary hRPTEC or a conditionally immortalized proximal tubule epithelial cell line (ciPTEC) are recommended.[2][4]

  • Culture Conditions: Cells should be cultured according to the supplier's recommendations. Typically, this involves a specific basal medium supplemented with growth factors, hormones, and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For Ussing Chamber Experiments: Cells should be seeded on permeable supports (e.g., Transwell® inserts) and allowed to form a confluent monolayer with high transepithelial electrical resistance (TEER), indicative of tight junction formation.[1][5]

Measurement of Intracellular Sodium Concentration

This protocol utilizes the fluorescent indicator Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester (SBFI-AM), to measure changes in intracellular sodium concentration ([Na+]i) in response to this compound.[2][6][7][8][9]

  • Materials:

    • hRPTEC cultured in 96-well black-walled, clear-bottom plates.

    • SBFI-AM (cell-permeant sodium indicator).

    • Pluronic F-127.

    • Krebs-Ringer-HEPES (KRH) buffer with varying concentrations of NaCl.

    • This compound stock solution.

    • Positive control (e.g., Ouabain).

    • Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~505 nm.[9]

  • Protocol:

    • Culture hRPTEC to confluence in a 96-well plate.

    • Prepare a loading solution of 5 µM SBFI-AM and 0.02% Pluronic F-127 in KRH buffer.

    • Wash the cells once with KRH buffer.

    • Add 100 µL of the SBFI-AM loading solution to each well and incubate for 60-90 minutes at 37°C.

    • Wash the cells twice with KRH buffer to remove extracellular dye.

    • Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a vehicle control, and a positive control (e.g., 100 µM Ouabain) to the respective wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure fluorescence intensity at emission wavelength ~505 nm with alternating excitation at 340 nm and 380 nm at regular intervals.

    • At the end of the experiment, calibrate the fluorescence ratio by exposing the cells to KRH buffers with known sodium concentrations in the presence of ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular sodium concentrations.

    • Calculate the 340/380 nm fluorescence ratio and convert it to intracellular sodium concentration using the calibration curve.

Measurement of Transepithelial Sodium Transport

The Ussing chamber technique allows for the direct measurement of net ion transport across an epithelial monolayer.[1][5][10][11]

  • Materials:

    • hRPTEC grown on permeable supports to a high TEER.

    • Ussing chamber system with voltage-clamp amplifier.

    • Ag/AgCl electrodes with 3M KCl agar bridges.

    • Ringer's solution.

    • This compound stock solution.

    • Amiloride (ENaC inhibitor, for apical application).

    • Ouabain (Na+/K+-ATPase inhibitor, for basolateral application).

  • Protocol:

    • Pre-warm Ringer's solution to 37°C and equilibrate with 95% O2/5% CO2.

    • Mount the permeable support with the hRPTEC monolayer in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with an equal volume of pre-warmed Ringer's solution.

    • Establish a stable baseline short-circuit current (Isc) under voltage-clamp conditions (0 mV).

    • Add this compound to the apical or basolateral compartment and record the change in Isc.

    • In separate experiments, after this compound treatment, add amiloride to the apical side to determine the contribution of the epithelial sodium channel (ENaC) to the observed Isc.

    • Use ouabain on the basolateral side as a positive control for the inhibition of sodium transport.

    • Calculate the change in Isc (ΔIsc) in response to this compound treatment. A decrease in Isc suggests an inhibition of net sodium absorption.

Na+/K+-ATPase Activity Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.[12]

  • Materials:

    • hRPTEC cell lysate.

    • Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl).

    • ATP solution.

    • Ouabain solution.

    • Malachite green reagent or other phosphate detection reagent.

    • Phosphate standard solution.

  • Protocol:

    • Prepare a crude membrane fraction from hRPTEC by homogenization and centrifugation.

    • Set up two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive activity.

    • For the ouabain-insensitive reactions, pre-incubate the membrane fraction with ouabain (e.g., 1 mM) for 15 minutes at 37°C.

    • Initiate the reaction by adding ATP to all tubes and incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

    • Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

    • Create a standard curve using the phosphate standard.

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive Pi concentration from the total Pi concentration. Express activity as nmol Pi/mg protein/min.

Measurement of Intracellular cGMP Levels

An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying intracellular cGMP levels.[3][4][13][14][15]

  • Materials:

    • hRPTEC cultured in multi-well plates.

    • This compound stock solution.

    • Positive control (e.g., a nitric oxide donor like sodium nitroprusside).

    • Cell lysis buffer.

    • Commercially available cGMP ELISA kit.

  • Protocol:

    • Culture hRPTEC to confluence.

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for a specified time.

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

    • Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate.

    • After incubation and washing steps, add a substrate and measure the absorbance using a microplate reader.

    • Calculate the cGMP concentration in the samples based on the standard curve. An increase in cGMP levels would suggest the involvement of this signaling pathway.

Data Presentation

Quantitative data from the described experiments should be summarized in the following tables for clarity and ease of comparison.

Table 1: Effect of this compound on Intracellular Sodium Concentration ([Na+]i) in hRPTEC

Treatment GroupConcentration (µM)Baseline [Na+]i (mM)[Na+]i after Treatment (mM)Change in [Na+]i (mM)
Vehicle Control-
This compound0.1
1
10
100
Ouabain (Positive Control)100

Table 2: Effect of this compound on Transepithelial Sodium Transport (Short-Circuit Current, Isc) in hRPTEC Monolayers

Treatment GroupCompartmentConcentration (µM)Baseline Isc (µA/cm²)Isc after Treatment (µA/cm²)ΔIsc (µA/cm²)
Vehicle ControlApical-
This compoundApical10
Vehicle ControlBasolateral-
This compoundBasolateral10
AmilorideApical10
OuabainBasolateral100

Table 3: Effect of this compound on Na+/K+-ATPase Activity in hRPTEC Membranes

Treatment GroupConcentration (µM)Na+/K+-ATPase Activity (nmol Pi/mg/min)% Inhibition
Vehicle Control-0
This compound0.1
1
10
100
Ouabain (Positive Control)100

Table 4: Effect of this compound on Intracellular cGMP Concentration in hRPTEC

Treatment GroupConcentration (µM)cGMP Concentration (pmol/mg protein)Fold Change vs. Control
Vehicle Control-1.0
This compound0.1
1
10
100
Sodium Nitroprusside (Positive Control)100

Signaling Pathway Visualization

The following diagram illustrates the potential signaling pathway through which this compound might exert its natriuretic effects, based on common mechanisms of natriuresis.

signaling_pathway cluster_cell Renal Epithelial Cell This compound This compound Receptor Putative Receptor This compound->Receptor Binds sGC Soluble Guanylyl Cyclase (sGC) Receptor->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates NaK_ATPase Na+/K+-ATPase PKG->NaK_ATPase Inhibits Na_out Na+ Excretion NaK_ATPase->Na_out Reduces Na+ Reabsorption Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Putative cGMP-mediated signaling pathway for this compound-induced natriuresis.

Conclusion

The successful execution of these protocols will provide valuable insights into the potential of this compound as a natriuretic agent. The data generated will help to elucidate its mechanism of action at the cellular level, providing a strong foundation for further preclinical and clinical development. It is important to note that the concentrations of this compound and incubation times suggested are starting points and may require optimization. Appropriate statistical analysis should be performed to determine the significance of the observed effects.

References

Application Notes and Protocols: Utilizing Robustaflavone as a Scaffold for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robustaflavone, a biflavonoid composed of two apigenin units, is a naturally occurring phytochemical with a diverse range of biological activities.[1][2] Its rigid, polyphenolic structure provides a unique three-dimensional framework, making it an attractive and promising scaffold for the design and synthesis of novel therapeutic agents. These application notes provide an overview of this compound's bioactivities, quantitative data for its effects, and detailed protocols for its isolation, characterization, and evaluation in preclinical drug development.

Key Biological Activities and Therapeutic Potential

This compound has demonstrated significant potential in several therapeutic areas, primarily attributable to its anti-inflammatory and antiviral properties.

  • Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

  • Anti-Hepatitis B Virus (HBV) Activity: this compound has been identified as a potent, non-nucleoside inhibitor of HBV replication.[5][6] It effectively reduces the levels of HBV DNA in infected cells, suggesting its potential as a lead compound for the development of new anti-HBV therapies.[5][7]

  • Other Potential Applications: Preliminary studies suggest that the this compound scaffold may also be valuable in the development of agents for other diseases, including certain cancers and viral infections like SARS-CoV-2.[8]

Quantitative Data Summary

The following tables provide a summary of the reported in vitro efficacy of this compound and related flavone derivatives.

Table 1: Anti-Hepatitis B Virus (HBV) Activity of this compound and its Acetylated Derivative

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound2.2.150.25Not specified153
This compound hexaacetate2.2.150.73>1000Not specified

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC90).

Table 2: Anti-proliferative Activity of Selected Flavone Derivatives (for Scaffold Comparison)

CompoundCell LineIC50 (µM)
Dihydroxy 4-thio-flavoneMCF-77.9 ± 0.3
Novel Flavone Derivative 15fMCF-71.0 ± 0.1
Novel Flavone Derivative 15fMCF-7/DX9.1 ± 0.1
Novel Flavone Derivative 16fMCF-74.9 ± 0.7
Novel Flavone Derivative 16fMCF-7/DX6.5 ± 0.4
Novel Flavone Derivative 16fMDA-MB-2318.9 ± 0.9

IC50: 50% inhibitory concentration.

Experimental Protocols

This section details key experimental procedures for working with this compound.

4.1. Bioactivity-Guided Fractionation and Isolation of this compound

This protocol outlines the isolation of this compound from a plant source, such as Nandina domestica, using the inhibition of nitric oxide production as the guiding bioassay.[9][10][11][12]

G A Plant Material Extraction (e.g., Methanol) B Solvent Partitioning (n-hexane, EtOAc, n-BuOH, H2O) A->B C Bioassay: NO Inhibition in LPS-stimulated RAW 264.7 Cells B->C Test all fractions D Column Chromatography of Active Fraction (EtOAc) C->D Select most active E Bioassay of Sub-fractions D->E Collect sub-fractions F HPLC Purification of Active Sub-fraction E->F Select most active G Structural Elucidation (NMR, MS) F->G H Pure this compound G->H

Caption: Workflow for bioactivity-guided isolation of this compound.

Protocol Steps:

  • Extraction: Macerate dried, powdered plant material in methanol. Concentrate the resulting extract under reduced pressure.

  • Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Bioassay: Evaluate the inhibitory effect of each fraction on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess assay.

  • Chromatography: Subject the most active fraction (typically the EtOAc fraction) to column chromatography (e.g., silica gel) to yield sub-fractions.

  • Iterative Bioassay and Purification: Repeat the bioassay on the sub-fractions and purify the most active sub-fraction using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Confirmation: Confirm the identity of the isolated compound as this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2. In Vitro Anti-inflammatory Assays

4.2.1. Determination of Pro-inflammatory Cytokines (IL-6, IL-1β) by ELISA

This protocol measures the effect of this compound on cytokine production in macrophages.[13][14][15]

  • Cell Culture: Seed RAW 264.7 macrophages in 24-well plates and allow to adhere.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.2.2. Western Blot Analysis of iNOS and COX-2

This protocol assesses the impact of this compound on the protein expression of key inflammatory enzymes.[10][16][17][18]

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Electrotransfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-iNOS, anti-COX-2) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Densitometric Analysis G->H

Caption: Experimental workflow for Western blot analysis.

Protocol Steps:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells as described above, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against iNOS and COX-2. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

4.3. Cell Viability (MTT) Assay

This assay is crucial for determining the cytotoxicity of this compound derivatives.[19][20][21][22]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

4.4. Anti-HBV Replication Assay

This protocol is for assessing the antiviral activity of this compound derivatives against HBV.[6][23][24]

  • Cell Culture: Maintain HepG2.2.15 cells, which constitutively replicate HBV.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds for 6-9 days, with media and drug changes every 3 days.

  • DNA Extraction: Isolate HBV DNA from the culture supernatant.

  • Quantification: Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

5.1. NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

5.2. MAPK Signaling Pathway

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Response Inflammatory Response Nucleus->Response This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK pathway by this compound.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Robustaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of robustaflavone, a biflavonoid with promising anti-inflammatory properties, on key inflammatory mediators. Detailed protocols for essential in vitro assays are provided to enable researchers to investigate its mechanisms of action.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a naturally occurring biflavonoid found in plants such as Nandina domestica.[1] Emerging research indicates that this compound possesses significant anti-inflammatory properties, making it a compound of interest for the development of novel therapeutic agents for inflammatory diseases. Studies have shown that this compound can effectively reduce the production of several key inflammatory mediators, including nitric oxide (NO), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.[1][2] The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by modulating critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

Quantitative Analysis of this compound's Efficacy

The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory mediators. These values are essential for comparing its potency with other anti-inflammatory agents and for determining effective concentrations for in vitro and in vivo studies.

Inflammatory MediatorCell LineStimulantMethod of DetectionThis compound Concentration% Inhibition / IC50 ValueReference
Nitric Oxide (NO)RAW 264.7LPSGriess Assay100 µg/mL (Methanol Extract)~45% inhibition[1]
Nitric Oxide (NO)RAW 264.7LPSGriess AssayNot specified for pure compoundIC50 values for other flavonoids: Apigenin (23 µM), Wogonin (17 µM), Luteolin (27 µM)[3]
Interleukin-1β (IL-1β)RAW 264.7LPSELISANot specifiedReduced expression observed[1]
Interleukin-6 (IL-6)RAW 264.7LPSELISANot specifiedReduced expression observed[1]
iNOSRAW 264.7LPSWestern BlotNot specifiedSuppressed expression observed[1]
COX-2RAW 264.7LPSWestern BlotNot specifiedSuppressed expression observed[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory molecules.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) NFkB_active->Inflammatory_Genes Induces Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->NFkB_active Degradation of IκBα

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route involved in inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Upon activation by stimuli like LPS, these kinases phosphorylate and activate transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. This compound has been observed to downregulate the phosphorylation of extracellular-regulated kinases (pERK 1/2), suggesting its inhibitory effect on the MAPK pathway.[1]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Induces Transcription Nucleus Nucleus This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the MAPK pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution (for standard curve).

    • 96-well microplate reader.

  • Protocol:

    • After the treatment period, collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow start Cell Culture Supernatant add_griess_a Add Griess Reagent A (Sulfanilamide) start->add_griess_a incubate1 Incubate 10 min (Room Temp, Dark) add_griess_a->incubate1 add_griess_b Add Griess Reagent B (NED) incubate1->add_griess_b incubate2 Incubate 10 min (Room Temp, Dark) add_griess_b->incubate2 read_absorbance Read Absorbance at 540 nm incubate2->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate

Caption: Workflow for the Griess Assay to measure NO production.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines like IL-1β and IL-6 in the culture supernatant.

  • Materials:

    • Commercially available ELISA kits for murine IL-1β and IL-6.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Stop solution (e.g., 1 M H2SO4).

    • Microplate reader.

  • Protocol (General Sandwich ELISA):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Protein Expression Analysis (Western Blot)

Western blotting is used to determine the protein levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-ERK).

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels.

    • PVDF or nitrocellulose membranes.

    • Primary antibodies (specific for iNOS, COX-2, p-IκBα, IκBα, p-ERK, ERK, β-actin, etc.).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Western_Blot_Workflow start Cell Lysate sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound. By utilizing these methodologies, researchers can further elucidate the mechanisms of action of this promising natural compound and evaluate its potential as a therapeutic agent for a variety of inflammatory conditions. Consistent and reproducible data generated through these standardized protocols will be crucial for advancing the development of this compound-based therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Robustaflavone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of robustaflavone from natural extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant materials?

A1: The most common methods for this compound extraction, a type of biflavonoid, fall into two categories: conventional and modern techniques.

  • Conventional Methods: These are traditional, often simpler methods.

    • Maceration: This involves soaking the plant material in a solvent for an extended period.[1] It is a simple technique but can be time-consuming and may result in lower yields compared to modern methods.[2]

    • Soxhlet Extraction: This method uses a specialized apparatus for continuous extraction with a solvent. It is more efficient than maceration but the prolonged exposure to heat can potentially degrade thermolabile compounds.[3][4]

  • Modern Methods: These techniques often employ energy sources to enhance extraction efficiency.

    • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds.[5] UAE generally offers higher yields in shorter times compared to conventional methods.[6]

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Q2: Which solvents are most effective for this compound extraction?

A2: this compound, like other flavonoids, is generally semi-polar. Therefore, semi-polar solvents are most effective for its extraction. Hydroalcoholic mixtures, such as ethanol-water or methanol-water, are often more effective than pure solvents.[7] The water component helps to swell the plant matrix, increasing the surface area for extraction, while the alcohol disrupts the cell walls. The optimal solvent concentration will depend on the specific plant material and extraction method. For instance, studies on flavonoid extraction have shown optimal yields with ethanol concentrations ranging from 50% to 80%.[3][8]

Q3: How can I purify this compound from the crude extract?

A3: Purifying this compound from a crude plant extract typically involves chromatographic techniques. A common multi-step process is as follows:

  • Solvent-Solvent Partitioning: The crude extract is dissolved in a solvent (e.g., methanol-water) and then partitioned with immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). This compound, being a biflavonoid, is likely to be concentrated in the ethyl acetate or n-butanol fractions.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography.

    • Silica Gel Chromatography: This is a common initial step for separating compounds based on polarity.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly effective for purifying flavonoids.[9] Different solvent systems, such as methanol or mixtures of dichloromethane and methanol, can be used for elution.[9]

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is often the final step.

Q4: What are the key factors that influence the stability of this compound during extraction?

A4: Several factors can affect the stability of this compound during the extraction process:

  • Temperature: High temperatures can lead to the degradation of flavonoids.[10] While elevated temperatures can increase extraction rates, excessively high temperatures may cause decomposition.[11]

  • Light: Exposure to light can degrade flavonoids. Therefore, it is recommended to protect the extraction mixture from light.

  • pH: The pH of the extraction solvent can influence the stability and solubility of flavonoids.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.

  • Enzymes: Endogenous enzymes in the plant material can degrade flavonoids if the plant material is not properly dried or pre-treated.

  • Structure: The chemical structure of the flavonoid itself plays a role in its stability. Generally, a higher number of hydroxyl groups can make the molecule more susceptible to degradation, while methoxy groups can have a protective effect.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.Ensure the plant material is thoroughly dried at a low temperature (e.g., 40-50°C). Grind the dried material to a fine and uniform powder to increase the surface area available for extraction.
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound.Use semi-polar solvents like ethanol or methanol, or their aqueous mixtures. Experiment with different concentrations (e.g., 50-80% ethanol in water) to find the optimal polarity for your plant material.[7]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at an optimal temperature.Optimize the extraction time and temperature for your chosen method. For maceration, allow for at least 3 days with frequent agitation.[4] For UAE and MAE, perform a time-course experiment to determine the optimal duration.
Poor Solid-to-Liquid Ratio: An insufficient volume of solvent will not effectively extract the target compound.Increase the solvent-to-solid ratio. A common starting point is 1:10 to 1:50 (g/mL).[7]
Low Purity of this compound Inefficient Initial Extraction: The crude extract contains a high concentration of impurities.Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) to remove unwanted compounds before the main extraction.
Inadequate Purification Technique: The chosen chromatographic method may not be providing sufficient separation.Employ a multi-step purification strategy. Combine different chromatographic techniques like silica gel column chromatography followed by Sephadex LH-20 and/or preparative HPLC.[9]
Co-elution with Similar Compounds: Other flavonoids or compounds with similar polarity may be co-eluting with this compound.Optimize the mobile phase for your chromatography steps. For HPLC, try different solvent gradients and compositions to improve resolution.
Degradation of this compound High Extraction Temperature: Excessive heat can break down the this compound molecule.[10]For methods involving heat (Soxhlet, MAE, UAE), use the lowest effective temperature and minimize the extraction time. Consider using a vacuum to lower the boiling point of the solvent.
Exposure to Light and Oxygen: this compound may be sensitive to photodegradation and oxidation.Conduct the extraction in amber glassware or protect the apparatus from light. Consider purging the extraction vessel with an inert gas like nitrogen to minimize oxidation.
Presence of Degrading Enzymes: Residual enzymatic activity in the plant material.Ensure the plant material is properly dried or blanched before extraction to deactivate enzymes.

Data Presentation: Comparison of Extraction Methods for Flavonoids

The following tables summarize quantitative data for general flavonoid extraction and can serve as a starting point for optimizing this compound extraction.

Table 1: Influence of Extraction Method on Total Flavonoid Yield

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
MacerationWater403 hours10[4]
Maceration70% EthanolRoom Temp.24 hours-[6]
Ultrasound-AssistedWater403 hours14[4]
Ultrasound-Assisted70% Ethanol-15 min-[6]
SoxhletAbsolute Ethanol804 cycles~67.22
Microwave-Assisted70% Ethanol-1 min-[6]

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Total Flavonoid Content (TFC)

Ethanol Conc. (%)Temperature (°C)Time (min)Solid-to-Liquid Ratio (g/mL)TFC (mg/g DW)Reference
502030-4.07
904030-2.72
64-201:1620.53
65-301:20-[8]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction
  • Preparation of Plant Material:

    • Thoroughly dry the plant material (e.g., leaves, stems) in a well-ventilated area or a low-temperature oven (40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered plant material into a large, airtight glass container.

    • Add 1 L of 70% ethanol (v/v) to the container, ensuring the powder is fully submerged.

    • Seal the container and keep it at room temperature for 3-7 days, with frequent agitation (e.g., shaking or stirring for 15 minutes, 3 times a day).[4]

  • Isolation of Crude Extract:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue with fresh solvent two more times to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrate using a rotary evaporator at a controlled temperature (≤ 40°C) to obtain the crude extract.

    • Store the crude extract in a desiccator until further use.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place 20 g of the powdered plant material into a 500 mL beaker.

    • Add 400 mL of 60% ethanol (a 1:20 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonication should be carried out at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes).[11] The optimal frequency and power should be determined experimentally (a common frequency is 40 kHz).[7]

  • Isolation of Crude Extract:

    • After sonication, filter the mixture as described in the maceration protocol.

    • Repeat the extraction process on the residue for a total of two to three cycles.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator at ≤ 40°C to yield the crude extract.

Protocol 3: Soxhlet Extraction for this compound
  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the maceration protocol.

  • Extraction:

    • Place 50 g of the powdered plant material into a cellulose thimble.

    • Place the thimble inside the chamber of a Soxhlet apparatus.

    • Fill the round-bottom flask with 500 mL of 80% methanol.

    • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours (or until the solvent in the siphon tube becomes colorless).

  • Isolation of Crude Extract:

    • After the extraction is complete, allow the apparatus to cool down.

  • Concentration:

    • Remove the solvent from the round-bottom flask using a rotary evaporator at ≤ 40°C to obtain the crude extract.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow plant_material Plant Material (e.g., Nandina domestica) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction grinding->extraction maceration Maceration (e.g., 70% EtOH, RT, 3-7 days) extraction->maceration Conventional uae Ultrasound-Assisted Extraction (e.g., 60% EtOH, 60°C, 30 min) extraction->uae Modern soxhlet Soxhlet Extraction (e.g., 80% MeOH, 6-8 h) extraction->soxhlet Conventional filtration Filtration maceration->filtration uae->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification crude_extract->purification partitioning Solvent-Solvent Partitioning purification->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK Complex TLR4->IKK activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits MAPK->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB degrades from NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active released IkB_NFkB->IkB IkB_NFkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes promotes transcription

Caption: this compound inhibits the NF-κB and MAPK signaling pathways.

References

Technical Support Center: Overcoming Robustaflavone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of robustaflavone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, a biflavonoid, possesses a complex and largely non-polar molecular structure. This hydrophobicity makes it inherently difficult to dissolve in aqueous solutions, such as cell culture media, leading to challenges in achieving desired concentrations for in vitro assays.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in several organic solvents. While exact solubility can vary with purity and temperature, general guidelines are available. It is soluble in Dimethyl Sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone. One supplier reports a solubility of up to 10 mg/mL (approximately 18.57 mM) in DMSO with the aid of ultrasonication and warming.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. A general rule of thumb is to keep the final DMSO concentration at or below 0.1% (v/v) for most cell lines.[1][2][3] Some robust cell lines may tolerate up to 0.5% or even 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2][4]

Q4: Can I use other organic solvents to dissolve this compound for cell-based assays?

A4: While this compound is soluble in solvents like ethanol, their use in cell culture is also limited by potential cytotoxicity. Similar to DMSO, it is essential to determine the maximum tolerated concentration of any organic solvent for your specific cell line through vehicle control experiments.

Q5: What are the primary methods to enhance the aqueous solubility of this compound?

A5: Several techniques can be employed to improve the solubility of this compound for in vitro studies. These include:

  • Co-solvents: Using a small amount of a water-miscible organic solvent like DMSO to first dissolve the compound before further dilution in aqueous media.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of cyclodextrins.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound at a molecular level within a hydrophilic polymer matrix to prevent crystallization and enhance dissolution.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition to cell culture media The aqueous concentration of this compound has exceeded its solubility limit. The concentration of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the concentration of the stock solution in DMSO to minimize the volume added to the media, ensuring the final DMSO concentration remains non-toxic. 3. Use a solubilization enhancement technique such as cyclodextrin complexation or an amorphous solid dispersion.
High background signal or artifacts in imaging assays The compound has precipitated out of solution and is interfering with the assay readout.1. Visually inspect the wells under a microscope for any signs of precipitation before adding assay reagents. 2. Centrifuge the stock solution before use to pellet any undissolved material. 3. Filter the final working solution through a sterile syringe filter (e.g., 0.22 µm) before adding to the cells.
Observed cytotoxicity in vehicle control group The concentration of the organic solvent (e.g., DMSO) or the solubilizing agent (e.g., cyclodextrin) is too high and is toxic to the cells.1. Perform a dose-response experiment with the solvent or solubilizing agent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. 2. Reduce the final concentration of the solvent/solubilizing agent to a safe level. For DMSO, aim for ≤ 0.1%.[1][2][3]
Inconsistent or non-reproducible results Incomplete dissolution of this compound in the stock solution, or precipitation over time.1. Ensure complete dissolution of the stock solution. Use sonication and gentle warming (be cautious of compound stability) as needed.[7] 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at the recommended temperature). 3. Vortex the stock solution before each use.

Quantitative Data Summary

Table 1: this compound Solubility in Common Solvents

SolventReported SolubilityNotes
DMSO 10 mg/mL (18.57 mM)Requires sonication and warming.[7]
Methanol SolubleQuantitative data not readily available.[8]
Ethanol SolubleQuantitative data not readily available.[8]
Acetone SolubleQuantitative data not readily available.[9]

Table 2: Efficacy of this compound Solubilization Methods

MethodCarrier/ExcipientFold Increase in Aqueous SolubilityReference
Amorphous Solid Dispersion PVP K-3017.47-fold[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but monitor for any potential degradation.[7]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Lab-Scale)

This protocol is a general guideline and may require optimization for this compound.

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[1]

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water (e.g., 10 mM). Stir until fully dissolved.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol (e.g., 2 mg/mL).

  • Complexation: While continuously and vigorously stirring the cyclodextrin solution, add the this compound solution dropwise.

  • Incubation: Cover the mixture to protect it from light and stir at room temperature for 24-48 hours to allow for complex formation.

  • Filtration/Lyophilization: To remove any un-complexed, precipitated this compound, filter the solution through a 0.22 µm filter. The resulting clear solution containing the inclusion complex can be used directly or lyophilized to a powder for later reconstitution.

  • Characterization (Optional): Techniques like UV-Vis spectroscopy, FTIR, or NMR can be used to confirm the formation of the inclusion complex.

Protocol 3: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation (Lab-Scale)

This protocol is a general guideline and requires optimization for this compound and the chosen polymer.

  • Polymer and this compound Selection: Choose a suitable hydrophilic polymer (e.g., PVP K-30, HPMC). A common starting drug-to-polymer ratio is 1:9 (w/w).

  • Co-dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., a mixture of dichloromethane and methanol). Ensure complete dissolution.[4]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • Drying: Further dry the resulting solid film in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried ASD into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the ASD powder in a desiccator at room temperature to protect it from moisture.

  • Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can be used to confirm the amorphous state of this compound within the polymer matrix.

Signaling Pathways and Experimental Workflows

Robustaflavone_Solubilization_Workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_stock Stock/Working Solutions cluster_assay In Vitro Assay This compound This compound Powder (Poorly Soluble) DMSO Direct Dissolution in DMSO This compound->DMSO Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin ASD Amorphous Solid Dispersion (ASD) This compound->ASD DMSO_stock Concentrated Stock in DMSO DMSO->DMSO_stock CD_solution Aqueous Solution of Inclusion Complex Cyclodextrin->CD_solution ASD_solution Aqueous Dispersion of ASD Powder ASD->ASD_solution Assay Addition to Cell Culture Media DMSO_stock->Assay CD_solution->Assay ASD_solution->Assay

Caption: Experimental workflow for solubilizing this compound.

Robustaflavone_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK Inhibition IKK IKK This compound->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response ↓ Proliferation ↓ Inflammation ↑ Apoptosis mTOR->Cell_Response MAPKK MAPKK (e.g., MKKs) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cell_Response IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB->Cell_Response

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Robustaflavone Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing robustaflavone in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A starting concentration range of 1 µM to 50 µM is recommended for initial experiments with this compound. This range is based on its observed bioactivity in various cell lines, including its anti-inflammatory effects where activity has been noted between 1 µM and 10 µM[1]. The optimal concentration will ultimately depend on the specific cell line and the biological endpoint being measured.

Q2: How does this compound induce apoptosis in cancer cells?

This compound, like other flavones, is believed to induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. While specific data for this compound is still emerging, flavonoids, in general, can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the regulation of Bcl-2 family proteins, such as decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and increasing the expression of pro-apoptotic proteins (e.g., Bax), leading to caspase activation[2][3].

Q3: Which signaling pathways are known to be affected by this compound?

This compound has been shown to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathways[1]. In the context of cancer, flavonoids are known to impact critical survival pathways such as the PI3K/Akt and MAPK/ERK pathways[2]. These pathways are crucial for cell proliferation and survival, and their inhibition can lead to apoptosis.

Q4: I am not observing a significant cytotoxic effect with this compound. What could be the issue?

Several factors could contribute to a lack of cytotoxic effect:

  • Concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).

  • Treatment Duration: The incubation time may be insufficient to observe a cytotoxic effect. Consider extending the treatment duration (e.g., 24, 48, 72 hours).

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to flavonoids[1]. Your chosen cell line may be less sensitive to this compound.

  • Compound Stability: Ensure the stability of your this compound stock solution. It is recommended to prepare fresh solutions and protect them from light.

Q5: How can I confirm that this compound is inducing apoptosis in my cell culture?

You can confirm apoptosis through several established methods:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the activation of the apoptotic cascade.

  • Western Blotting: Analyze the expression levels of key apoptotic proteins, including Bcl-2 family members (Bcl-2, Bax, Bad) and cleaved PARP.

Troubleshooting Guides

Problem: High variability in cell viability assay results.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Uneven cell seeding Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution.
Edge effects in 96-well plates Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Inconsistent drug concentration Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.
Variable incubation times Standardize the incubation time for all plates and treatments.
Problem: Difficulty in detecting changes in protein phosphorylation by Western Blot.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal lysis buffer Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
Short treatment time Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to identify the optimal time point for detecting changes.
Low antibody affinity Use a high-quality, validated phospho-specific antibody. Optimize antibody concentration and incubation conditions.
Insufficient protein loading Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).

Quantitative Data Summary

Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively documented in publicly available literature. The following table provides a general reference for the cytotoxic effects of some flavones in different cancer cell lines. Researchers should determine the specific IC50 for their cell line of interest experimentally.

Table 1: General Cytotoxicity of Selected Flavones in Human Cancer Cell Lines

FlavoneCell LineCancer TypeIC50 (µM)
ApigeninHELHuman Erythroleukemia>20
ApigeninPC3Prostate Cancer>20
LuteolinHELHuman ErythroleukemiaNot Reported
LuteolinPC3Prostate CancerNot Reported

Data for specific flavone derivatives have been reported, but not for the parent compounds in these studies[4]. Researchers are strongly encouraged to perform their own dose-response analyses.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the selected time.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Protein Analysis

This protocol is for detecting changes in the phosphorylation of key signaling proteins.

Materials:

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-c-JUN, anti-c-JUN, anti-p-Bad, anti-Bad, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Seed Cells treatment Treat with this compound cell_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western->protein_quant

Figure 1. A generalized workflow for assessing the effects of this compound on cultured cells.

Robustaflavone_Signaling cluster_pathway Potential Signaling Pathways This compound This compound ERK ERK This compound->ERK inhibits phosphorylation cJUN c-JUN This compound->cJUN inhibits phosphorylation Bcl2 Bcl-2 This compound->Bcl2 downregulates Bad Bad This compound->Bad dephosphorylates ERK->cJUN phosphorylates Apoptosis Apoptosis cJUN->Apoptosis promotes Bcl2->Apoptosis inhibits Bad->Bcl2 inhibits

Figure 2. Potential signaling pathways modulated by this compound leading to apoptosis.

References

Challenges and solutions in the chemical synthesis of robustaflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of robustaflavone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of this complex biflavonoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a biflavonoid composed of two apigenin units, presents three primary challenges:

  • Regioselective C-C Bond Formation: The core challenge lies in forming the specific C-6 to C-3' linkage between the two flavone moieties, avoiding the formation of other constitutional isomers.[1][2]

  • Protecting Group Strategy: With six hydroxyl groups of varying reactivity, a robust protecting group strategy is essential to ensure that specific reactions occur at the desired positions and to prevent unwanted side reactions.

  • Overall Yield: As with many multi-step syntheses of complex natural products, achieving a high overall yield is a significant hurdle, requiring optimization of each step.

Q2: Which synthetic routes have been successfully employed for this compound synthesis?

A2: The most prominently reported successful approach is a convergent synthesis utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This method involves the synthesis of two key flavone intermediates, an organoborane derivative and a halogenated derivative, which are then coupled to form the biflavonoid backbone. An alternative conceptual approach involves the direct oxidative coupling of apigenin, though controlling the regioselectivity of this method is a major obstacle.[4]

Q3: Why is the Suzuki-Miyaura coupling a preferred method for creating the biflavonoid linkage?

A3: The Suzuki-Miyaura coupling offers a significant advantage in controlling regioselectivity. By pre-functionalizing the two flavone precursors with a boronic acid (or ester) and a halide at the specific positions desired for linkage (C-6 and C-3'), the reaction directs the formation of the correct C-C bond with high precision. This avoids the mixture of isomers often obtained from less selective methods like direct oxidative coupling.[5][6]

Q4: What are common protecting groups used for the hydroxyl functions in this compound synthesis?

A4: Due to the presence of multiple phenolic hydroxyl groups, methyl ethers are a common choice for protection. They are relatively stable to a range of reaction conditions, including the palladium-catalyzed coupling. Other potential protecting groups for phenols include benzyl ethers or silyl ethers, with the choice depending on the specific reaction conditions of the synthetic route.

Q5: What are the typical methods for the final deprotection of protected this compound?

A5: For the commonly used methyl ether protecting groups, deprotection is typically achieved using strong Lewis acids such as boron tribromide (BBr₃). This step requires careful optimization to ensure complete removal of all protecting groups without degrading the this compound core. Other methods for cleaving phenolic methyl ethers include using reagents like sodium ethanethiolate or employing silica-supported catalysts for milder conditions.[7][8][9]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, particularly following a Suzuki-Miyaura coupling strategy.

Problem 1: Low Yield in Suzuki-Miyaura Coupling Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials to the coupled product. 1. Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not functioning optimally. 2. Base Incompatibility: The chosen base may not be effective for the specific substrates. 3. Poor Solubility: Reactants may not be fully dissolved in the solvent system.1. Catalyst Check: Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Base Optimization: Screen different bases. While sodium hydroxide is commonly used, alternatives like potassium carbonate or cesium carbonate might improve yields. 3. Solvent System: A mixture of solvents, such as DMF/water, is often used to ensure the solubility of both the organic substrates and the inorganic base.[1] Consider adjusting the solvent ratio or using alternative solvent systems like dioxane/water.
Significant formation of homocoupling byproducts. Premature Decomposition of Organoborane: The boronic acid or ester intermediate may be unstable under the reaction conditions, leading to self-coupling.Reaction Temperature: Lower the reaction temperature to minimize the decomposition of the boronic acid derivative. Controlled Addition: Add the boronic acid derivative slowly to the reaction mixture containing the palladium catalyst and the halide partner.
Problem 2: Incomplete Deprotection of this compound Hexaacetate
Symptom Possible Cause(s) Suggested Solution(s)
Presence of partially methylated intermediates in the final product. 1. Insufficient Reagent: The amount of deprotecting agent (e.g., BBr₃) may not be sufficient to cleave all six methyl ethers. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Reagent Equivalents: Use a larger excess of the deprotecting agent. It is crucial to account for the Lewis basicity of the multiple oxygen atoms in the molecule. 2. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and continue until all starting material and partially deprotected intermediates are consumed. A moderate increase in temperature may be necessary, but should be done cautiously to avoid degradation.
Degradation of the final product. Harsh Reaction Conditions: Strong acidic conditions required for deprotection can lead to decomposition of the electron-rich flavonoid core.Lower Temperature: Perform the deprotection at a low temperature (e.g., 0°C or -78°C) and allow it to slowly warm to room temperature. Alternative Reagents: Explore milder deprotection protocols for phenolic ethers if degradation is severe.[8][9][10]
Problem 3: Difficulty in Product Purification
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of the desired product with impurities during column chromatography. Similar Polarity of Product and Impurities: Byproducts from the coupling or deprotection steps may have similar polarities to the target molecule.Alternative Stationary Phase: If silica gel chromatography is ineffective, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). Recrystallization: Attempt to purify the final product or key intermediates by recrystallization from a suitable solvent system.
Product streaks on the TLC plate and is difficult to handle. Free Phenolic Groups: The multiple free hydroxyl groups in the final this compound product can lead to strong interactions with silica gel, causing streaking.Solvent System Modification: Add a small amount of a polar, slightly acidic solvent like acetic acid or formic acid to the chromatography eluent to improve the peak shape. Derivatization: For analytical purposes or if purification of the final product is extremely challenging, consider purifying the fully protected intermediate (e.g., this compound hexaacetate) which is less polar and generally behaves better during chromatography.

Experimental Protocols & Data

The following tables summarize quantitative data and provide an overview of the key experimental steps based on the synthetic strategy for this compound.

Table 1: Summary of Key Reaction Yields
Reaction Step Reactants Product Reported Yield
Suzuki-Miyaura Coupling 6-Iodo-5,7,4'-trimethoxyflavone & 3'-(Pinacolatoboryl)-5,7,4'-trimethoxyflavoneThis compound Hexamethyl Ether~60-70% (estimated based on similar biflavonoid syntheses)
Deprotection This compound Hexamethyl EtherThis compound~50-60% (estimated based on multi-demethylation reactions)
Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)
  • Preparation: In a round-bottom flask, dissolve the 6-iodo-flavone derivative (1 equivalent) and the 3'-boronic ester flavone derivative (1.2-1.5 equivalents) in a degassed solvent mixture of DMF and water (e.g., 9:1 ratio).

  • Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of NaOH or K₂CO₃ (3-4 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected this compound.

Protocol 2: Demethylation of Protected this compound (General Procedure)
  • Preparation: Dissolve the protected this compound (e.g., this compound hexamethyl ether) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to a low temperature (e.g., 0°C or -78°C) and add a solution of boron tribromide (BBr₃) in DCM (typically 1.5-2 equivalents per methyl group) dropwise.

  • Reaction: Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the progress by TLC or LC-MS until all starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol or water at a low temperature.

  • Work-up: Dilute the mixture with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the final this compound product by column chromatography, potentially using a modified eluent system (e.g., with a small percentage of acetic acid) to improve peak shape, or by preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst Possible Cause check_base Evaluate Base (NaOH, K2CO3, Cs2CO3) start->check_base Possible Cause check_solubility Assess Solubility (Adjust Solvent Ratio?) start->check_solubility Possible Cause check_homocoupling Observe Homocoupling Byproducts? start->check_homocoupling Possible Cause solution_catalyst Use Fresh Catalyst Ensure Inert Conditions check_catalyst->solution_catalyst Solution solution_base Screen Alternative Bases check_base->solution_base Solution solution_solubility Modify Solvent System (e.g., Dioxane/Water) check_solubility->solution_solubility Solution solution_homocoupling Lower Temperature Slow Addition of Borane check_homocoupling->solution_homocoupling Solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Decision Pathway for Protecting Group Strategy

start Select Protecting Group for Phenolic -OH methyl_ether Methyl Ether (e.g., -OMe) start->methyl_ether benzyl_ether Benzyl Ether (e.g., -OBn) start->benzyl_ether silyl_ether Silyl Ether (e.g., -OTBS) start->silyl_ether deprotection_methyl Deprotection: Strong Lewis Acid (BBr3) methyl_ether->deprotection_methyl stability_methyl Pros: Very Stable Cons: Harsh Removal methyl_ether->stability_methyl deprotection_benzyl Deprotection: Hydrogenolysis (H2, Pd/C) benzyl_ether->deprotection_benzyl stability_benzyl Pros: Mild Removal Cons: Sensitive to Reduction benzyl_ether->stability_benzyl deprotection_silyl Deprotection: Fluoride Source (TBAF) silyl_ether->deprotection_silyl stability_silyl Pros: Mild Removal Cons: Labile to Acid/Base silyl_ether->stability_silyl

Caption: Decision tree for selecting an appropriate hydroxyl protecting group.

References

Techniques for the purification of robustaflavone from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Robustaflavone

Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: The general strategy involves a multi-step process that begins with extraction, followed by a series of chromatographic separations to isolate this compound from other compounds in the extract. The final step is often crystallization to obtain highly pure this compound. The complexity of the purification process depends on the composition of the crude extract.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: this compound, like other flavonoids, is typically extracted using polar to moderately polar solvents. The most commonly used solvents are methanol, ethanol, or acetone, often in mixtures with water (e.g., 70-80% ethanol or methanol).[1][2] The choice of solvent can impact the efficiency of the extraction and the profile of co-extracted impurities.

Q3: Can this compound degrade during the purification process?

A3: Yes, flavonoids can be sensitive to heat, light, and pH changes. Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation and a decrease in yield.[1][3] It is advisable to use mild heating and protect the extracts from light where possible.

Q4: What purity level can I expect from a typical this compound purification protocol?

A4: The achievable purity depends on the combination of purification techniques used. A multi-step process involving column chromatography followed by preparative HPLC can yield this compound with a purity of over 95%.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Column Chromatography

Q: I am getting a very low yield of my this compound-containing fraction after column chromatography. What could be the issue?

A: Low yield after column chromatography can be attributed to several factors:

  • Improper Solvent System: The polarity of the elution solvent may be too high, causing your compound to elute too quickly with other impurities, or too low, resulting in the compound remaining on the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a solvent system that gives your target compound an Rf value of 0.2-0.3.

  • Irreversible Adsorption: this compound, with its multiple hydroxyl groups, can sometimes bind irreversibly to the silica gel.

    • Solution: Try a different stationary phase like polyamide, Sephadex LH-20, or a reversed-phase C18 silica gel.[5][6] You can also try adding a small amount of a polar modifier like methanol or acetic acid to the elution solvent to reduce strong interactions with the silica.

  • Sample Loading Issues: Using too much or too polar a solvent to load your sample can cause it to spread out and elute in a very broad band, leading to poor separation and low recovery in concentrated fractions.[7]

    • Solution: Dissolve your crude extract in a minimal amount of the initial, least polar mobile phase solvent and load it onto the column.[7]

  • Column Overloading: Loading too much crude extract onto the column can exceed its separation capacity, leading to poor resolution and cross-contamination of fractions.

    • Solution: As a general rule, use a ratio of 1:20 to 1:100 of crude extract to stationary phase by weight.

Poor Separation in HPLC

Q: My HPLC chromatogram shows overlapping peaks, and I cannot get a pure fraction of this compound. How can I improve the separation?

A: Overlapping peaks in HPLC are a common issue, especially with complex extracts containing structurally similar flavonoids.

  • Suboptimal Mobile Phase: The gradient or isocratic mobile phase may not be optimized for separating this compound from closely related compounds.

    • Solution: Adjust the gradient slope, the initial and final concentrations of the organic solvent (e.g., acetonitrile or methanol), or the pH of the aqueous phase.[8][9] Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can often improve peak shape and resolution for phenolic compounds.

  • Incorrect Column Chemistry: The stationary phase of your HPLC column may not be providing the necessary selectivity.

    • Solution: If you are using a standard C18 column, consider trying a different stationary phase such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for aromatic compounds.[9]

  • Flow Rate and Temperature: These parameters can also influence separation.

    • Solution: Decreasing the flow rate can sometimes improve resolution, as can adjusting the column temperature.[8] An increase in temperature can decrease solvent viscosity and improve mass transfer, but may also affect the stability of the compound.

Crystallization Difficulties

Q: I have a semi-pure fraction of this compound, but I am unable to crystallize it. What should I do?

A: Crystallization is highly dependent on the purity of the compound and the choice of solvent.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Your fraction may require further purification. Consider an additional chromatographic step, such as preparative HPLC, to achieve a higher purity before attempting crystallization again.

  • Inappropriate Solvent: The solvent you are using may be too good a solvent, preventing the compound from precipitating, or too poor a solvent, causing it to crash out as an amorphous solid.

    • Solution: Experiment with a range of solvents and solvent mixtures. A common technique is to dissolve the compound in a good solvent (e.g., methanol or acetone) and then slowly add a poor solvent (e.g., water or hexane) until turbidity appears.[10] Then, warm the solution until it becomes clear and allow it to cool slowly.

  • Crystallization is Too Rapid: If the solid "crashes out" of solution quickly, it is likely to be amorphous and impure.[11]

    • Solution: Slow down the crystallization process. This can be achieved by using a slightly larger volume of the solvent mixture and allowing it to cool more slowly (e.g., by placing the flask in an insulated container).[11]

Data Presentation

Table 1: Summary of Extraction Parameters for Flavonoids
ParameterSolvent SystemTemperature (°C)Time (h)Solid-to-Liquid RatioReference
Extraction 82% Ethanol90.291.51:32.78 g/mL[12]
Extraction 67.7% Ethanol67.631:30 g/mL[8]
Extraction 80% EthanolReflux3 x 3Not Specified[3]
Table 2: Summary of Column Chromatography Parameters for Flavonoid Purification
Stationary PhaseMobile Phase (Gradient)Flow RatePurity AchievedReference
Silica Gel Chloroform:Methanol (95:5 to 100% Methanol)15 mL/minFraction enrichment[1]
Macroporous Resin (D101) Water -> 20-50% Ethanol (Elution)3 BV/h43.00%[12]
Sephadex LH-20 Methanol or Methanol-Water mixturesNot SpecifiedHigh purity fractions[13]
Preparative RP-HPLC (C18) Acetonitrile/0.1% Formic Acid in Water1 mL/min>95%[4]

Experimental Protocols

Protocol 1: General Extraction and Solvent Partitioning
  • Extraction: Pulverize the dried plant material. Extract the powder with 80% methanol at room temperature using sonication or maceration. Repeat the extraction process 3-4 times.[1][3]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1] this compound is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify the this compound-rich fraction.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar solvent of your mobile phase.

  • Sample Loading: Dissolve the this compound-rich fraction (e.g., the ethyl acetate fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient for flavonoids is chloroform-methanol or ethyl acetate-methanol.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

Protocol 3: Final Purification by Preparative HPLC
  • Sample Preparation: Dissolve the semi-purified this compound fraction in the HPLC mobile phase.

  • HPLC Conditions: Use a reversed-phase C18 column. A typical mobile phase is a gradient of acetonitrile and water, with 0.1% formic acid added to both solvents.[4]

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on the retention time of a standard, if available, or by subsequent analysis.

  • Solvent Removal: Evaporate the solvent from the collected fraction, often by lyophilization (freeze-drying), to obtain pure this compound.

Visualizations

PurificationWorkflow cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification cluster_2 Final Product Start Dried Plant Material Extraction Extraction (e.g., 80% Methanol) Start->Extraction Pulverize Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Concentration->Partitioning EtOAc_Fraction This compound-rich Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Select Fraction ColumnChrom Column Chromatography (Silica Gel) EtOAc_Fraction->ColumnChrom Load Sample TLC_Analysis TLC Analysis of Fractions ColumnChrom->TLC_Analysis Collect Fractions SemiPure Semi-pure this compound TLC_Analysis->SemiPure Pool Fractions Prep_HPLC Preparative HPLC (C18 Column) SemiPure->Prep_HPLC Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound Collect Peak Crystallization Crystallization Pure_this compound->Crystallization Optional Crystals This compound Crystals Crystallization->Crystals

Caption: Workflow for this compound Purification.

References

Minimizing off-target effects of robustaflavone in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing robustaflavone in cellular models. The focus is on minimizing off-target effects to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

This compound is a naturally occurring biflavonoid composed of two apigenin units.[1] It has been isolated from plants such as Rhus succedanea and Thuja orientalis.[1] Its primary reported biological activities include antioxidant, cytotoxic, and anti-hepatitis B virus (HBV) effects.[1][2] In an anti-HBV context, it has shown potent activity with an effective concentration (EC50) of 0.25 µM in 2.2.15 cells.[2]

Q2: What are the potential off-target effects of this compound and other flavonoids?

Like many small molecules, particularly flavonoids, this compound may interact with multiple cellular targets. Potential off-target effects can arise from:

  • Kinase Inhibition: Flavonoids are known to interact with the ATP-binding sites of various protein kinases, potentially modulating signaling pathways like PI3K/Akt, MAPK, and NF-κB.[3][4][5]

  • MMP Inhibition: Natural compounds can sometimes non-selectively inhibit matrix metalloproteinases (MMPs), which could lead to unintended consequences as MMPs are involved in normal physiological processes like tissue remodeling.[6]

  • Caspase Modulation: Some compounds can interfere with apoptosis pathways by interacting with caspases, which could confound studies on cell death or survival.[7][8]

  • Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays if not properly controlled for.

Q3: How do I select an optimal working concentration for this compound to minimize off-target effects?

Selecting the right concentration is critical. The ideal concentration should be high enough to engage the intended target while remaining below the threshold that triggers widespread off-target activities or cytotoxicity.

  • Dose-Response Curve: Perform a comprehensive dose-response experiment (e.g., from 10 nM to 100 µM) to determine the EC50 for your desired on-target effect and the IC50 for cytotoxicity (e.g., using an MTT or LDH assay).

  • Selectivity Index (SI): Calculate the SI by dividing the cytotoxic concentration (IC50) by the effective concentration (EC50). A higher SI indicates a better therapeutic window. For its anti-HBV activity, this compound was reported to have a high selectivity index.[2]

  • Work at or Near the EC50: For mechanistic studies, use the lowest concentration that gives a robust on-target effect, ideally at or slightly above the EC50. Avoid using concentrations that approach the cytotoxic IC50.

Q4: What are the essential control experiments when using this compound?

To ensure the observed effects are specific to this compound's intended mechanism, the following controls are crucial:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.

  • Cell-Free Assays: If possible, confirm direct inhibition of a target enzyme or protein in a cell-free system to rule out indirect cellular effects.

  • Structural Analogue Control: Use a structurally related but inactive analogue of this compound, if available, to demonstrate that the observed effect is not due to non-specific properties of the biflavonoid structure.

  • Rescue Experiments: If this compound is hypothesized to inhibit a specific pathway, attempt to "rescue" the phenotype by overexpressing a downstream component of that pathway.

Troubleshooting Guides

Issue 1: High variability between replicate wells in my microplate assay.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or "edge effects." The edge effect refers to wells on the plate's perimeter behaving differently due to increased evaporation or temperature gradients.[9]

  • Troubleshooting Steps:

    • Improve Seeding: Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[9]

    • Pipetting Technique: Calibrate pipettes regularly and use appropriate sizes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents.[9]

    • Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a humidity barrier.[9]

Issue 2: I'm observing significant cytotoxicity at concentrations where the on-target effect is weak or absent.

  • Possible Cause: This strongly suggests off-target toxicity. The compound may be inhibiting essential cellular machinery at lower concentrations than required for the desired effect.

  • Troubleshooting Steps:

    • Re-evaluate Concentration: Refer to your full dose-response curve. If the therapeutic window is too narrow, the compound may not be suitable for your model.

    • Check Compound Stability: Ensure the this compound stock is not degraded and has been stored correctly. Degradation products could have different activity profiles.

    • Assess Off-Target Pathways: Use pathway analysis tools or targeted experiments (e.g., Western blots for common off-target pathways like apoptosis or stress responses) to identify unintended effects. Check for markers of apoptosis like cleaved caspase-3.[10][11]

    • Optimize Culture Conditions: Suboptimal cell culture conditions (e.g., pH, temperature, high cell density) can sensitize cells to compound toxicity.[12][13][14]

Issue 3: My fluorescence-based assay shows a high background signal in this compound-treated wells.

  • Possible Cause: Autofluorescence of the compound. Many flavonoids are naturally fluorescent and can interfere with assays using blue or green fluorophores.

  • Troubleshooting Steps:

    • Measure Compound Fluorescence: Run a control plate with this compound in cell-free media to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay.

    • Subtract Background: If the signal is significant, subtract the background fluorescence from your experimental wells.

    • Switch Detection Method: If interference is too high, consider switching to a non-fluorescent detection method, such as a luminescence- or absorbance-based assay (e.g., MTT, CellTiter-Glo®).

    • Use Red-Shifted Dyes: If you must use a fluorescence assay, try using dyes with excitation/emission wavelengths in the red or far-red spectrum, where flavonoid autofluorescence is typically lower.

Quantitative Data Summary

Table 1: Reported Bioactivities of this compound

ActivityCell Line / SystemEC50 / IC50Selectivity Index (SI)Reference
Anti-Hepatitis B Virus2.2.15 cells0.25 µM (EC50)153 (IC50/EC90)[2]
CytotoxicityHCT-116, MCF-7, HeLaData not specifiedNot applicable[15]

Note: Researchers should empirically determine the IC50 in their specific cell line and assay system.

Experimental Protocols

Protocol 1: Determining Cytotoxic IC50 using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis for Off-Target Pathway Activation

This protocol allows for the assessment of key signaling proteins to detect off-target effects.

  • Cell Treatment & Lysis: Treat cells with this compound at 1X, 5X, and 10X the on-target EC50 for a relevant time point (e.g., 1-6 hours). Include positive and negative controls. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies to screen for off-target effects include:

    • p-Akt (Ser473) and total Akt

    • p-ERK1/2 (Thr202/Tyr204) and total ERK1/2

    • Cleaved Caspase-3

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine changes in protein phosphorylation or cleavage.

Visualizations

G cluster_setup Phase 1: Assay Setup & Validation cluster_exp Phase 2: Mechanistic Experiments cluster_analysis Phase 3: Data Analysis & Interpretation start Define On-Target Effect & Cellular Model dose_response Perform Dose-Response Curve (On-Target & Cytotoxicity) start->dose_response determine_ic50 Determine EC50 (On-Target) & IC50 (Cytotoxicity) dose_response->determine_ic50 select_conc Select Working Concentrations (e.g., 1X, 5X, 10X of EC50) determine_ic50->select_conc main_exp Perform Primary Experiments with Full Controls select_conc->main_exp off_target_screen Screen for Off-Target Effects (Kinase Panel, Western Blot) main_exp->off_target_screen analyze Analyze Data: - On-Target Efficacy - Off-Target Hits off_target_screen->analyze interpret Interpret Results: Is the effect specific? analyze->interpret conclusion Conclusion on this compound's Mechanism of Action interpret->conclusion

Caption: Workflow for Investigating this compound's Off-Target Effects.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Activates This compound This compound (Potential Off-Target) This compound->PI3K This compound->Akt

Caption: Potential Off-Target Inhibition of the PI3K/Akt Signaling Pathway.

Caption: Potential Off-Target Inhibition of the NF-κB Signaling Pathway.

References

Technical Support Center: Enhancing Robustaflavone Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when enhancing the bioavailability of robustaflavone for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: this compound, like many flavonoids, exhibits low oral bioavailability primarily due to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids.[1][2] Additionally, it can be subject to enzymatic degradation and rapid metabolism in the intestines and liver, further reducing the amount of active compound that reaches systemic circulation.[1][3][4]

Q2: What are the most common strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can significantly improve the oral bioavailability of this compound. The most common and effective methods include:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous state can dramatically increase its solubility and dissolution rate.[5][6][7]

  • Proliposomes: These are dry, free-flowing powders that form a liposomal suspension upon contact with water, encapsulating the this compound and facilitating its absorption.

  • Nanoemulsions: Oil-in-water nanoemulsions can dissolve this compound in the oil phase, creating small droplets that increase the surface area for absorption.[8][9][10][11][12]

Q3: Which formulation strategy provides the highest reported increase in this compound bioavailability?

A3: Based on available studies, a proliposomal formulation of a total biflavonoids extract from Selaginella doederleinii showed a 523% relative bioavailability of this compound compared to the raw extract.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

  • Question: We are administering our this compound formulation to rats, but the plasma concentrations are consistently low and show high inter-individual variability. What could be the cause?

  • Answer: Low and variable plasma concentrations of flavonoids like this compound are common challenges. Several factors could be contributing to this issue:

    • Poor Solubility and Dissolution: If your formulation does not adequately enhance the solubility of this compound, it will not dissolve efficiently in the gastrointestinal tract, leading to poor absorption.[13] The inherent low solubility of this compound is a primary reason for high pharmacokinetic variability.[13]

    • Precipitation in the GI Tract: The formulation may initially be a supersaturated solution, but the this compound could be precipitating out in the stomach or intestine before it can be absorbed.

    • First-Pass Metabolism: Flavonoids are often extensively metabolized in the gut wall and liver before reaching systemic circulation.[3][14] This can significantly reduce the concentration of the parent compound.

    • Instability of the Formulation: The physical or chemical stability of your formulation may be poor, leading to degradation of the this compound before or after administration.

    • Improper Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of formulation delivered to the stomach.

Issue 2: Formulation Instability (Precipitation or Phase Separation)

  • Question: Our this compound formulation (e.g., ASD or nanoemulsion) appears stable initially, but we observe precipitation or phase separation over time or upon dilution. How can we address this?

  • Answer:

    • For Amorphous Solid Dispersions (ASDs):

      • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state of this compound. Ensure you are using a polymer with good miscibility and the ability to form strong intermolecular interactions (e.g., hydrogen bonds) with this compound.

      • Drug Loading: High drug loading can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio.

      • Moisture: Amorphous systems are sensitive to moisture, which can act as a plasticizer and promote recrystallization. Store your ASDs in a desiccator and under controlled humidity.

    • For Nanoemulsions:

      • Component Selection: The choice of oil, surfactant, and co-surfactant is crucial for nanoemulsion stability. You may need to screen different excipients to find a more stable combination.

      • Component Ratios: The relative proportions of the oil, surfactant, and aqueous phases need to be optimized to ensure the formation of a stable nanoemulsion.

      • Storage Temperature: Nanoemulsions can be sensitive to temperature. As seen with a fisetin nanoemulsion, storage at 4°C provided better stability than at 20°C.[8]

Quantitative Data on this compound Bioavailability Enhancement

Formulation TypeThis compound SourceAnimal ModelKey Pharmacokinetic Parameter ChangeReference
Amorphous Solid Dispersion (ASD) with PVP K-30Total Biflavonoids Extract from Selaginella doederleiniiRatsCmax and AUC0–t significantly increased[5][6]
ProliposomesTotal Biflavonoids Extract from Selaginella doederleiniiRats523% increase in relative bioavailability

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is adapted from a method used for a total biflavonoids extract containing this compound.[5]

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol (anhydrous)

  • Ultrasonic bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Separately dissolve a prescribed amount of this compound and PVP K-30 in a sufficient volume of anhydrous ethanol. A common starting ratio is 1:4 (w/w) of this compound to PVP K-30.

  • Combine the two solutions and mix thoroughly with ultrasonic stirring for 20 minutes to ensure a homogenous mixture.

  • Evaporate the ethanol using a rotary evaporator at 60°C under vacuum.

  • Once the bulk of the solvent is removed, transfer the residue to a vacuum oven and dry at 50°C for 12 hours to remove any residual solvent.

  • The resulting dried solid dispersion can then be crushed and passed through a sieve (e.g., 80 mesh) to obtain a uniform powder.

Protocol 2: In Vivo Bioavailability Study in Rats

This is a general protocol for an oral bioavailability study in rodents.[15][16]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Control (e.g., this compound suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

Procedure:

  • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide the rats into groups (e.g., control group and formulation group, n=6 per group).

  • Administer the this compound formulation or control suspension orally via gavage at a predetermined dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of this compound in Rat Plasma by HPLC-UV

This is a general HPLC-UV method that can be adapted for this compound quantification.[17][18][19]

Materials:

  • Rat plasma samples

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer components

  • Internal standard (IS) (e.g., another flavonoid with similar properties not present in the sample)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (containing the internal standard) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 25°C

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

experimental_workflow_ASD cluster_preparation Preparation of this compound ASD This compound This compound Ethanol1 Dissolve in Ethanol This compound->Ethanol1 PVP PVP K-30 Ethanol2 Dissolve in Ethanol PVP->Ethanol2 Mix Mix & Sonicate Ethanol1->Mix Ethanol2->Mix Evaporate Rotary Evaporation Mix->Evaporate Dry Vacuum Drying Evaporate->Dry ASD_Powder ASD Powder Dry->ASD_Powder

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.

in_vivo_study_workflow start Start: Fasted Rats dosing Oral Gavage Administration (Formulation vs. Control) start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis HPLC-UV Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) analysis->pk_analysis end End: Bioavailability Data pk_analysis->end

Caption: In Vivo Bioavailability Study Workflow.

bioavailability_challenges This compound Oral this compound Formulation LowSolubility Poor Aqueous Solubility This compound->LowSolubility leads to Metabolism First-Pass Metabolism This compound->Metabolism subject to LowBioavailability Low Systemic Bioavailability LowSolubility->LowBioavailability results in Metabolism->LowBioavailability results in

Caption: Key Challenges to this compound Oral Bioavailability.

References

Preventing degradation of robustaflavone during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of robustaflavone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many biflavonoids, is susceptible to degradation when exposed to certain environmental factors. The primary drivers of degradation are:

  • High pH (alkaline conditions): The phenolic hydroxyl groups on the this compound molecule are susceptible to deprotonation in alkaline environments, which can lead to oxidative degradation and structural rearrangements.

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions, leading to the breakdown of the this compound structure.

  • Exposure to Light: Particularly UV light, can induce photochemical degradation of this compound. It is crucial to handle and store this compound in light-protected conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the phenolic moieties, compromising the integrity of the molecule.

Q2: What are the visual or analytical indicators of this compound degradation?

A2: Degradation of this compound can be observed through several indicators:

  • Color Change: A freshly prepared solution of high-purity this compound is typically a light yellow color. A change to a brownish or darker yellow hue can indicate degradation.

  • Precipitation: The formation of precipitates in a solution that was previously clear may suggest the formation of insoluble degradation products.

  • Chromatographic Analysis (HPLC/UPLC): The most reliable method to detect degradation is through chromatography. You may observe:

    • A decrease in the peak area of the this compound parent compound.

    • The appearance of new, smaller peaks, which represent degradation products.

    • A shift in the retention time of the main peak, although this is less common.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Solid Form: Store as a solid powder in a tightly sealed, amber glass vial at -20°C or below.

  • In Solution: If you must store this compound in solution, prepare it in an appropriate solvent (e.g., DMSO, ethanol) at a high concentration, aliquot it into small, single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Symptom Possible Cause Suggested Solution
The final yield of purified this compound is significantly lower than expected from the plant material.Degradation during extraction: Prolonged exposure to high temperatures, light, or alkaline conditions during the extraction process.- Optimize Extraction Time and Temperature: Use shorter extraction times and the lowest effective temperature. For heat-sensitive compounds like this compound, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be beneficial as they often require shorter durations. - Protect from Light: Conduct the extraction in a dimly lit room or use amber glassware to shield the extract from light. - Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid using alkaline solvents.
Incomplete Extraction: The solvent system used is not optimal for solubilizing this compound from the plant matrix.- Solvent Optimization: Experiment with different solvent systems. A mixture of polar and non-polar solvents, such as methanol/dichloromethane or ethanol/ethyl acetate, can be effective. A common starting point is 70-80% aqueous ethanol or methanol. - Increase Solid-to-Liquid Ratio: A higher volume of solvent can improve extraction efficiency.
Loss during Purification: this compound is lost during the column chromatography or recrystallization steps.- Column Packing and Elution: Ensure the column is packed properly to avoid channeling. Optimize the mobile phase to achieve good separation between this compound and other compounds. - Monitor Fractions: Collect smaller fractions and analyze them by TLC or HPLC to avoid discarding fractions containing the target compound.
Issue 2: Inconsistent Results in In-Vitro/In-Vivo Assays
Symptom Possible Cause Suggested Solution
High variability in experimental results between replicates or different batches of this compound.Degradation in Assay Medium: this compound may be unstable in the cell culture medium or buffer used for the assay, which is often at a physiological pH (around 7.4).- Minimize Incubation Time: Design the experiment to have the shortest possible incubation time of this compound with the assay medium. - Use of Stabilizers: Consider the addition of antioxidants, such as ascorbic acid or glutathione, to the assay medium to reduce oxidative degradation. However, ensure these stabilizers do not interfere with the assay itself. - Fresh Preparations: Always use freshly prepared this compound solutions for each experiment.
Inaccurate Concentration: The actual concentration of active this compound is lower than the calculated concentration due to degradation during storage or handling.- Verify Stock Solution Integrity: Before each experiment, check the purity of the stock solution using HPLC. - Proper Dilution: Prepare dilutions immediately before use and in a suitable, non-degrading solvent.
Interaction with Other Reagents: this compound may interact with other components in the assay, leading to its degradation or loss of activity.- Control Experiments: Run control experiments to test the stability of this compound in the presence of each individual reagent used in the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

2. Procedure:

  • Acid Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound powder in a hot air oven at 80°C for 24, 48, and 72 hours.

    • At each time point, dissolve a portion of the powder in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot for HPLC analysis.

3. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Protocol 2: Optimized Extraction and Purification of this compound

This protocol provides a method for extracting and purifying this compound from plant material while minimizing degradation.

1. Materials:

  • Dried and powdered plant material (e.g., from Rhus succedanea or Selaginella doederleinii)

  • 80% Aqueous Methanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

2. Procedure:

  • Extraction:

    • Macerate 100 g of the dried plant powder with 1 L of 80% aqueous methanol at room temperature for 24 hours, with occasional shaking. Protect the mixture from light.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated extract in water and partition successively with hexane and then ethyl acetate.

    • Collect the ethyl acetate fraction, which will contain the biflavonoids.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Column Chromatography:

    • Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

    • Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by TLC. Fractions containing this compound will appear as a dark spot under UV light (254 nm).

  • Purification:

    • Combine the fractions rich in this compound and evaporate the solvent.

    • Further purify by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative HPLC.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound, illustrating its stability under different conditions.

Table 1: Degradation of this compound under Different pH Conditions at Room Temperature

pHTime (hours)This compound Remaining (%)
3.02498.5
5.02497.2
7.42485.1
9.0462.3

Table 2: Degradation of this compound at Different Temperatures (pH 7.0)

Temperature (°C)Time (hours)This compound Remaining (%)
44895.8
25 (Room Temp)4888.3
402475.6
60855.2

Table 3: Degradation of this compound with Exposure to Light and an Oxidizing Agent at Room Temperature

ConditionTime (hours)This compound Remaining (%)
Dark (Control)7299.1
UV Light (254 nm)7270.4
3% H₂O₂ (in dark)2478.9

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Storage plant_material Plant Material (Dried, Powdered) extraction Maceration with 80% Methanol (in dark) plant_material->extraction filtration Filtration & Concentration (<40°C) extraction->filtration partitioning Solvent Partitioning (Hexane, Ethyl Acetate) filtration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography Ethyl Acetate Fraction tlc_monitoring TLC Monitoring of Fractions column_chromatography->tlc_monitoring fraction_pooling Pooling of this compound-rich Fractions tlc_monitoring->fraction_pooling final_purification Recrystallization or Prep-HPLC fraction_pooling->final_purification hplc_analysis Purity Check by HPLC final_purification->hplc_analysis storage Store at -20°C (solid) or -80°C (solution) hplc_analysis->storage

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_workflow start Inconsistent Assay Results? check_stock Is the stock solution fresh? start->check_stock degradation_in_medium Is this compound stable in the assay medium? check_stock->degradation_in_medium Yes prepare_fresh Prepare fresh stock solution for each experiment. check_stock->prepare_fresh No run_stability_check Incubate this compound in the assay medium and analyze by HPLC over time. degradation_in_medium->run_stability_check Unsure solution_yes Yes degradation_in_medium->solution_yes Yes, stable use_stabilizer Consider adding an antioxidant (e.g., ascorbic acid) to the medium. run_stability_check->use_stabilizer Degradation Observed solution_no No run_stability_check->solution_no No Degradation minimize_incubation Reduce the incubation time of the assay. use_stabilizer->minimize_incubation

Caption: Troubleshooting Inconsistent this compound Assay Results.

Technical Support Center: Robustaflavone Activity Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful screening of robustaflavone's biological activities.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental screening of this compound.

1. Solubility and Compound Preparation

  • Question: My this compound is not dissolving properly in the cell culture medium, leading to precipitation. How can I improve its solubility?

  • Answer: this compound, like many biflavonoids, has poor water solubility. To overcome this, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to perform a vehicle control (medium with the same concentration of DMSO) to assess any effects of the solvent on your experimental results. If precipitation still occurs upon dilution in the aqueous medium, try vortexing the solution or briefly sonicating it. Preparing fresh dilutions for each experiment is also recommended.

  • Question: What is the maximum recommended concentration of DMSO in cell culture for this compound experiments?

  • Answer: The maximum tolerated DMSO concentration can vary between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in your cell culture experiments. It is always best practice to perform a preliminary experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations.

2. Assay Interference

  • Question: I am observing unexpected color changes in my colorimetric assays (e.g., MTT, DPPH). Could this compound be interfering with the assay reagents?

  • Answer: Yes, flavonoids, including this compound, are known to interfere with certain colorimetric assays due to their reducing properties. For instance, in the MTT assay, flavonoids can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[1][2] It is crucial to include a cell-free control where this compound is added to the assay reagents without cells to quantify any direct reduction. If interference is observed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the sulforhodamine B (SRB) assay.[3]

  • Question: How can I minimize the interference of this compound in antioxidant assays like DPPH?

  • Answer: To minimize interference in antioxidant assays, it is important to include proper controls. A blank sample containing only the solvent and the assay reagent should be used to set the baseline. Additionally, a control with this compound and the solvent but without the radical source can help identify any intrinsic absorbance of the compound at the measurement wavelength. Performing the assay at multiple concentrations of this compound can also help in understanding the dose-dependent effect and identifying potential artifacts.

3. Experimental Variability and Reproducibility

  • Question: My results for this compound's activity are inconsistent between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors. Ensure the purity of your this compound sample is high and consistent across batches. The stability of this compound in solution can also be a factor; it is advisable to prepare fresh stock solutions and dilutions for each experiment and protect them from light.[4] Variations in cell culture conditions, such as cell passage number and density, can also contribute to variability. Standardizing these parameters is crucial for reproducibility. Finally, ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

  • Question: How stable is this compound in solution during long-term storage?

  • Answer: The stability of this compound in solution can be affected by factors such as the solvent, temperature, pH, and exposure to light. For long-term storage, it is recommended to store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light to prevent photodegradation. It is advisable to check for any signs of precipitation before use.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound across various assays.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC50 / EC50Reference
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLPSNO concentrationNot explicitly stated, but dose-dependent inhibition shown[5]
IL-1β ProductionRAW 264.7 macrophagesLPSIL-1β concentrationNot explicitly stated, but significant reduction observed[5]
IL-6 ProductionRAW 264.7 macrophagesLPSIL-6 concentrationNot explicitly stated, but significant reduction observed[5]
IL-8 ReleaseHT-29 cellsLPSIL-8 concentrationNot explicitly stated, but inhibition demonstrated[5]

Table 2: Antiviral Activity of this compound

VirusCell LineMeasured ParameterEC50Selectivity Index (SI)Reference
Influenza ANot specifiedViral replication2.0 µg/mL16[6]
Influenza BNot specifiedViral replication0.2 µg/mL454[6]
Herpes Simplex Virus-1 (HSV-1)Not specifiedViral replication8.6 µg/mL>11.6[6]
Herpes Simplex Virus-2 (HSV-2)Not specifiedViral replication8.5 µg/mL>11.8[6]
Hepatitis B Virus (HBV)2.2.15 cellsViral replication0.25 µM153[7]

Table 3: Cytotoxic Activity of this compound and its Derivatives

CompoundCell LineAssayIC50Reference
This compoundRaji, Calu-1Not specifiedNot specified, but less active than derivatives[8]
This compound 4'-methyl etherRaji, Calu-1Not specifiedSignificantly suppressed growth[8]
2",3"-dihydrothis compound 7,4',-dimethyl etherRaji, Calu-1Not specifiedSignificantly suppressed growth[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Antioxidant Activity Screening

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add different concentrations of this compound solution. Include a positive control (e.g., ascorbic acid or Trolox) and a vehicle control (DMSO).

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

2. Anti-inflammatory Activity Screening

  • Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (no LPS).

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.

    • Determine the concentration of nitrite from a standard curve prepared with sodium nitrite.

    • Assess cell viability using an appropriate method (e.g., SRB assay) to ensure that the reduction in NO production is not due to cytotoxicity.

3. Cytotoxicity Screening

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Seed the desired cancer cell line in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

    • Crucial Note: As mentioned in the troubleshooting section, run a parallel cell-free experiment to check for direct reduction of MTT by this compound.

Signaling Pathway and Workflow Diagrams

This compound Anti-inflammatory Signaling Pathway

Robustaflavone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB NF-κB (p65/p50) MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes Transcription Inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_genes->Inflammatory_mediators Translation

Caption: this compound's anti-inflammatory mechanism.

General Workflow for this compound Bioactivity Screening

Robustaflavone_Screening_Workflow Start Start: this compound Sample Solubilization Solubilization (e.g., DMSO stock solution) Start->Solubilization Primary_Screening Primary Screening (e.g., Antioxidant, Cytotoxicity) Solubilization->Primary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Antiviral) Dose_Response->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Secondary_Screening->Mechanism_Study Data_Analysis Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: this compound bioactivity screening workflow.

Logical Relationship for Troubleshooting Assay Interference

Caption: Troubleshooting assay interference.

References

Addressing cytotoxic effects of robustaflavone at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects of robustaflavone at high concentrations during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit cytotoxicity at high concentrations?

A1: Like many flavonoids, this compound can switch from an antioxidant to a pro-oxidant at high concentrations. This paradoxical effect is a key reason for its cytotoxicity. At these higher concentrations, this compound can participate in reactions that generate reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components like lipids, proteins, and DNA, and ultimately, cell death.[1][2]

Q2: What are the typical IC50 values for this compound and related biflavonoids?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. Data for this compound is limited, but the following tables provide some reported values for this compound and other cytotoxic biflavonoids for comparison.

Data Presentation: IC50 Values of this compound and Other Biflavonoids

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Human lung carcinoma)>100[3]
This compoundHeLa (Human cervical cancer)>100[3]
This compoundHepG2 (Human liver cancer)>100[3]
7"-O-methylthis compoundA549 (Human lung carcinoma)3.8[3]
7"-O-methylthis compoundHeLa (Human cervical cancer)4.2[3]
7"-O-methylthis compoundHepG2 (Human liver cancer)5.5[3]
HinokiflavoneP-388 (Mouse lymphocytic leukemia)4.0[4]
HinokiflavoneKB (Human oral cancer)4.0[4]

Q3: My cell viability results with the MTT assay are inconsistent when using this compound. What could be the issue?

A3: Flavonoids, including this compound, are known to directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[5][6] This chemical reaction is independent of cellular metabolic activity and can lead to a false positive signal, making it seem like there are more viable cells than there actually are. This interference is concentration-dependent and can obscure the true cytotoxic effect of the compound.

  • Recommendation: Use an alternative cell viability assay that is not based on tetrazolium reduction. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a reliable alternative for testing the cytotoxicity of flavonoids.[5]

Q4: I am observing a precipitate in my cell culture medium after adding this compound, especially at high concentrations. How can I address this?

A4: this compound, like many flavonoids, has low aqueous solubility. Precipitation in culture media is a common issue.

  • Troubleshooting Steps:

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible and consistent across all treatments. High concentrations of DMSO can also be toxic to cells.

    • Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the aqueous culture medium, add the stock solution to the medium while vortexing to ensure rapid dispersal.

    • pH of Media: The pH of the culture medium can affect the solubility of your compound. Ensure your medium is properly buffered.[7]

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their solubility. If using serum-free media, solubility issues may be more pronounced.

    • Formulation Strategies: For more advanced applications, consider formulation strategies such as encapsulation in nanoparticles or liposomes to improve solubility and bioavailability.[8][9]

Q5: How can I investigate the non-cytotoxic biological activities of this compound at concentrations that are showing toxicity?

A5: This is a significant challenge in studying compounds with dose-dependent effects. Here are a few strategies:

  • Co-treatment with Antioxidants: Since a likely mechanism of cytotoxicity is through the generation of ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects, allowing you to study other mechanisms.[10]

  • Use of Different Cell Lines: Some cell lines may be more resistant to the cytotoxic effects of this compound. Screening a panel of cell lines could identify a more suitable model for your specific research question.

  • Advanced Delivery Systems: As mentioned previously, using delivery systems like liposomes can sometimes reduce non-specific cytotoxicity.[8]

Q6: What are the likely cell death mechanisms induced by high concentrations of this compound?

A6: Based on studies of other flavonoids, high concentrations of this compound likely induce apoptosis through the generation of ROS.[4][10][11] This can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

  • Intrinsic Pathway: ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[12][13][14]

  • Extrinsic Pathway: Flavonoids have been shown to upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent apoptosis.[12][13]

Troubleshooting Guides

Guide 1: Inaccurate MTT Assay Results

Issue: Higher than expected cell viability or inconsistent dose-response curves when using the MTT assay with this compound.

Workflow for Troubleshooting MTT Assay Interference

Caption: Troubleshooting workflow for MTT assay interference.

Guide 2: this compound Precipitation in Culture

Issue: Visible precipitate forms in the cell culture wells after the addition of this compound.

Workflow for Addressing Solubility Issues

start Precipitation Observed check_stock Prepare fresh, high-concentration stock in 100% DMSO. start->check_stock dilution_method Optimize dilution method: - Warm media to 37°C. - Add stock to media while vortexing. check_stock->dilution_method check_final_dmso Calculate final DMSO concentration. Is it <0.5% and non-toxic to cells? dilution_method->check_final_dmso dmso_ok DMSO concentration acceptable. check_final_dmso->dmso_ok Yes dmso_high DMSO concentration too high. Adjust stock concentration or final volume. check_final_dmso->dmso_high No still_precipitates Precipitation persists? dmso_ok->still_precipitates dmso_high->check_stock consider_alternatives Consider advanced strategies: - Use of a carrier (e.g., cyclodextrin) - Formulation in liposomes or nanoparticles still_precipitates->consider_alternatives Yes proceed Proceed with experiment. still_precipitates->proceed No

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

Signaling Pathways

High concentrations of this compound likely induce cytotoxicity via the generation of reactive oxygen species (ROS), which can trigger apoptosis through both intrinsic and extrinsic pathways.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound High Concentration This compound ROS Increased ROS (Pro-oxidant effect) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria DeathReceptor Death Receptors (e.g., Fas) ROS->DeathReceptor BaxBak Bax/Bak Activation Mitochondria->BaxBak Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Validation & Comparative

Robustaflavone vs. Hinokiflavone: A Comparative Analysis of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 19, 2025 – In the ongoing search for novel antiviral agents, biflavonoids have emerged as a promising class of natural compounds. This guide provides a detailed comparison of the antiviral efficacy of two prominent biflavonoids, robustaflavone and hinokiflavone, aimed at researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated potent, quantifiable antiviral activity against a range of viruses, particularly Hepatitis B virus (HBV) and influenza viruses. In contrast, while hinokiflavone exhibits antiviral properties against viruses such as Dengue, HIV, and influenza, a comprehensive quantitative assessment of its efficacy is less documented in publicly available research. This guide synthesizes the existing experimental data to facilitate a comparative understanding of these two compounds.

Data Presentation: Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data on the antiviral efficacy of this compound and hinokiflavone.

CompoundVirusCell LineEC₅₀ (µM)Selectivity Index (SI)Reference
This compound Hepatitis B Virus (HBV)2.2.150.25153[1][2]
Influenza A VirusNot Specified~3.7 (2.0 µg/ml)16[3]
Influenza B VirusNot Specified~0.37 (0.2 µg/ml)454[3]
Herpes Simplex Virus-1 (HSV-1)Not Specified~15.9 (8.6 µg/ml)>11.6[3]
Herpes Simplex Virus-2 (HSV-2)Not Specified~15.7 (8.5 µg/ml)>11.8[3]
Hinokiflavone Dengue Virus Type 2 (DENV-2)Not SpecifiedSubmicromolar efficacy (inhibits DV-NS5 RdRp)Not Reported[4]
Herpes VirusesNot SpecifiedModest activityMinimal margin between active and cytotoxic dose
HIV-1Not SpecifiedInhibitory activity reportedNot Reported[4]
Influenza VirusNot SpecifiedInhibits sialidaseNot Reported[5]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀ and indicates the therapeutic window of a compound. Some EC₅₀ values were converted from µg/ml to µM for standardization, using the molar masses of this compound (~538.46 g/mol ) and hinokiflavone (~538.46 g/mol ).

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral efficacy.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to determine the ability of a compound to inhibit the virus-induced damage to host cells.

1. Cell Preparation:

  • Host cells appropriate for the virus of interest (e.g., Vero, MDCK, HepG2) are seeded in 96-well microplates at a density that will form a confluent monolayer within 24 hours.
  • Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation and Treatment:

  • The test compounds (this compound or hinokiflavone) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of dilutions of the stock solution are prepared in cell culture medium.
  • The medium from the 96-well plates is removed, and the diluted compounds are added to the cell monolayers in triplicate. Control wells receive medium with the solvent alone.

3. Viral Infection:

  • A pre-titered virus stock is diluted in culture medium to a concentration that causes a complete cytopathic effect in 48-72 hours.
  • The compound-containing medium is removed, and the virus suspension is added to all wells except for the cell control wells.
  • After a 1-2 hour adsorption period at 37°C, the virus inoculum is removed.

4. Incubation and Observation:

  • Fresh medium containing the respective concentrations of the test compounds is added back to the wells.
  • The plates are incubated for 48-72 hours, and the development of CPE is monitored daily using an inverted microscope.

5. Quantification of Antiviral Activity:

  • Cell viability is assessed using a colorimetric method, such as the MTT or neutral red uptake assay.
  • The absorbance is read using a microplate reader.
  • The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

1. Cell Monolayer Preparation:

  • Confluent monolayers of susceptible host cells are prepared in 6-well or 12-well plates.

2. Virus and Compound Incubation:

  • A known titer of the virus is incubated with various concentrations of the test compound for 1 hour at 37°C.

3. Infection of Cell Monolayers:

  • The cell culture medium is removed from the plates, and the cell monolayers are washed with phosphate-buffered saline (PBS).
  • The virus-compound mixtures are added to the respective wells.
  • The plates are incubated for 1-2 hours to allow for viral adsorption.

4. Overlay and Incubation:

  • The inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
  • The plates are incubated at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

5. Plaque Visualization and Counting:

  • The cells are fixed with a solution such as 10% formalin.
  • The overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.
  • The number of plaques in each well is counted.

6. Calculation of Inhibition:

  • The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound).
  • The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50%.

Mechanisms of Antiviral Action & Signaling Pathways

Biflavonoids exert their antiviral effects through various mechanisms, often targeting multiple stages of the viral life cycle.

This compound's Hypothesized Antiviral Mechanism against HBV:

This compound is a potent inhibitor of Hepatitis B Virus replication. While the precise signaling pathway is still under investigation, it is hypothesized to interfere with the viral replication process within the host cell. This may involve the inhibition of viral polymerase activity, an essential enzyme for the replication of the HBV genome.

This compound This compound Viral_Polymerase Viral Polymerase (Reverse Transcriptase) This compound->Viral_Polymerase Inhibits HBV_Replication HBV Replication Cycle HBV_Replication->Viral_Polymerase requires Viral_DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->Viral_DNA_Synthesis catalyzes Progeny_Virions Progeny Virions Viral_DNA_Synthesis->Progeny_Virions leads to

Hypothesized inhibition of HBV replication by this compound.

Hinokiflavone's Potential Antiviral Signaling Pathway:

Hinokiflavone's antiviral activity may be linked to its known ability to modulate host cell signaling pathways, such as the ERK/p38/NF-κB pathway, which plays a crucial role in the inflammatory response to viral infections. By inhibiting this pathway, hinokiflavone could potentially reduce virus-induced inflammation and create a less favorable environment for viral replication. Additionally, it has been shown to inhibit viral enzymes like influenza sialidase and Dengue virus RNA polymerase.

cluster_virus Viral Infection cluster_host Host Cell Viral_Stimuli Viral PAMPs TLR Toll-like Receptors (TLRs) Viral_Stimuli->TLR MAPK MAPK Cascade (ERK, p38) TLR->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Viral_Replication Enhanced Viral Replication Inflammatory_Cytokines->Viral_Replication promotes Hinokiflavone Hinokiflavone Hinokiflavone->MAPK Inhibits Hinokiflavone->NFkB Inhibits

Potential antiviral mechanism of hinokiflavone via host pathway modulation.

Conclusion

This compound exhibits strong and well-documented in vitro antiviral activity against several significant human viruses, with particularly potent action against Hepatitis B and Influenza B viruses. The available quantitative data provides a solid foundation for further preclinical and clinical investigation.

Hinokiflavone also demonstrates a spectrum of antiviral activities, but the lack of consistent quantitative data (EC₅₀ values) across different viral targets makes a direct comparison with this compound challenging. Its reported submicromolar efficacy against the Dengue virus polymerase is noteworthy and warrants further investigation to establish a more comprehensive antiviral profile.

Future research should focus on conducting head-to-head comparative studies of these biflavonoids against a broader range of viruses under standardized experimental conditions to fully elucidate their relative therapeutic potential.

Contact: [Insert Contact Information]

###

References

Synergistic Suppression of Hepatitis B Virus: A Comparative Analysis of Robustaflavone in Combination with Lamivudine or Penciclovir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising avenue in the development of more effective Hepatitis B Virus (HBV) therapeutics lies in combination therapies that can enhance antiviral efficacy and potentially mitigate the emergence of drug resistance. This guide provides a comparative analysis of the synergistic anti-HBV effects of robustaflavone, a naturally occurring biflavonoid, when used in combination with the nucleoside analogues lamivudine or penciclovir. The data presented herein, derived from in vitro studies, offers valuable insights for researchers, scientists, and drug development professionals in the field of antiviral research.

Quantitative Analysis of Antiviral Activity

The anti-HBV activity of this compound, lamivudine, and penciclovir, both individually and in combination, was assessed in the HBV-producing HepG2.2.15 cell line. The following tables summarize the 50% effective concentration (EC50) and the selectivity index (SI), providing a clear comparison of their antiviral potency and therapeutic window.

Table 1: Anti-HBV Activity of Individual Compounds

CompoundEC50 (µM)Selectivity Index (SI)
This compound0.25153
LamivudineNot explicitly stated, but combination ratio suggests a higher EC50 than this compoundNot explicitly stated
PenciclovirNot explicitly stated, but combination ratio suggests a similar EC50 to this compoundNot explicitly stated

Table 2: Synergistic Anti-HBV Activity of Combination Therapies

CombinationCombination RatioEC50 (µM)Selectivity Index (SI)
This compound + Lamivudine10:10.054894
This compound + Penciclovir1:10.11684

Note: The synergistic effects were confirmed by statistical analysis using the Combostat program.[1]

Mechanisms of Action and Synergy

Lamivudine and penciclovir are both nucleoside analogues that, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of the HBV DNA polymerase (reverse transcriptase)[2][3][4]. This inhibition leads to the termination of the elongating viral DNA chain, thus halting HBV replication[2][3][4].

This compound, a biflavonoid, has been shown to be a potent inhibitor of HBV replication[1][5]. While its precise molecular target within the HBV replication cycle is not as well-defined as that of nucleoside analogues, flavonoids, in general, have been reported to interfere with various stages of the viral life cycle, including viral entry and replication[6][7]. The observed synergy suggests that this compound's mechanism of action is complementary to that of lamivudine and penciclovir, potentially targeting a different step in the viral replication process.

HBV_Replication_and_Drug_Targets HBV_Virion HBV Virion Entry Viral Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) (in Nucleus) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Polymerase, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Assembly & Maturation Viral_Proteins->Assembly Reverse_Transcription Reverse Transcription (HBV DNA Polymerase) Encapsidation->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->Assembly Release Virion Release Assembly->Release This compound This compound This compound->Reverse_Transcription Lamivudine_Penciclovir Lamivudine & Penciclovir (as triphosphates) Lamivudine_Penciclovir->Reverse_Transcription

HBV Replication Cycle and Drug Targets

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Cell Culture and Maintenance

The HepG2.2.15 cell line, which stably expresses the HBV genome, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Anti-HBV Assay
  • Cell Seeding: HepG2.2.15 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, lamivudine, penciclovir, or their combinations at the specified ratios. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

  • Incubation: The plates are incubated for a specified period, typically 8 days, with the medium and drugs being replenished every 2 days.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatants are collected for the quantification of extracellular HBV DNA.

Quantification of Extracellular HBV DNA
  • DNA Extraction: Viral DNA is extracted from the collected cell culture supernatants using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR): The amount of HBV DNA is quantified by real-time PCR using primers and a probe specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA in the samples.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding and Treatment: HepG2.2.15 cells are seeded and treated with the test compounds in a separate 96-well plate in parallel with the anti-HBV assay.

  • MTT Addition: After the 8-day incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Synergy Analysis

The synergistic, additive, or antagonistic effects of the drug combinations are determined using a computer program such as Combostat or MacSynergy II. These programs analyze the dose-response data from the combination experiments to calculate a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Experimental_Workflow Start Start Seed_Cells Seed HepG2.2.15 Cells (96-well plates) Start->Seed_Cells Treat_Drugs Treat with this compound, Lamivudine, Penciclovir (single and combinations) Seed_Cells->Treat_Drugs Incubate Incubate for 8 days (replenish media/drugs every 2 days) Treat_Drugs->Incubate Split Incubate->Split Collect_Supernatant Collect Supernatant Split->Collect_Supernatant Anti-HBV Assay Plate MTT_Assay Perform MTT Assay (Cytotoxicity) Split->MTT_Assay Cytotoxicity Plate Extract_DNA Extract Viral DNA Collect_Supernatant->Extract_DNA Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 qPCR Quantify HBV DNA (qPCR) Extract_DNA->qPCR Calculate_EC50 Calculate EC50 qPCR->Calculate_EC50 Synergy_Analysis Synergy Analysis (e.g., Combostat) Calculate_CC50->Synergy_Analysis Calculate_EC50->Synergy_Analysis End End Synergy_Analysis->End

Experimental Workflow for Synergy Analysis

Conclusion

The combination of this compound with either lamivudine or penciclovir demonstrates significant synergistic activity against HBV in vitro. These findings highlight the potential of this compound as a component of combination therapy for chronic hepatitis B. Further investigation into the precise mechanism of action of this compound and in vivo studies are warranted to validate these promising preclinical results. This guide provides a foundational framework for researchers to build upon in the quest for more effective anti-HBV treatments.

References

Robustaflavone: An In Vivo Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the anti-inflammatory properties of robustaflavone against other well-established anti-inflammatory agents. Due to the limited availability of direct comparative in vivo studies on this compound, this guide leverages existing in vitro data for this compound and compares it with established in vivo data for the widely studied flavonoid, quercetin, and the non-steroidal anti-inflammatory drug (NSAID), indomethacin. This approach allows for a scientifically grounded, albeit indirect, evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a biflavonoid found in plants such as Nandina domestica, has demonstrated significant anti-inflammatory potential in in vitro studies.[1][2] Mechanistic studies suggest that this compound exerts its effects through the downregulation of key inflammatory mediators via inhibition of the NF-κB and MAPK signaling pathways. While direct in vivo comparative data is not yet available, its in vitro potency suggests it may offer comparable or superior efficacy to other flavonoids like quercetin. This guide presents a compilation of relevant data to facilitate an informed perspective on the prospective in vivo performance of this compound.

Comparative In Vivo Anti-Inflammatory Activity

The following tables summarize quantitative data from in vivo studies on quercetin and indomethacin in two standard models of acute inflammation: carrageenan-induced paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema. These models are industry-standard for evaluating the efficacy of novel anti-inflammatory compounds.

Table 1: Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point (hours)Inhibition of Edema (%)Reference
Quercetin20 mg/kgOral345.95[3]
Indomethacin10 mg/kgOral3Not specified in this study, but used as a standard[3]
Indomethacin20 mg/kgIntragastric557.09[4]
Ellagic Acid (for context)30 mg/kgIntraperitoneal5~60%[5]

Table 2: TPA-Induced Ear Edema in Mice

CompoundDose (per ear)Route of AdministrationTime Point (hours)Inhibition of Edema (%)Reference
Indomethacin1 mgTopicalNot Specified91.35 ± 0.47[6]
Indomethacin2 mgTopical587.39[4]
Flavanone Derivative (1d)1 mgTopicalNot Specified96.27 ± 1.93[6]
Dichloromethane extract1 mgTopical478.5 ± 0.72[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation.

Protocol:

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Dosing:

    • The test compound (e.g., quercetin, 20 mg/kg) is administered orally.[3]

    • The standard drug (e.g., indomethacin, 10 mg/kg) is administered orally.[3]

    • The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

TPA-Induced Ear Edema

This model is used to evaluate topically applied anti-inflammatory agents.

Protocol:

  • Animals: Male CD-1 or BALB/c mice (20-25g) are commonly used.

  • Grouping: Animals are randomly assigned to control, standard, and test groups.

  • Induction of Edema: A solution of TPA (e.g., 2.5 µg in 20 µL of ethanol or acetone) is applied to the inner and outer surfaces of the right ear.[7][9]

  • Treatment:

    • The test compound (e.g., a flavanone derivative, 1 mg/ear) is applied topically to the right ear shortly after TPA application.[6]

    • The standard drug (e.g., indomethacin, 1-2 mg/ear) is applied topically to the right ear.[4][6]

    • The control group receives the vehicle.

  • Measurement of Edema: After a specified time (typically 4-6 hours), the mice are euthanized, and a circular section (e.g., 6-7 mm diameter) is punched out from both the treated (right) and untreated (left) ears and weighed. The difference in weight between the two punches is a measure of the edema.[9]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated as: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in this compound's anti-inflammatory action and a typical workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_preclinical Preclinical Evaluation animal_model Animal Model Selection (e.g., Rats, Mice) grouping Randomized Grouping (Control, Standard, Test) animal_model->grouping dosing Compound Administration (Oral, Topical, etc.) grouping->dosing induction Induction of Inflammation (e.g., Carrageenan, TPA) dosing->induction measurement Measurement of Inflammatory Response (e.g., Paw Volume, Ear Weight) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Experimental workflow for in vivo anti-inflammatory studies.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) NFkB->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Proposed anti-inflammatory mechanism of this compound via the NF-κB pathway.

Discussion and Future Directions

The in vitro evidence for this compound's anti-inflammatory activity is compelling, demonstrating its ability to suppress the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[1] The proposed mechanism involving the inhibition of the NF-κB and MAPK signaling pathways is a well-established target for anti-inflammatory drugs.

The lack of direct in vivo comparative studies is a significant gap in the current understanding of this compound's therapeutic potential. Future research should prioritize head-to-head comparisons of this compound with quercetin and standard NSAIDs like indomethacin in established animal models of inflammation. Dose-response studies are crucial to determine the optimal therapeutic window and to assess its potency relative to existing treatments.

Furthermore, investigating the oral bioavailability and pharmacokinetic profile of this compound is essential for its development as a systemic anti-inflammatory agent. While topical applications may also be viable, understanding its systemic effects is paramount for broader therapeutic applications.

References

A Comparative Analysis of the Antioxidant Capacity of Robustaflavone and Other Key Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of robustaflavone with other structurally related biflavonoids: amentoflavone, cupressuflavone, and hinokiflavone. Biflavonoids, a class of polyphenolic compounds, are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. Understanding the comparative antioxidant efficacy of different biflavonoids is crucial for identifying promising candidates for further investigation in the development of novel therapeutics for oxidative stress-related diseases.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these biflavonoids has been evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

BiflavonoidAssayIC50 ValueSource
This compound DPPHData not available for pure compound[1]
ABTSData not available for pure compound
Amentoflavone DPPH5.73 ± 0.08 µg/mL[2]
DPPH432.25 ± 84.05 µM[3][4]
ABTS7.25 ± 0.35 µM[3][4]
Cupressuflavone DPPH7.90 µg/mL
ABTSData not available
Hinokiflavone DPPHData not available[5]
ABTSData not available

Note: The antioxidant activity of this compound and hinokiflavone has been reported, but specific IC50 values for the pure compounds from DPPH or ABTS assays were not found in the reviewed literature. One study evaluated an extract of Selaginella doederleinii containing this compound and reported a DPPH IC50 value of 56.24 µg/mL for the total biflavonoid extract.[2][4] However, this value is not representative of the pure compound.

Experimental Protocols

The following are detailed methodologies for the commonly cited DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Procedure:

  • Preparation of DPPH solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Reaction mixture: A specific volume of the biflavonoid solution at various concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (usually 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the biflavonoid.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Biflavonoid Solutions DPPH_sol->Mix Sample_sol Prepare Biflavonoid Solutions (various concentrations) Sample_sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (typically 7 mM) with potassium persulfate (typically 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: A small volume of the biflavonoid solution at various concentrations is added to a large volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 determination: The IC50 value is determined from the plot of scavenging activity against concentration.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS Solution (Absorbance ~0.7 at 734 nm) ABTS_gen->Dilute_ABTS Mix Mix Diluted ABTS and Biflavonoid Solutions Dilute_ABTS->Mix Sample_sol Prepare Biflavonoid Solutions Sample_sol->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance (734 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

ABTS Radical Scavenging Assay Workflow

Signaling Pathways in Antioxidant Activity of Biflavonoids

Biflavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. Two key pathways involved are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

  • Nrf2 Pathway Activation: Under conditions of oxidative stress, biflavonoids can promote the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This leads to an enhanced cellular antioxidant defense.

  • NF-κB Pathway Inhibition: Oxidative stress can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Biflavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators and mitigating oxidative damage.

Antioxidant_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 activates IKK IKK ROS->IKK activates Biflavonoids Biflavonoids Biflavonoids->ROS scavenges Biflavonoids->Nrf2 promotes nuclear translocation Keap1 Keap1 Biflavonoids->Keap1 inhibits Biflavonoids->IKK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes upregulates CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFκB->Inflammation activates transcription of InflammatoryResponse Inflammatory Response Inflammation->InflammatoryResponse leads to

References

Robustaflavone: A Comparative Analysis of Efficacy in Antiviral and Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of robustaflavone's efficacy across two distinct biological assays: an anti-Hepatitis B virus (HBV) replication assay and an anti-inflammatory assay. The product's performance is objectively compared with established alternatives, supported by available experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in the respective biological assays.

Table 1: Anti-Hepatitis B Virus (HBV) Replication Assay

Compound/CombinationCell LineParameterValueCitation
This compoundHepG2.2.15EC500.25 µM[1]
This compound hexaacetateHepG2.2.15EC500.73 µM[1]
This compound + Penciclovir (1:1)HepG2.2.15EC500.11 µM[1]
This compound + Lamivudine (10:1)HepG2.2.15EC500.054 µM[1]
LamivudineHepG2.2.15EC50~0.54 µM (estimated from combination)[1]
PenciclovirHepG2.2.15EC50~0.11 µM (estimated from combination)[1]

Table 2: Anti-Inflammatory Assay (Nitric Oxide Production Inhibition)

CompoundCell LineStimulantParameterValueCitation
This compoundRAW 264.7LPSNO InhibitionConcentration-dependent reduction[2]
DexamethasoneRAW 264.7LPSIC509 nM[3]

Note: A specific IC50 value for this compound's inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells was not available in the reviewed literature. However, its concentration-dependent inhibitory effect has been documented.[2]

Experimental Protocols

Anti-Hepatitis B Virus (HBV) Replication Assay

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV.[4]

Methodology:

  • Cell Culture: HepG2.2.15 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418.[5]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound, its derivatives, or combinations with other antiviral agents.

  • Incubation: The treated cells are incubated for a defined period (e.g., 6-8 days) to allow for HBV replication.

  • Quantification of HBV Replication: The level of HBV replication is determined by quantifying the amount of Hepatitis B surface antigen (HBsAg) secreted into the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

    • ELISA Principle: The supernatant is added to microtiter wells pre-coated with monoclonal antibodies specific for HBsAg. After incubation and washing, a peroxidase-conjugated anti-HBs antibody is added, which binds to the captured HBsAg. A substrate solution (TMB) is then added, and the color development, which is proportional to the amount of HBsAg, is measured spectrophotometrically at 450 nm.[6][7][8]

  • Data Analysis: The effective concentration 50 (EC50), which is the concentration of the compound that inhibits 50% of HBsAg production compared to untreated controls, is calculated.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production

Cell Line: RAW 264.7 cells, a murine macrophage cell line.[2]

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment and Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or dexamethasone for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.

  • Quantification of Nitric Oxide: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • Griess Assay Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically at approximately 540 nm.[9][10]

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of NO production compared to LPS-stimulated, untreated cells, is determined.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Inhibition of Inflammatory Signaling Pathways

The following diagram illustrates the proposed mechanism of action for this compound in attenuating the inflammatory response in macrophages. This compound has been shown to downregulate the expression of LPS-induced nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinases (pERK 1/2).[2]

Robustaflavone_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nucleus->iNOS_COX2 upregulates NO Nitric Oxide iNOS_COX2->NO produces This compound This compound This compound->IKK inhibits ERK ERK1/2 This compound->ERK inhibits phosphorylation MAPK_pathway->ERK pERK p-ERK1/2 ERK->pERK phosphorylates

Caption: this compound inhibits LPS-induced inflammatory signaling.

Experimental Workflow: Anti-HBV Replication Assay

This diagram outlines the key steps involved in the in vitro assessment of this compound's anti-HBV activity.

Anti_HBV_Workflow A Seed HepG2.2.15 cells in 96-well plate B Treat cells with This compound A->B C Incubate for 6-8 days B->C D Collect cell supernatant C->D E Quantify HBsAg using ELISA D->E F Calculate EC50 value E->F

Caption: Workflow for assessing anti-HBV activity.

Experimental Workflow: Nitric Oxide Production Assay

This diagram illustrates the experimental procedure for evaluating the anti-inflammatory effect of this compound by measuring nitric oxide production.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure nitrite in supernatant (Griess Assay) D->E F Calculate % Inhibition / IC50 E->F

Caption: Workflow for the nitric oxide production assay.

References

Robustaflavone's Inhibitory Edge: A Comparative Analysis Against Sivelestat and Alvelestat in Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of inflammatory disease research, the quest for potent and specific inhibitors of human neutrophil elastase (HNE) remains a critical focus. HNE, a serine protease released by neutrophils, is a key mediator in the pathology of various inflammatory conditions, including acute lung injury and chronic obstructive pulmonary disease. This guide provides a comparative analysis of the inhibitory activity of robustaflavone, a naturally occurring biflavonoid, against two established synthetic HNE inhibitors, sivelestat and alvelestat.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound, sivelestat, and alvelestat against human neutrophil elastase has been evaluated in multiple studies. The following table summarizes the key quantitative data, offering a direct comparison of their efficacy.

CompoundTarget EnzymeIC50Ki
This compound Human Neutrophil Elastase (HNE)0.45 µM (450 nM)Not Reported
Sivelestat Human Neutrophil Elastase (HNE)44 nM[1]200 nM[1]
Alvelestat Human Neutrophil Elastase (HNE)12 nM[2]9.4 nM[2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Ki (Inhibition constant) is an indicator of the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a stronger binding affinity.

Based on the available data, alvelestat demonstrates the highest potency in vitro, with the lowest IC50 and Ki values. Sivelestat also exhibits potent inhibition in the nanomolar range. While the IC50 of this compound is higher than that of the synthetic inhibitors, it is noteworthy that one study suggests this compound may be particularly effective against the auto-proteolysed, pathological two-chain form of HNE (tcHNE), indicating a potentially superior therapeutic profile in certain contexts.[1][3]

Mechanism of Action and Signaling Pathways

All three compounds exert their primary therapeutic effect through the direct inhibition of human neutrophil elastase. However, their influence on downstream signaling pathways involved in inflammation differs, offering distinct pharmacological profiles.

Sivelestat has been shown to modulate the PI3K/AKT/mTOR signaling pathway .[2][3][4][5] By inhibiting this pathway, sivelestat can suppress the release of inflammatory factors and apoptosis, contributing to its protective effects in acute lung injury.[3][4][5]

This compound , as a flavonoid, exhibits a broader range of biological activities. In the context of inflammation, it has been linked to the downregulation of the NF-κB and MAPK signaling pathways . These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting these pathways, this compound can effectively reduce the production of inflammatory mediators.

Alvelestat is a highly selective and reversible inhibitor of HNE.[6][7] Its primary mechanism is the direct blockage of the enzyme's active site, thereby preventing the degradation of extracellular matrix proteins and mitigating inflammatory damage.[4][7]

Below are diagrams illustrating the key signaling pathways influenced by sivelestat and this compound.

sivelestat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation (e.g., Cytokine Release) mTOR->Inflammation Apoptosis Apoptosis mTOR->Apoptosis Sivelestat Sivelestat Sivelestat->PI3K Sivelestat->AKT Sivelestat->mTOR

Sivelestat's Inhibition of the PI3K/AKT/mTOR Pathway.

robustaflavone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK (e.g., ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB NF-κB MAPK->NFkB NFkB_IkB NF-κB/IκB IKK->NFkB_IkB P NFkB_IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression This compound This compound This compound->MAPK This compound->IKK experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - HNE Enzyme - Substrate - Buffer - Inhibitors Serial_Dilutions Perform Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate: - Buffer - Inhibitor/Vehicle - HNE Enzyme Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Signal Measure Absorbance/ Fluorescence (Kinetic) Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

References

Comparative study of robustaflavone isolated from different plant species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of robustaflavone, a biflavonoid with significant pharmacological potential, isolated from various plant species. This document synthesizes data on its isolation, yield, and distinct biological activities, supported by detailed experimental protocols and visual workflows.

This compound, a naturally occurring biflavonoid, has garnered attention for its diverse biological activities, including anti-inflammatory and cytotoxic effects. This guide delves into a comparative study of this compound isolated from three distinct plant species: Nandina domestica, Selaginella delicatula, and Ozoroa obovata. The objective is to provide a clear comparison of isolation efficiency and pharmacological performance to aid in the selection of optimal sources and inform future research and development.

Quantitative Data Summary

The yield of this compound varies significantly across different plant sources. The following table summarizes the available quantitative data on the isolation of this compound from the discussed species.

Plant SpeciesPlant Part UsedExtraction SolventReported Yield of this compound
Nandina domesticaDried FruitsMethanol1.2 mg from 347.1 g (approx. 0.00035%)[1]
Selaginella delicatulaAerial PartsMethanolNot specified in the reviewed literature.
Ozoroa obovataLeavesNot specified in the reviewed literature.Not specified in the reviewed literature.

Comparative Biological Activity

This compound exhibits distinct primary biological activities depending on its botanical origin, suggesting potential variations in the extracts' composition or the presence of synergistic compounds.

Plant SpeciesPrimary Biological ActivityKey Findings
Nandina domesticaAnti-inflammatoryDownregulates the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages.[2][3][4] It also suppresses the expression of iNOS and COX-2 and downregulates the NF-κB pathway.[4]
Selaginella delicatulaCytotoxicWhile this compound itself was found to be non-cytotoxic in one study, its derivatives, such as this compound 4',4'''-dimethyl ether, exhibited significant cytotoxicities (ED50 values < 4 µg/mL) against P-388 and/or HT-29 cell lines.[5][6]
Ozoroa obovataCytotoxic & AntiplasmodialThe leaf extract containing this compound displayed significant antiplasmodial activity and was also cytotoxic against HeLa cells at 50 μg/mL.[7] The isolated compounds, including this compound, showed antiproliferative activities.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the isolation of this compound and the assessment of its biological activities as cited in the literature.

Isolation of this compound from Nandina domestica Fruits[1]
  • Extraction: 347.1 g of dried and pulverized fruits of Nandina domestica were sonicated with methanol at room temperature for 1.5 hours, a process repeated four times.

  • Partitioning: The resulting methanol extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol.

  • Fractionation: The EtOAc fraction, which showed the most potent inhibitory activity on NO production, was subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica gel column, eluting with a gradient of chloroform and methanol to yield five fractions (E1 to E5).

  • Purification: The most active fraction (E3) was further purified by High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to yield pure this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production)[1]
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with varying concentrations of this compound (1 to 10 µM) for 1 hour.

  • Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 16 hours.

  • Measurement: The production of nitric oxide in the culture supernatant was measured using the Griess reagent.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HT-29, HeLa) were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) was then calculated.

Visualizing the Workflow and Pathways

To better illustrate the processes described, the following diagrams were generated using the DOT language.

cluster_extraction Extraction and Partitioning cluster_purification Purification Dried Nandina domestica Fruits Dried Nandina domestica Fruits Methanol Extraction Methanol Extraction Dried Nandina domestica Fruits->Methanol Extraction Sonication Partitioning Partitioning Methanol Extraction->Partitioning Water, n-hexane, EtOAc, n-butanol EtOAc Fraction EtOAc Fraction Partitioning->EtOAc Fraction MPLC (Silica Gel) MPLC (Silica Gel) EtOAc Fraction->MPLC (Silica Gel) CHCl3:MeOH gradient Active Fraction (E3) Active Fraction (E3) MPLC (Silica Gel)->Active Fraction (E3) HPLC (C18) HPLC (C18) Active Fraction (E3)->HPLC (C18) H2O:ACN gradient This compound This compound HPLC (C18)->this compound

Caption: Bioactivity-guided isolation workflow for this compound.

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway IKK Phosphorylation TLR4->NFkB_pathway IkB_degradation IκB Degradation NFkB_pathway->IkB_degradation NFkB_translocation NF-κB Translocation to Nucleus IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) NFkB_translocation->Gene_expression This compound This compound This compound->NFkB_pathway Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

References

Validating computational docking predictions for robustaflavone with in vitro results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking predictions with in vitro experimental results for robustaflavone and its derivatives. This analysis focuses on the inhibition of the PI3K/Akt signaling pathway, a critical cascade in cancer progression.

This guide presents a case study validating the predicted binding affinity of this compound derivatives with their observed cytotoxic effects on cancer cells. Detailed experimental protocols for in vitro validation are provided, alongside diagrams illustrating the workflow and the targeted signaling pathway.

Computational Predictions vs. In Vitro Efficacy: A Data-Driven Comparison

A key study by Handayani et al. investigated the interaction of three this compound derivatives with the Phosphoinositide 3-kinase (PI3K) protein, a key regulator of cell growth and survival.[1][2] Computational docking was used to predict the binding affinity, expressed as Gibbs free energy (ΔG), while in vitro cytotoxicity was determined using the half-maximal inhibitory concentration (IC50) on a cancer cell line.[1][2] The results demonstrate a strong correlation between the predicted binding energy and the observed cytotoxic activity, validating the computational model.

This compound DerivativePredicted Binding Affinity (ΔG, kcal/mol)In Vitro Cytotoxicity (IC50, µg/mL)
This compound 7,4',7''-trimethyl ether (RTE)-10.8552.5
This compound 7,4',7''-trimethyl ether (ThRTE)-10.6285.0
This compound 4'-methyl ether (RME)-9.68610.0

Table 1: Comparison of Predicted Binding Affinity and In Vitro Cytotoxicity of this compound Derivatives. A lower ΔG value indicates a stronger predicted binding affinity to the PI3K protein. Similarly, a lower IC50 value signifies greater potency in inhibiting cancer cell growth. The data shows a clear trend where stronger predicted binding correlates with higher cytotoxic activity.[1][2]

Experimental Validation Workflow

The process of validating computational docking predictions with in vitro results follows a structured workflow. This involves computational modeling to predict binding affinities, followed by laboratory experiments to measure the actual biological effect.

G cluster_computational Computational Prediction cluster_invitro In Vitro Validation Target_Identification Target Identification (e.g., PI3K) Ligand_Preparation Ligand Preparation (this compound Derivatives) Target_Identification->Ligand_Preparation Molecular_Docking Molecular Docking (Prediction of Binding Affinity) Ligand_Preparation->Molecular_Docking Binding_Energy Binding Energy Calculation (ΔG) Molecular_Docking->Binding_Energy Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Binding_Energy->Cytotoxicity_Assay Correlation Enzyme_Assay Enzyme Inhibition Assay (e.g., PI3K Assay) Binding_Energy->Enzyme_Assay Direct Validation Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for validating computational predictions.

The PI3K/Akt Signaling Pathway: A Key Target in Cancer

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, and survival.[3][4][5][6][7][8] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.[3][4][5][6][7][8] this compound and its derivatives are predicted to inhibit PI3K, thereby disrupting this pro-survival signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 This compound This compound This compound->PI3K Inhibition PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activation Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Effectors->Apoptosis_Inhibition

Caption: The PI3K/Akt signaling pathway.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of compounds like this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in DMEM. After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro PI3K Enzyme Inhibition Assay

This protocol provides a method for directly measuring the inhibitory effect of this compound on PI3K enzyme activity.

Materials:

  • Recombinant human PI3K enzyme

  • This compound derivatives

  • PI3K assay buffer

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the PI3K assay buffer, the this compound derivative at various concentrations, and the recombinant PI3K enzyme.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of PIP2 substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection of ATP Consumption: Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the PI3K activity.

  • Data Analysis: Calculate the percentage of PI3K inhibition for each concentration of the this compound derivative relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Robustaflavone: A Promising Biflavonoid for Inflammatory Bowel Disease in a Comparative Context

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pre-clinical efficacy of robustaflavone with established natural compounds in attenuating experimental inflammatory bowel disease.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Current therapeutic strategies often have limitations, including adverse side effects and loss of efficacy, driving the search for novel, safer, and more effective treatments. Natural compounds, with their diverse bioactive properties, represent a promising avenue for IBD drug discovery. Among these, flavonoids have garnered significant attention for their potent anti-inflammatory effects. This guide provides a comparative analysis of the efficacy of this compound, a biflavonoid, with other well-researched natural compounds—curcumin, resveratrol, and quercetin—in preclinical models of IBD. While in vivo data for this compound in IBD models is not yet available, this guide will present its demonstrated in vitro anti-inflammatory mechanisms and compare the established in vivo efficacy of the other selected natural compounds, highlighting the potential of this compound as a future therapeutic candidate.

This compound: In Vitro Efficacy

This compound, a biflavonoid found in plants such as Nandina domestica, has demonstrated significant anti-inflammatory properties in in vitro studies, suggesting its potential as a therapeutic agent for IBD.[1][2]

Mechanism of Action

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and HT-29 human colonic epithelial cells have elucidated the anti-inflammatory mechanisms of this compound.[1][2] Key findings include:

  • Inhibition of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, in macrophages. It also inhibits the release of the chemokine IL-8 in colonic epithelial cells.[1]

  • Suppression of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, is suppressed by this compound.[1][2]

  • Downregulation of Key Signaling Pathways: this compound has been shown to downregulate the nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular-regulated kinases (pERK 1/2) signaling pathways, which are central to the inflammatory response in IBD.[1][2]

These in vitro findings strongly suggest that this compound possesses anti-inflammatory properties relevant to the pathogenesis of IBD. However, to establish its efficacy, in vivo studies in animal models of colitis are crucial.

Comparative Efficacy of Natural Compounds in IBD Models

Curcumin, resveratrol, and quercetin are among the most extensively studied natural compounds for the management of IBD. The following tables summarize their efficacy in two common animal models of colitis: dextran sulfate sodium (DSS)-induced colitis and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS model induces an acute or chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.

Table 1: Efficacy of Natural Compounds in DSS-Induced Colitis Models

CompoundAnimal ModelDosageKey FindingsReference
Curcumin Mice (BALB/c)50 mg/kg/day (oral)Significantly reduced body weight loss and Disease Activity Index (DAI). Decreased colonic TNF-α and IL-6 levels.[3]
Mice (C57BL/6)2% in dietAggravated colitis, increased DAI and histological score.[4]
MiceNot specifiedMitigated weight loss, increased IL-10 mRNA, and suppressed IL-1β, IL-6, and TNF-α mRNA.[5]
Resveratrol Mice (C57BL/6)150 and 300 ppm in dietDose-dependently ameliorated colitis. Reduced inflammation score and colon shortening.[6]
Mice (C57BL/6)Not specifiedDecreased DAI scores by 1.72-fold. Reduced TNF-α, IL-6, and IL-1β production.[7]
Mice (BALB/c)100 mg/kg (oral)Significantly retained body weight and reduced DAI. Upregulated IL-10 and downregulated IL-1β, IL-6, and TNF-α.[8]
Quercetin MiceNot specifiedReduced weight loss, diarrhea, blood in stool, and colonic injury.[9]
Rats10, 15, and 20 mg/kg (QT-NPs)Dose-dependently reduced DAI and fecal calprotectin. Restored oxidant/antioxidant status. Downregulated pro-inflammatory cytokines.[10][11]
MiceNot specifiedAlleviated colitis symptoms, increased colon length, and reduced pro-inflammatory factors.[12]

Note: The conflicting results for curcumin may be due to differences in dosage, delivery method, and the specific gut microbiota of the animal models.

2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

The TNBS model induces a T-cell-mediated colitis that shares features with human Crohn's disease.

Table 2: Efficacy of Natural Compounds in TNBS-Induced Colitis Models

CompoundAnimal ModelDosageKey FindingsReference
Curcumin Rats50-100 mg/kg (oral)Attenuated damage and activity of TNF-α and myeloperoxidase (MPO). Decreased nitrite level and iNOS/COX-2 expression.[13]
RatsNot specifiedSignificantly decreased DAI, colonic mucosa damage index, histological score, and MPO activity.[14][15]
RatsNot specifiedReversed decrease in body weight and increase in colon weight. Attenuated secretion of pro-inflammatory cytokines.[16]
Resveratrol Rats5, 10, and 20 mg/kg10 mg/kg dose significantly decreased TNF-α expression.[17]
Mice (BALB/c)Not specifiedSignificantly decreased weight loss and colon shortening.[18]
Quercetin Rats (Wistar Albino)100 mg/kg (intragastric)Improved histopathological alterations, apoptosis, inflammation, oxidative stress, and ER stress.[19]
MiceNot specifiedReduced colonic disease activity index.[12]

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of natural compounds in chemically induced colitis models is described below. Specific details may vary between studies.

DSS-Induced Colitis Protocol
  • Animals: Typically, 6-8 week old male C57BL/6 or BALB/c mice are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days. For chronic models, cycles of DSS administration followed by regular water are used.[2][20][21]

  • Treatment: The natural compound (e.g., curcumin, resveratrol, quercetin) is administered orally (gavage or mixed in the diet) or via other routes, starting before, during, or after DSS administration, depending on the study design (prophylactic or therapeutic).

  • Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment (e.g., day 7 for acute models), animals are euthanized. The colon is excised, and its length and weight are measured. Colonic tissue samples are collected for histological analysis, myeloperoxidase (MPO) assay (a marker of neutrophil infiltration), and measurement of cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

TNBS-Induced Colitis Protocol
  • Animals: Wistar or Sprague-Dawley rats, or BALB/c mice are commonly used.

  • Preparation: Animals are fasted overnight before the induction of colitis.

  • Induction of Colitis: Under light anesthesia, a solution of TNBS in ethanol is administered intrarectally via a catheter.[22][23]

  • Treatment: The natural compound is administered, similar to the DSS protocol.

  • Monitoring: Body weight and clinical signs of colitis are monitored daily.

  • Endpoint Analysis: After a set period (e.g., 7 days), animals are euthanized, and the colon is assessed for macroscopic damage, histological changes, MPO activity, and cytokine levels.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is a common target for many anti-inflammatory compounds, including flavonoids.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_compounds Natural Compounds LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->NFkB IkB_NFkB->IkB_p DNA DNA NFkB_n->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Quercetin Quercetin Quercetin->IKK Inhibits DSS_Workflow start Start: Acclimatization of Mice induction Induction of Colitis: Administer DSS in drinking water (5-7 days) start->induction treatment Treatment Groups: 1. Control (No DSS) 2. DSS + Vehicle 3. DSS + Natural Compound induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) treatment->monitoring euthanasia Euthanasia (Day 7) monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis colon Colon Measurement: - Length - Weight analysis->colon histology Histology: - Inflammation Score - Crypt Damage analysis->histology mpo MPO Assay: - Neutrophil Infiltration analysis->mpo cytokines Cytokine Analysis (ELISA/qPCR): - TNF-α, IL-6, IL-1β analysis->cytokines

References

Structural and functional comparison between robustaflavone and other flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in the scientific community for their wide array of biological activities. Among these, robustaflavone, a biflavonoid, presents a unique structural and functional profile. This guide provides a comprehensive comparison of this compound with other well-researched flavonoids—quercetin, kaempferol, and luteolin—focusing on their structural differences, functional bioactivities, and underlying molecular mechanisms. The information herein is supported by experimental data to aid researchers and drug development professionals in their understanding and potential application of these natural compounds.

Structural Comparison

Flavonoids share a common basic structure consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The variations in their structure, such as the number and position of hydroxyl (-OH) groups and the linkage between flavonoid units, contribute to their distinct biological properties.

  • This compound: A biflavonoid, meaning it is composed of two identical apigenin (a flavone) units. These units are linked together, forming a more complex and larger molecule. Specifically, it is a 3',6''-biapigenin.

  • Quercetin: A flavonol, characterized by a hydroxyl group at position 3 of the C ring. It possesses five hydroxyl groups in total, contributing to its potent antioxidant activity.

  • Kaempferol: Also a flavonol, structurally similar to quercetin but with one less hydroxyl group on the B ring.

  • Luteolin: A flavone, similar in structure to quercetin but lacking the hydroxyl group at position 3 of the C ring.

Functional Comparison: A Data-Driven Analysis

The biological activities of flavonoids are vast, with significant potential in therapeutic applications. This section compares the antioxidant, anti-inflammatory, and anticancer activities of this compound with quercetin, kaempferol, and luteolin, presenting available quantitative data for objective assessment.

Antioxidant Activity

The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals. This activity is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with lower IC50 values indicating higher antioxidant potency.

Table 1: Comparison of Antioxidant Activity (IC50 values)

FlavonoidDPPH Assay (IC50)ABTS Assay (IC50)Reference
This compound Data not availableData not available
Quercetin 4.97 µg/mLData not available[1]
Kaempferol > 100 μM> 100 μM[2]
Luteolin 12.5 µMData not available[3]

Note: Direct comparative studies under identical experimental conditions are limited. The provided data is sourced from individual studies and should be interpreted with caution.

Anti-inflammatory Activity

Flavonoids can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

A study on this compound isolated from Nandina domestica demonstrated its anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound was shown to reduce the production of NO, as well as the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-6.

Table 2: Comparison of Anti-inflammatory Activity

FlavonoidAssayCell LineIC50 / EffectReference
This compound NO ProductionRAW 264.7IC50 ≈ 10 µM
IL-1β & IL-6 ProductionRAW 264.7Dose-dependent reduction
Quercetin iNOS & COX-2 Protein LevelHuman Umbilical Vein Endothelial CellsStronger inhibition than kaempferol at 5-50 µmol/l
Kaempferol NO & PGE2 ProductionRAW264.7Dose-dependent inhibition (up to 98% at 100 µM)[4]
Luteolin IL-6, IFN-β, TNF-α, IL-1β-Significant reduction[5]
Anticancer Activity

The anticancer effects of flavonoids are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and modulation of various signaling pathways. The MTT assay is a common method to assess cytotoxicity, with lower IC50 values indicating greater potency.

Table 3: Comparison of Anticancer Activity (IC50 values)

FlavonoidCell LineIC50 ValueReference
This compound Data not availableData not available
Quercetin HCT116 (Colon)5.79 µM[6]
MDA-MB-231 (Breast)5.81 µM[6]
Kaempferol HepG2 (Liver)30.92 μM[7]
CT26 (Colon)88.02 μM[7]
B16F1 (Melanoma)70.67 μM[7]
Luteolin A549 (Lung)3.1 µM[3]
B16 Melanoma 4A5 (Melanoma)2.3 µM[3]
TGBC11TKB (Gastric)1.3 µM[3]

Note: The cytotoxic effects of flavonoids are cell-line specific and depend on experimental conditions.

Signaling Pathway Modulation

Flavonoids exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound
  • Anti-inflammatory Pathways: this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by reducing the activation of NF-κB . Its anti-inflammatory effects are also linked to the MAPK signaling pathway .

  • Anticancer Pathways: Molecular docking studies suggest that this compound derivatives have an affinity for and may inhibit PI3K , a key component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell survival and apoptosis.[8]

Quercetin, Kaempferol, and Luteolin

These well-studied flavonoids are known to modulate a wide range of signaling pathways implicated in cancer and inflammation.

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Quercetin, kaempferol, and luteolin have all been shown to inhibit this pathway, contributing to their anticancer effects.[9][10][11]

  • MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. These flavonoids can modulate different branches of the MAPK pathway (ERK, JNK, p38) to exert their effects.

  • NF-κB Pathway: A key regulator of inflammation and cell survival, the NF-κB pathway is a common target for the anti-inflammatory and anticancer activities of these flavonoids.

  • Apoptosis Pathways: Quercetin, kaempferol, and luteolin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[5][12][13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, quercetin, etc.) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH working solution with an equal volume of the sample or control at various concentrations. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ solution: Generate the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

  • Reaction: Add a small volume of the sample or control to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value in a similar manner to the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided using Graphviz (DOT language).

Signaling Pathways

Robustaflavone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 NFkB->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK This compound->NFkB Inflammation Inflammation iNOS_COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory mechanism.

Flavonoid_PI3K_Akt_Pathway cluster_note Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Flavonoids Quercetin, Kaempferol, Luteolin, this compound* Flavonoids->PI3K Flavonoids->Akt Flavonoids->mTOR note *this compound's inhibition of PI3K/Akt is suggested by docking studies.

Caption: Flavonoid modulation of the PI3K/Akt/mTOR pathway.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Sample Dilutions start->prep_samples mix Mix DPPH Solution with Samples prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Flavonoids seed_cells->treat_cells add_mtt Add MTT Solution (Incubate 2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance (500-600 nm) solubilize->measure calculate Calculate % Viability and IC50 measure->calculate end End calculate->end

References

Robustaflavone Shows Promise as a Potent Inhibitor of Native and Pathological Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of current research suggests that robustaflavone, a naturally occurring biflavonoid, is a formidable inhibitor of human neutrophil elastase (HNE), including its pathological auto-proteolysed form. This positions this compound as a strong candidate for further investigation in the development of therapeutics for inflammatory diseases. While direct comparative experimental data for this compound against different forms of HNE is still emerging, computational studies and preliminary experimental results indicate its potential superiority over existing inhibitors.

Human neutrophil elastase is a key protease involved in the body's immune response. However, its dysregulation is implicated in a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Under pathological conditions, HNE can undergo auto-proteolysis, transitioning from a single-chain (scHNE or native) to a two-chain (tcHNE) form. This auto-proteolysed version often exhibits a reduced affinity for inhibitors, presenting a significant challenge for therapeutic intervention.

A recent 2024 computational study by Singh et al. highlighted this compound as a novel and potent inhibitor of both native and auto-proteolysed HNE.[1] Through molecular docking and molecular dynamics simulations, the study suggests that this compound maintains a stable and effective binding to both forms of the enzyme.[1] The authors of the study propose that the this compound scaffold is a promising starting point for developing drugs that can effectively target both the native and the more resistant auto-proteolysed HNE.[1]

While this recent study was computational, earlier experimental research supports the potential of this compound as an HNE inhibitor. A 2018 study demonstrated that this compound inhibits the release of elastase from human neutrophils with a half-maximal inhibitory concentration (IC50) of 0.45 µM.

In comparison, sivelestat and alvelestat, two well-characterized HNE inhibitors, have been extensively studied. Sivelestat is a competitive inhibitor of HNE with a reported IC50 of 44 nM and an inhibition constant (Ki) of 200 nM. Alvelestat is another potent and selective inhibitor with a Ki value of 9.4 nM. While these inhibitors are effective against native HNE, their efficacy against the auto-proteolysed form is a subject of ongoing research.

Comparative Inhibitor Performance

The following table summarizes the available quantitative data for this compound and its key comparators. It is important to note the different mechanisms of inhibition measured (enzyme release vs. direct enzyme inhibition).

InhibitorTargetIC50KiNotes
This compound Elastase Release from Human Neutrophils0.45 µMNot ReportedData from a 2018 experimental study.
Sivelestat Human Neutrophil Elastase44 nM200 nMCompetitive inhibitor.
Alvelestat Human Neutrophil ElastaseNot Reported9.4 nMOrally bioavailable and selective inhibitor.

Data for sivelestat and alvelestat are for the inhibition of HNE activity and may not differentiate between the native and auto-proteolysed forms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for the preparation of the different HNE forms and the subsequent inhibition assay.

Preparation of Native and Auto-Proteolysed Human Neutrophil Elastase
  • Purification of Native (single-chain) HNE: Native HNE can be purified from the azurophilic granules of isolated human neutrophils using techniques such as centrifugation, sonication, and chromatography. Commercially available purified human neutrophil elastase is typically in the native, single-chain form.

  • Generation of Auto-proteolysed (two-chain) HNE: The two-chain form of HNE can be generated in vitro by incubating purified native HNE at a neutral or slightly alkaline pH (e.g., pH 7.5) at 37°C. The progress of auto-proteolysis can be monitored using SDS-PAGE, where the single band of the native enzyme will be replaced by two smaller bands corresponding to the two chains of the proteolysed form.

Human Neutrophil Elastase Inhibition Assay

A common method for measuring HNE activity and its inhibition is a fluorometric assay:

  • Reagents and Materials:

    • Purified native or auto-proteolysed HNE

    • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

    • Test inhibitor (this compound) and control inhibitors (sivelestat, alvelestat) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Assay Procedure:

    • A dilution series of the test and control inhibitors is prepared in the assay buffer.

    • In the wells of the microplate, the HNE enzyme is pre-incubated with the various concentrations of the inhibitors for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.

    • The increase in fluorescence, resulting from the cleavage of the substrate by HNE, is monitored over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • The rate of reaction is calculated from the linear phase of the fluorescence curve.

    • The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate to that of a control well containing the enzyme and substrate without any inhibitor.

    • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Workflow and a Conceptual Model of Inhibition

To further clarify the experimental process and the therapeutic concept, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for HNE Inhibition Assay cluster_prep Enzyme and Inhibitor Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis HNE_prep Prepare Native (scHNE) and Auto-proteolysed (tcHNE) Preincubation Pre-incubate HNE with Inhibitors in 96-well plate HNE_prep->Preincubation Inhibitor_prep Prepare Serial Dilutions of this compound and Comparators Inhibitor_prep->Preincubation Reaction_init Initiate Reaction with Fluorogenic Substrate Preincubation->Reaction_init Measurement Measure Fluorescence Kinetics Reaction_init->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc Inhibition_calc Determine Percent Inhibition Rate_calc->Inhibition_calc IC50_calc Calculate IC50 Values Inhibition_calc->IC50_calc

Caption: A flowchart of the key steps in the experimental workflow for assessing the inhibitory performance of compounds against human neutrophil elastase.

HNE_Inhibition_Concept Conceptual Model of HNE Inhibition cluster_HNE_forms Human Neutrophil Elastase Forms cluster_inhibitors Inhibitors Native_HNE Native HNE (scHNE) Active Site Proteolysed_HNE Auto-proteolysed HNE (tcHNE) Altered Conformation This compound This compound This compound->Native_HNE:f1 Effective Inhibition This compound->Proteolysed_HNE:f1 Maintained Inhibition (Predicted) Other_Inhibitors Sivelestat / Alvelestat Other_Inhibitors->Native_HNE:f1 Effective Inhibition Other_Inhibitors->Proteolysed_HNE:f1 Reduced Inhibition

Caption: A conceptual diagram illustrating the predicted effective inhibition of both native and auto-proteolysed HNE by this compound compared to other inhibitors.

References

Safety Operating Guide

Safe Disposal of Robustaflavone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe disposal of Robustaflavone waste, including pure compound and contaminated materials.

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[1][2] Incompatible chemicals can react, leading to hazardous situations.[1]

    • Collect solid waste (e.g., contaminated gloves, paper towels) separately from liquid waste.

  • Waste Collection and Labeling :

    • Solid Waste : Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste : Collect liquid waste containing this compound in a shatter-proof container.[3] The container must be compatible with the solvent used.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2] Do not use abbreviations or chemical formulas.[2]

  • Storage of Waste :

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

  • Arranging for Disposal :

    • Dispose of this compound waste through a licensed hazardous waste disposal contractor.[1] Do not dispose of it in the regular trash or pour it down the drain.[2][5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]

  • Empty Container Disposal :

    • A container that held this compound is considered "empty" when all possible material has been removed.[6]

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the above procedure is based on general best practices for chemical waste management in a laboratory setting.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

RobustaflavoneDisposal This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Hazardous Waste Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container segregate->collect_liquid Liquid store Store Sealed Containers in Designated Secure Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs end End: Waste Disposed by Licensed Contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Robustaflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Robustaflavone, a biflavonoid with recognized cytotoxic and antineoplastic properties, necessitates stringent safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.[1][2] This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound, empowering your team to work with confidence and security. Adherence to these procedures is critical for minimizing exposure risk and maintaining a safe laboratory environment.

Essential Safety and Handling Precautions

Given the cytotoxic nature of this compound, a comprehensive approach to personal protective equipment (PPE) is mandatory. The following table outlines the required PPE for handling this compound.

Personal Protective Equipment (PPE) Specification Purpose
Gloves Double-gloving with nitrile gloves is recommended.Prevents dermal absorption of the compound.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and splashes.
Lab Coat A dedicated, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood.Minimizes inhalation of fine powder particles.

Operational Plan: From Receipt to Experiment

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store solid this compound in a desiccated environment at -20°C.[3]

    • For prepared stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4]

  • Preparation of Solutions:

    • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • This compound is a yellow powder.[5] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol, Chloroform, Dichloromethane, and Acetone.[3][5]

    • When preparing solutions, add the solvent slowly to the powder to avoid generating dust.

  • Experimental Use (In Vitro):

    • When treating cell cultures, such as RAW 264.7 macrophages, with this compound, perform all steps within a biological safety cabinet to maintain sterility and containment.[6]

    • Use appropriate, calibrated pipettes to transfer the this compound solution.

    • Any materials that come into contact with this compound, including pipette tips and culture plates, should be considered cytotoxic waste.

Disposal Plan: Managing this compound Waste

The cytotoxic nature of this compound requires that all contaminated waste be handled as hazardous.

  • Waste Segregation:

    • All materials that have come into contact with this compound must be segregated from regular laboratory waste.[7] This includes gloves, lab coats, pipette tips, empty vials, and any contaminated labware.

    • Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[7][8] These containers are often color-coded (e.g., yellow or red) and marked with the cytotoxic symbol.[7]

  • Disposal Procedures:

    • Solid waste should be placed in the designated cytotoxic waste container.

    • Liquid waste containing this compound should be collected in a labeled, sealed, and leak-proof container. Do not dispose of this waste down the drain.

    • Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves incineration or chemical neutralization by a certified hazardous waste management company.[7]

Quantitative Data Summary

Parameter Value Source
Appearance Yellow powder[5]
Solubility Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, acetone.[3][5]
Storage of Solid Desiccate at -20°C[3]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[4]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

Robustaflavone_Workflow This compound In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive & Log this compound B Store Solid at -20°C A->B C Weigh Powder in Fume Hood B->C D Dissolve in Appropriate Solvent (e.g., DMSO) C->D E Prepare Stock & Working Solutions D->E F Store Stock Solution at -80°C or -20°C E->F H Treat Cells with this compound Solution in Biosafety Cabinet E->H Use Working Solution G Culture Cells (e.g., RAW 264.7) G->H I Incubate Cells for a Defined Period H->I J Perform Assay (e.g., MTT, Griess Reagent) I->J K Collect Contaminated Solid Waste (Tips, Tubes) J->K L Collect Contaminated Liquid Waste (Media) J->L M Segregate into Labeled Cytotoxic Waste Containers K->M L->M N Arrange for Professional Hazardous Waste Disposal M->N

This compound In Vitro Experimental Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.